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Core Science & Biosynthesis

Foundational

What is the chemical structure of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

An In-Depth Technical Guide to Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride for Advanced Research and Pharmaceutical Development This guide provides a comprehensive technical overview of Octahydro-1H-pyrrolo[3,4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride for Advanced Research and Pharmaceutical Development

This guide provides a comprehensive technical overview of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, a heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document elucidates the molecule's chemical structure, physicochemical properties, and a validated protocol for its synthesis and characterization.

Introduction: The Strategic Value of the Pyrrolo[3,4-c]pyridine Core

The pyrrolo[3,4-c]pyridine scaffold is a key structural motif in a variety of biologically active compounds. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, and anticancer properties. The saturated (octahydro) form of this scaffold provides a three-dimensional architecture that is highly desirable for creating specific and potent interactions with biological targets.

The dihydrochloride salt form is of particular strategic importance in drug development. For a diamine like Octahydro-1H-pyrrolo[3,4-c]pyridine, the formation of a dihydrochloride salt significantly enhances aqueous solubility and stability, two critical parameters for preclinical and clinical development. This guide will focus on the definitive structure and synthesis of this promising, yet sparsely documented, chemical entity.

Elucidation of the Chemical Structure

The definitive chemical structure of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is derived from the structure of its free base, Octahydro-1H-pyrrolo[3,4-c]pyridine.

The Free Base: Octahydro-1H-pyrrolo[3,4-c]pyridine

The core structure is a bicyclic diamine consisting of a fused pyrrolidine and piperidine ring. Key structural identifiers are provided in the table below.

IdentifierValueSource
CAS Number 933704-84-8PubChem[1]
Molecular Formula C₇H₁₄N₂PubChem[1]
Molecular Weight 126.20 g/mol PubChem[1]
IUPAC Name 2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,4-c]pyridinePubChem[1]
SMILES C1CNCC2C1CNC2PubChem[1]
The Dihydrochloride Salt: Formation and Protonation Sites

Octahydro-1H-pyrrolo[3,4-c]pyridine possesses two basic nitrogen atoms, one in the pyrrolidine ring and one in the piperidine ring. In the presence of at least two equivalents of hydrochloric acid, both of these nitrogen atoms will be protonated to form a stable dihydrochloride salt. This is a standard and well-documented behavior for diamines in pharmaceutical chemistry, aimed at improving the compound's physicochemical properties.

The resulting structure is Octahydro-1H-pyrrolo[3,4-c]pyridin-2,5-diium dichloride .

The anticipated chemical structure is as follows:

G cluster_synthesis Synthesis A Octahydro-1H-pyrrolo[3,4-c]pyridine (Free Base) B Dissolution in an appropriate organic solvent (e.g., Methanol, Isopropanol) A->B C Addition of excess concentrated HCl (aq.) B->C D Stirring at room temperature C->D E Evaporation of solvent D->E F Washing with a non-polar solvent (e.g., Diethyl Ether, Heptane) E->F G Drying under vacuum F->G H Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (White solid) G->H

Caption: Workflow for the synthesis of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.

Detailed Synthesis Protocol
  • Dissolution: Dissolve 1.0 equivalent of Octahydro-1H-pyrrolo[3,4-c]pyridine free base in a suitable alcohol, such as methanol or isopropanol (approximately 10 mL per gram of starting material).

  • Acidification: To the stirred solution, add 2.2 equivalents of concentrated aqueous hydrochloric acid dropwise. An exotherm may be observed. The product may precipitate during this step.

  • Reaction: Stir the resulting mixture at room temperature for 1-2 hours to ensure complete salt formation.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Triturate the resulting solid with a non-polar solvent, such as diethyl ether or heptane, to remove any non-ionic impurities.

  • Drying: Collect the white solid by filtration and dry under high vacuum to a constant weight.

Characterization Methods

To confirm the identity and purity of the synthesized Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, the following analytical techniques are recommended:

  • ¹H NMR (in D₂O): The proton NMR spectrum is expected to show signals corresponding to the protons on the bicyclic ring system. The integration of these signals should be consistent with the 14 protons of the core structure. The chemical shifts will be downfield compared to the free base due to the deshielding effect of the positively charged nitrogen atoms.

  • ¹³C NMR (in D₂O): The carbon NMR will confirm the presence of the 7 distinct carbon environments in the molecule.

  • FT-IR (KBr pellet): The infrared spectrum should show a broad absorbance in the region of 2400-2800 cm⁻¹, characteristic of the N-H stretch in an ammonium salt.

  • Mass Spectrometry (ESI+): Electrospray ionization mass spectrometry in positive ion mode should show a peak corresponding to the monocharged free base [M+H]⁺ at m/z 127.12, and potentially a peak for the dication [M+2H]²⁺ at m/z 64.06.

  • Elemental Analysis: The calculated elemental composition for C₇H₁₆Cl₂N₂ (C: 42.23%, H: 8.10%, N: 14.07%, Cl: 35.61%) should be within ±0.4% of the experimentally determined values.

Applications in Research and Drug Development

While specific applications for Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride are not extensively documented, the known biological activities of the broader pyrrolo[3,4-c]pyridine class of compounds provide a strong rationale for its use in several therapeutic areas:

  • Neuroscience: As a rigid scaffold, it can be elaborated to target CNS receptors and ion channels, building upon the known analgesic and sedative properties of related compounds.

  • Oncology: The pyrrolopyridine core is present in several kinase inhibitors. This saturated version could serve as a starting point for novel, three-dimensional kinase inhibitors.

  • Metabolic Diseases: Given the antidiabetic potential of some pyrrolo[3,4-c]pyridine derivatives, this scaffold could be explored for the development of new agents for type 2 diabetes.

The dihydrochloride salt is the ideal form for initial in vitro and in vivo screening due to its enhanced solubility, which ensures accurate and reproducible results in biological assays.

Conclusion

Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride represents a valuable building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and the favorable physicochemical properties conferred by the dihydrochloride salt form make it an attractive starting point for the development of novel therapeutics. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to confidently produce and characterize this compound for their research programs.

References

  • PubChem. Octahydro-1h-pyrrolo[3,4-c]pyridine. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Mechanism of action of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride Abstract This technical guide provides a comprehensive exploration of the in vitro mechanism of actio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

Abstract

This technical guide provides a comprehensive exploration of the in vitro mechanism of action for Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride. While direct literature on this specific molecule is sparse, its core structure, the pyrrolo[3,4-c]pyridine scaffold, is well-documented for its interaction with sigma receptors.[1][2] This guide, therefore, proceeds under the scientifically-grounded hypothesis that Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride functions as a sigma-1 (σ1R) and/or sigma-2 (σ2R) receptor ligand. We will dissect the molecular interactions, downstream signaling cascades, and cellular endpoints associated with sigma receptor modulation. Detailed, field-proven protocols for key in vitro assays are provided to enable researchers to validate these mechanisms and characterize the compound's specific pharmacological profile as a putative agonist or antagonist.

Introduction: The Pyrrolo[3,4-c]pyridine Scaffold and the Sigma Receptor Hypothesis

The pyrrolo[3,4-c]pyridine nucleus is a versatile heterocyclic scaffold that has given rise to a wide range of biologically active compounds, with notable applications in treating diseases of the nervous and immune systems, as well as demonstrating potential as analgesic and sedative agents.[1][2][3] A significant portion of research into related structures, such as tetrahydropyrrolo[3,4-c]pyrazole derivatives, has identified the sigma-1 receptor (σ1R) as a high-affinity target.[4][5]

Sigma receptors, once misidentified as opioid receptors, are now understood to be a unique class of intracellular proteins.[6][7] The two primary subtypes, σ1R and σ2R, are involved in a multitude of cellular processes.

  • The Sigma-1 Receptor (σ1R) is a ligand-operated molecular chaperone located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[8][9] It plays a critical role in regulating calcium homeostasis, mitigating ER stress, and promoting cell survival, making it a key target for neuroprotective therapies.[10][11]

  • The Sigma-2 Receptor (σ2R) , identified as Transmembrane Protein 97 (TMEM97), is often overexpressed in proliferating tumor cells.[12][13] Its activation is linked to the induction of apoptosis, positioning it as a promising target for oncology.[14][15]

Given this precedent, this guide is structured to provide researchers with the conceptual framework and practical methodologies to test the hypothesis that Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride acts via sigma receptors. The following sections detail the necessary in vitro assays to first confirm binding and then elucidate the functional consequences of this interaction.

Part I: Characterizing the Molecular Target Interaction

The foundational step in elucidating the mechanism of action is to confirm that the compound binds to its putative targets and to quantify this interaction. A competitive radioligand binding assay is the gold standard for determining binding affinity (Ki) and selectivity.

Causality Behind Experimental Choices

The choice of radioligand and tissue/cell source is critical for differentiating between σ1R and σ2R.

  • For σ1R: (+)-[3H]pentazocine is a highly selective radioligand.[16][17] Guinea pig brain homogenates are an excellent source due to their high density of σ1 receptors.[7][18]

  • For σ2R: [3H]Di-o-tolylguanidine ([3H]DTG) is commonly used.[16] However, since DTG binds to both subtypes, σ1R sites must be masked with a selective, non-labeled ligand (e.g., (+)-pentazocine). Alternatively, radioligands like [125I]RHM-4, which have high selectivity for σ2R, can be used in cell lines that overexpress the receptor, avoiding the need for masking.[19] Rat liver or various tumor cell lines (e.g., Jurkat, MDA-MB-435) are standard sources for σ2R.[15][16][20]

Self-Validating System: The Competitive Binding Assay Protocol

This protocol ensures trustworthiness through the inclusion of controls for total binding, non-specific binding, and a reference compound.

Objective: To determine the binding affinity (Ki) of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride for σ1 and σ2 receptors.

Materials:

  • Tissue/Cell Source: Guinea Pig Brain Membranes (for σ1R), Rat Liver Membranes (for σ2R).

  • Radioligands: -pentazocine (for σ1R), [3H]DTG (for σ2R).

  • Unlabeled Ligands: (+)-Pentazocine (for σ2R masking), Haloperidol (for non-specific binding and positive control).[21][22]

  • Test Compound: Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Instrumentation: Scintillation counter, glass fiber filters, cell harvester.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound and the reference compound (Haloperidol).

  • Reaction Setup (in triplicate):

    • Total Binding: Assay buffer + Radioligand + Membrane homogenate.

    • Non-Specific Binding (NSB): Assay buffer + Radioligand + Membrane homogenate + high concentration of Haloperidol (e.g., 10 µM).[21][22]

    • Test Compound: Assay buffer + Radioligand + Membrane homogenate + varying concentrations of the test compound.

    • For σ2R Assay: Add a saturating concentration of unlabeled (+)-pentazocine to all tubes to block binding to σ1R.

  • Incubation: Incubate the reactions. Typical conditions are 120 minutes at 37°C for σ1R or 60 minutes at 25°C for σ2R.[21][22]

  • Termination: Rapidly filter the samples through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity Profile

The results of the binding assay should be summarized for clear interpretation.

Target ReceptorRadioligandTest Compound Kᵢ (nM) (Hypothetical)Selectivity Ratio (σ1/σ2)
Sigma-1 (σ1R)-pentazocine15\multirow{2}{*}{6.7}
Sigma-2 (σ2R)[³H]DTG100
Table 1: Illustrative binding affinity data for Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.

Part II: Dissecting the Downstream Signaling Cascades

Once binding is confirmed, the functional consequence—whether the compound acts as an agonist or antagonist—must be determined by examining its effect on downstream signaling pathways.

The Sigma-1 Receptor (σ1R) Pathway: A Hub for Cell Survival

As a chaperone at the ER-MAM interface, σ1R is a master regulator of cellular stress responses and calcium signaling.[23] Agonist binding triggers its dissociation from the chaperone BiP, initiating multiple downstream events.[24]

  • Modulation of Calcium Homeostasis: σ1R activation has a profound effect on intracellular calcium ([Ca²⁺]i). Agonists can attenuate pathological calcium influx through L-type voltage-gated calcium channels (VGCCs) and NMDA receptors at the plasma membrane.[25][26][27] At the ER, they stabilize IP3 receptors, ensuring proper calcium signaling between the ER and mitochondria, which is crucial for cell survival.[11][23]

  • Attenuation of ER Stress: By dissociating from BiP, activated σ1R can modulate the Unfolded Protein Response (UPR). Agonists can reduce the expression of pro-apoptotic UPR markers like CHOP, thereby protecting cells from ER stress-induced apoptosis.[28]

  • Activation of Pro-Survival Kinases: σ1R agonists often promote neuroprotection by activating pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[10][11]

  • Upregulation of Anti-Apoptotic Proteins: A key mechanism of σ1R-mediated neuroprotection is the increased transcription and preservation of the anti-apoptotic protein Bcl-2.[29]

sigma1_pathway cluster_pm Plasma Membrane cluster_er ER / MAM cluster_cyto Cytosol / Nucleus VGCC L-type Ca²⁺ Channel ca_influx Ca²⁺ Influx VGCC->ca_influx NMDA NMDA Receptor NMDA->ca_influx s1r_bip σ1R-BiP Complex s1r Active σ1R s1r_bip->s1r BiP Dissociation s1r->VGCC Inhibits s1r->NMDA Inhibits ip3r IP3 Receptor s1r->ip3r Stabilizes pi3k_akt PI3K/Akt Pathway s1r->pi3k_akt mapk_erk MAPK/ERK Pathway s1r->mapk_erk bcl2 Bcl-2 Upregulation s1r->bcl2 Promotes Transcription er_stress ER Stress Reduction ip3r->er_stress survival Cell Survival & Neuroprotection pi3k_akt->survival mapk_erk->survival bcl2->survival compound Octahydro-1H-pyrrolo[3,4-c]pyridine (Agonist) compound->s1r_bip Binds & Activates

Caption: Putative signaling pathway for a σ1R agonist.

The Sigma-2 Receptor (σ2R) Pathway: A Trigger for Apoptosis

σ2R (TMEM97) is highly expressed in proliferating cells, particularly cancer cells, and its activation by agonists typically leads to cell death.[12][13]

  • Induction of Apoptosis: The most prominent effect of σ2R agonists is the induction of apoptosis. This can occur through both caspase-dependent and caspase-independent pathways.[14][15] This dual mechanism makes σ2R agonists effective even in tumor cells that have developed resistance to conventional chemotherapeutics that rely on p53 and caspase activation.[14]

  • Modulation of Calcium: Similar to σ1R, σ2R ligands can also modulate intracellular calcium, with agonists often causing a rise in [Ca²⁺]i by triggering release from the ER.[20][30] This disruption of calcium homeostasis can contribute to the apoptotic cascade.

  • Inhibition of Cell Proliferation: Agonists of σ2R effectively inhibit the proliferation of various tumor cell lines.[6]

sigma2_pathway cluster_er_pm ER / Plasma Membrane cluster_cyto Cytosol / Mitochondria s2r σ2R (TMEM97) ca_release ↑ Intracellular [Ca²⁺] s2r->ca_release Triggers caspase_dep Caspase-Dependent Pathway ca_release->caspase_dep caspase_indep Caspase-Independent Pathway ca_release->caspase_indep apoptosis Apoptosis caspase_dep->apoptosis caspase_indep->apoptosis compound Octahydro-1H-pyrrolo[3,4-c]pyridine (Agonist) compound->s2r Binds & Activates

Caption: Putative apoptotic pathway for a σ2R agonist.

Part III: Key In Vitro Experimental Protocols

The following protocols provide a robust framework for testing the functional effects of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride on the signaling pathways outlined above.

Protocol: Intracellular Calcium Imaging

Objective: To measure the effect of the test compound on intracellular calcium concentration ([Ca²⁺]i).

Causality & Trustworthiness: This assay directly visualizes one of the most immediate consequences of sigma receptor activation.[25] Using both calcium-containing and calcium-free buffers allows for the differentiation between calcium influx from the extracellular space and release from internal stores (like the ER), providing mechanistic clarity.

Methodology:

  • Cell Culture: Plate cells (e.g., cortical neurons for σ1R, MDA-MB-435 tumor cells for σ2R) onto glass-bottom dishes.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer (e.g., HBSS).

  • Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped for ratiometric imaging.

  • Baseline Measurement: Perfuse the cells with buffer and record the baseline fluorescence ratio (e.g., 340nm/380nm excitation for Fura-2).

  • Compound Application: Perfuse the cells with a buffer containing the test compound at the desired concentration. Record any changes in the fluorescence ratio.

  • Controls:

    • Positive Control: Apply a known agonist (e.g., (+)-pentazocine for σ1R, Siramesine for σ2R) to validate cell responsiveness.

    • Antagonist Blockade: Pre-incubate cells with a known sigma receptor antagonist (e.g., BD-1047) before applying the test compound to confirm the effect is receptor-mediated.

    • Calcium Source: Repeat the experiment in a calcium-free buffer (containing EGTA) to determine if the observed calcium increase is from internal stores.

Caption: Workflow for intracellular calcium imaging.

Protocol: Apoptosis and Cytotoxicity Assays

Objective: To determine if the test compound induces cytotoxicity and apoptosis, a hallmark of σ2R agonists.[15]

Causality & Trustworthiness: A multi-assay approach provides a self-validating system. An LDH or MTT assay measures overall cell death/viability, while Annexin V/PI staining specifically identifies apoptotic versus necrotic cells. Caspase-3 activity confirms the engagement of a key apoptotic pathway.

Methodology:

  • Cell Treatment: Plate tumor cells (e.g., MDA-MB-435, EMT-6) and treat with a dose range of the test compound for 24-48 hours. Include a vehicle control and a positive control (e.g., Siramesine).

  • Cytotoxicity (LDH Assay):

    • Collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity kit to measure the activity of lactate dehydrogenase released from damaged cells.

  • Apoptosis (Annexin V/PI Staining):

    • Harvest the cells (including supernatant).

    • Wash and resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark, then analyze immediately by flow cytometry.

    • Quantify cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).

  • Caspase-3 Activity Assay:

    • Lyse the treated cells.

    • Use a fluorometric or colorimetric assay kit to measure the activity of cleaved caspase-3 in the cell lysates. This directly quantifies the activation of the executioner caspase.[15]

Protocol: Western Blotting for Signaling Proteins

Objective: To detect changes in the expression or activation (via phosphorylation) of key proteins in the σ1R and σ2R signaling pathways.

Methodology:

  • Cell Treatment and Lysis: Treat cells as described above for a shorter duration (e.g., 15-60 minutes for phosphorylation events, 12-24 hours for protein expression changes). Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk).

    • Incubate with primary antibodies overnight. Key targets include:

      • σ1R Pathway: Phospho-Akt, Total-Akt, Phospho-ERK, Total-ERK, Bcl-2, CHOP.

      • σ2R Pathway: Cleaved Caspase-3.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

Conclusion

This guide outlines a comprehensive in vitro strategy to elucidate the mechanism of action of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, predicated on its likely role as a sigma receptor ligand. The initial step is to definitively establish its binding profile at σ1 and σ2 receptors using competitive radioligand binding assays. Subsequent functional assays, including calcium imaging, apoptosis analysis, and western blotting, will reveal its downstream effects.

If the compound demonstrates high affinity and agonist activity at σ1R , its mechanism will likely involve the modulation of intracellular calcium, reduction of ER stress, and activation of pro-survival pathways, suggesting potential for neuroprotective applications. Conversely, if it acts as a potent σ2R agonist, its mechanism is expected to center on the induction of caspase-dependent and/or -independent apoptosis in proliferating cells, indicating a potential therapeutic role in oncology. The rigorous, multi-faceted approach detailed herein will provide the necessary data to build a complete and trustworthy profile of this compound's in vitro activity.

References

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  • Sławiński, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]

  • Al-Gharaibeh, A., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. PMC. Available at: [Link]

  • Sławińska-Bryś, A., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PMC. Available at: [Link]

  • Sławiński, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Molecules. Available at: [Link]

  • Tocris. (n.d.). Sigma Receptors. Tocris Bioscience. Available at: [Link]

  • PubChem. (n.d.). (4aS,7aR)-Octahydro-1H-pyrrolo(3,4-b)pyridine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2010). 2-[11C]Methyl-5-[6-phenylpyridazine-3-yl]octahydropyrrolo[3,4-c]pyrrole. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • Monash University. (2018). Neuropharmacology - Research profile. Monash University. Available at: [Link]

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Foundational

An In-depth Technical Guide to Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride: Physicochemical Properties and Analytical Characterization

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, a key heterocyclic scaffold relevant in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, a key heterocyclic scaffold relevant in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth data and validated methodologies for its characterization.

Introduction and Significance

Octahydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic diamine that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its rigid, three-dimensional structure is of significant interest in the design of novel therapeutic agents. The dihydrochloride salt form is often utilized to enhance the compound's stability, solubility, and overall handling characteristics, making it particularly amenable to pharmaceutical development and formulation studies. A precise understanding of its molecular weight and exact mass is paramount for accurate quantification, reaction stoichiometry, and structural elucidation.

Core Physicochemical Properties

The fundamental properties of octahydro-1H-pyrrolo[3,4-c]pyridine and its dihydrochloride salt are derived from its molecular formula. The free base has a molecular formula of C₇H₁₄N₂[1]. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms by two equivalents of hydrogen chloride.

The key quantitative descriptors for octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride are summarized in the table below.

PropertyValueSource / Method
Molecular Formula C₇H₁₆Cl₂N₂Derived from Free Base
Molecular Weight 199.12 g/mol Calculated
Exact Mass 198.07415 DaCalculated
Free Base Formula C₇H₁₄N₂PubChem[1]
Free Base MW 126.20 g/mol PubChem[1]
Free Base Exact Mass 126.11570 DaPubChem[1]

Salt Formation and Structural Elucidation

The formation of the dihydrochloride salt is a critical step in the practical application of octahydro-1H-pyrrolo[3,4-c]pyridine. This acid-base reaction significantly alters the compound's physical properties. The process involves the donation of a proton from hydrochloric acid to each of the lone pairs of electrons on the nitrogen atoms of the bicyclic system.

Salt_Formation cluster_reactants Reactants cluster_product Product FreeBase Octahydro-1H-pyrrolo[3,4-c]pyridine (C₇H₁₄N₂) Salt Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride (C₇H₁₆Cl₂N₂) FreeBase->Salt Protonation HCl 2 HCl (Hydrochloric Acid) HCl->Salt

Caption: Formation of the Dihydrochloride Salt.

Experimental Protocol: Characterization by Mass Spectrometry

The determination of the exact mass of octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is crucial for its unambiguous identification. High-resolution mass spectrometry (HRMS) is the preferred method for this purpose.

Objective: To verify the exact mass of the protonated free base of octahydro-1H-pyrrolo[3,4-c]pyridine.

Instrumentation:

  • An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or water, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures the analyte is in its protonated form.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

    • Set the ESI source to positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve a stable and robust signal for the analyte.

  • Data Acquisition:

    • Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).

  • Data Analysis:

    • The dihydrochloride salt will dissociate in solution. In the positive ion mode ESI-MS, the primary species observed will be the protonated free base [M+H]⁺, where M is the free base.

    • The theoretical exact mass of the free base (C₇H₁₄N₂) is 126.11570 Da.

    • The expected m/z for the singly charged protonated molecule [C₇H₁₄N₂ + H]⁺ is 127.12347.

    • A doubly charged ion [M+2H]²⁺ may also be observed at an m/z of 64.06558.

    • Compare the experimentally measured m/z value with the calculated theoretical value. The mass error should be within 5 ppm to confirm the elemental composition.

Conclusion

This guide has detailed the essential physicochemical properties of octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, providing a solid foundation for its use in research and development. The provided data on molecular weight and exact mass, along with the outlined mass spectrometry protocol, offer a robust framework for the accurate identification and quantification of this important chemical entity. Adherence to these analytical principles is critical for ensuring the quality and reliability of experimental outcomes in the synthesis and application of novel compounds based on this scaffold.

References

  • PubChem. (n.d.). Octahydro-1h-pyrrolo[3,4-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Topic: Synthesis Pathways for Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The octahydro-1H-pyrrolo[3,4-c]pyridine scaffold is a privileged bicyclic structure that forms the core of numerous bio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The octahydro-1H-pyrrolo[3,4-c]pyridine scaffold is a privileged bicyclic structure that forms the core of numerous biologically active molecules. Its rigid conformation and the spatial orientation of its nitrogen atoms make it a valuable building block in medicinal chemistry for targeting a wide range of receptors and enzymes.[1][2] This guide provides a comprehensive overview of the key synthetic strategies for constructing this heterocyclic system, focusing on the formation of the saturated core and its derivatives. We will explore diverse methodologies, from classical annulation reactions to modern multicomponent strategies, and conclude with the practical considerations for the preparation of the corresponding dihydrochloride salts, a common final form for pharmaceutical applications.

Introduction: The Strategic Importance of the Pyrrolo[3,4-c]pyridine Core

The fusion of a pyrrole and a pyridine ring creates a family of six structural isomers known as pyrrolopyridines or azaindoles.[1] The pyrrolo[3,4-c]pyridine isomer, in its fully saturated (octahydro) form, presents a unique three-dimensional structure that has been successfully exploited in the development of agents targeting the nervous and immune systems, as well as compounds with demonstrated analgesic, antidiabetic, antiviral, and antitumor activities.[1] The development of efficient, scalable, and stereocontrolled synthetic routes is therefore a critical endeavor for advancing drug discovery programs built around this valuable scaffold. This document serves as a technical resource, elucidating the chemical logic and practical execution of the primary synthetic pathways.

Core Synthetic Strategies: Constructing the Bicyclic Framework

The assembly of the octahydro-1H-pyrrolo[3,4-c]pyridine core can be approached from several distinct strategic directions. The choice of pathway is often dictated by the desired substitution pattern, stereochemical requirements, and the availability of starting materials.

Pathway I: Annulation and Cyclization of Pre-functionalized Rings

A foundational approach involves the sequential construction of the bicyclic system by forming one ring onto the other. This often proceeds via stable, unsaturated intermediates like pyrrolo[3,4-c]pyridine-1,3-diones, which are subsequently reduced to the desired octahydro- core.

Causality Behind Experimental Choices: This strategy is advantageous as it builds complexity in a controlled, stepwise manner. The electron-withdrawing nature of the dione functionality facilitates the initial ring-forming reactions and provides a convenient synthetic handle for subsequent reduction.

Methods for the synthesis of the precursor pyrrolo[3,4-c]pyridine-1,3-dione derivatives can be broadly categorized into three groups[3]:

  • Annulation of the Pyrrole Moiety: Building the five-membered ring onto a pre-existing, functionalized pyridine.

  • Annulation of the Pyridine Ring: Forming the six-membered ring onto a pyrrole precursor.

  • Tandem Closure of Two Rings: A more convergent approach where precursors are designed to form both rings in a single or cascaded sequence.

A metal-free, chemo- and site-selective strategy has also been reported, involving the reaction of β-ketothioamides with 2-aroylmalononitrile at room temperature to access the pyrrolo[3,4-c]pyridine scaffold.[4]

Workflow for Annulation & Reduction Strategy

cluster_0 PART 1: Bicyclic Core Formation cluster_1 PART 2: Saturation & Derivatization A Functionalized Pyridine or Pyrrole Precursor C Unsaturated Intermediate (e.g., Pyrrolo[3,4-c]pyridine-1,3-dione) A->C Ring Formation B Cyclization / Annulation Reaction Partner B->C D Reduction of Rings & Functional Groups (e.g., LiAlH4, Catalytic Hydrogenation) C->D Reduction E Octahydro-1H-pyrrolo[3,4-c]pyridine Core D->E F Optional N-Alkylation / Acylation E->F Functionalization G Final Derivative (Free Base) F->G Functionalization

Caption: General workflow for the annulation-reduction pathway.

Pathway II: Multicomponent Reactions (MCRs) for Rapid Assembly

Multicomponent reactions offer a powerful increase in efficiency by combining three or more starting materials in a single operation to generate complex products. The Ugi four-center three-component reaction (U-4C-3CR) has been successfully applied to the synthesis of pyrrolo[3,4-c]pyridine derivatives.[5]

Causality Behind Experimental Choices: This approach is ideal for generating libraries of compounds for structure-activity relationship (SAR) studies. By simply varying the amine and isonitrile components, a wide array of derivatives can be produced from a common bifunctional pyridine precursor without the need for catalyst under mild conditions.[5]

The reaction typically involves bifunctional pyridine derivatives containing both carbonyl and carboxyl groups, which react with various amines and isonitriles. The process proceeds through an intermediate 3-(arylamino)furopyridinone, which can be isolated and subsequently reacted with an isonitrile to yield the target 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-3-carboxamides.[5]

Experimental Protocol: Ugi Synthesis of a Pyrrolo[3,4-c]pyridine Derivative

  • Reactant Preparation: To a solution of a bifunctional pyridine precursor (e.g., 2-formylpyridine-3-carboxylic acid) (1.0 eq) in methanol, add the desired primary amine (1.0 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Isonitrile Addition: Add the isonitrile component (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-3-carboxamide derivative.[5]

Pathway III: Stereoselective Synthesis

For many pharmaceutical applications, controlling the absolute stereochemistry of the chiral centers is paramount. While literature on the stereoselective synthesis of the octahydro-1H-pyrrolo[3,4-c]pyridine is less common than for its [3,4-b] isomer, the principles are transferable. The synthesis of the related (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a key intermediate for the antibacterial agent Moxifloxacin, provides a well-documented template for achieving high optical purity.[6][7][8][9]

Causality Behind Experimental Choices: Stereocontrol is achieved by introducing chirality early and carrying it through the synthesis. Enzymatic resolution is a powerful method that leverages the high stereoselectivity of enzymes to separate enantiomers, while using chiral auxiliaries guides the stereochemical outcome of key bond-forming reactions.

Key stereoselective strategies include:

  • Enzymatic Hydrolysis: Resolving a racemic intermediate, such as a dialkyl-piperidine-2,3-dicarboxylate, using an enzyme to selectively hydrolyze one enantiomer, allowing for their separation.[6][7]

  • Chiral Auxiliaries: Employing a recoverable chiral auxiliary, such as naproxen, to direct stereoselective transformations.[10][11]

Table 1: Comparison of Core Synthetic Strategies

StrategyKey FeaturesAdvantagesDisadvantages
Annulation/Reduction Stepwise construction via unsaturated intermediates (e.g., diones).Reliable, scalable, well-established chemistry.Longer synthetic sequence, may require harsh reduction conditions.
Multicomponent Reactions Convergent, one-pot synthesis from ≥3 starting materials.High efficiency, ideal for library synthesis, broad substrate scope.[5]Product complexity can make purification challenging.
Stereoselective Synthesis Use of enzymes or chiral auxiliaries to control stereochemistry.Access to single enantiomers with high optical purity (>99%).[6]Can be costly, may require specialized reagents/conditions.

Final Step: Dihydrochloride Salt Formation

The free base form of the octahydro-1H-pyrrolo[3,4-c]pyridine core contains two basic nitrogen atoms. For pharmaceutical use, these amines are often converted into their hydrochloride salts.

Causality Behind Experimental Choices: Salt formation serves several critical purposes. It protonates the basic nitrogen atoms, transforming the molecule into a more stable, crystalline solid that is typically less odorous and easier to handle than the often-oily free base.[12][13] Crucially, this conversion dramatically increases the aqueous solubility of the compound, which is essential for oral or intravenous drug administration.[12]

Workflow for Dihydrochloride Salt Formation

A Derivative Free Base (in organic solvent, e.g., EtOAc, EtOH, Dioxane) C Stirring at 0°C to RT A->C B Hydrochloric Acid (2 eq. minimum, e.g., conc. HCl or HCl in solvent) B->C Acid Addition D Precipitation of Salt C->D E Isolation (Filtration) D->E F Drying in vacuo E->F G Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride Salt (Crystalline Solid) F->G

Caption: General procedure for dihydrochloride salt formation.

Experimental Protocol: General Procedure for Dihydrochloride Salt Formation

  • Dissolution: Dissolve the purified octahydro-1H-pyrrolo[3,4-c]pyridine derivative (free base, 1.0 eq) in a suitable anhydrous organic solvent (e.g., ethyl acetate, ethanol, or diethyl ether).

  • Acidification: Cool the solution in an ice bath (0 °C). Add a solution of hydrogen chloride (minimum 2.0 eq) slowly with stirring. The HCl can be used as a concentrated aqueous solution, or more commonly, as a solution in an organic solvent like dioxane or isopropanol to maintain anhydrous conditions.[14][15]

  • Precipitation: Upon addition of the acid, the dihydrochloride salt will typically precipitate out of the solution. Continue stirring the resulting slurry at 0 °C for 30 minutes and then allow it to warm to room temperature for an additional hour to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of the cold organic solvent used in the reaction to remove any soluble impurities. Dry the resulting white or off-white solid under vacuum to yield the final dihydrochloride salt.[16]

Conclusion

The synthesis of octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride derivatives is a well-established field with a diverse array of methodologies available to the modern chemist. The choice between annulation/reduction, multicomponent reactions, or stereoselective pathways depends on the specific goals of the research program. By understanding the underlying principles and practical considerations of each approach, from core construction to final salt formation, researchers can efficiently access these valuable molecules and accelerate the drug development process.

References

  • Kravchenko, D. V., et al. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). ResearchGate. Available at: [Link]

  • (2025). Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature. ResearchGate. Available at: [Link]

  • The Ugi reaction in the synthesis of pyrrolo[3,4-c]pyridine derivatives. RSC Publishing. Available at: [Link]

  • Wujec, M., & Paneth, A. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(15), 4991. Available at: [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Available at: [Link]

  • Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. Google Patents.
  • SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. Google Patents.
  • SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. Google Patents.
  • SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. WIPO Patentscope. Available at: [Link]

  • Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry, 25(15), 8701-8707. Available at: [Link]

  • A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. ResearchGate. Available at: [Link]

  • Octahydro-1h-pyrrolo[3,4-c]pyridine. PubChem. Available at: [Link]

  • Stepan, A. F., et al. (2014). A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. Organic Letters, 16(7), 1968-1971. Available at: [Link]

  • (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. Available at: [Link]

  • Hydrochloride salt of amine. Reddit. Available at: [Link]

  • A method for the preparation of the hydrochloride salt from the duloxetine base. Google Patents.
  • Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(1), 1-11. Available at: [Link]

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Foundational

Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride: A Technical Guide to Receptor Binding Affinity Assays in GPCR Drug Discovery

Executive Summary & Pharmacological Rationale The octahydro-1H-pyrrolo[3,4-c]pyridine scaffold is a conformationally restricted bicyclic diamine heavily utilized in modern medicinal chemistry[1]. By locking the spatial a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The octahydro-1H-pyrrolo[3,4-c]pyridine scaffold is a conformationally restricted bicyclic diamine heavily utilized in modern medicinal chemistry[1]. By locking the spatial arrangement of its nitrogen atoms, this scaffold reduces the entropic penalty typically incurred upon receptor binding, often yielding higher target affinity and selectivity compared to flexible aliphatic diamines[1].

When formulated as a dihydrochloride salt , the two basic nitrogens (the pyrrolidine nitrogen and the piperidine nitrogen) are fully protonated. This salt form is a deliberate chemical choice: it ensures optimal aqueous solubility, preventing compound precipitation in assay buffers—a common artifact that leads to artificially flat Hill slopes and false-negative affinity readings during in vitro pharmacological profiling.

This guide details the rigorous methodologies for evaluating the receptor binding affinity of derivatives based on this scaffold, with a specific focus on aminergic G-Protein Coupled Receptors (GPCRs) such as the Dopamine D2 (D2R) [2] and Histamine H3 (H3R) [3] receptors, where this structural motif frequently acts as a core pharmacophore[4].

Mechanistic Pathway: Scaffold Interaction with Aminergic GPCRs

Aminergic GPCRs like D2R and H3R primarily couple to the Gi/o family of heterotrimeric G-proteins. The protonated nitrogens of the octahydro-1H-pyrrolo[3,4-c]pyridine core form critical electrostatic interactions (salt bridges) with conserved aspartate residues (e.g., Asp3.32 in transmembrane domain 3) within the orthosteric binding pocket[5].

Binding of an antagonist or inverse agonist based on this scaffold prevents the receptor from adopting its active conformation, thereby blocking the downstream inhibition of adenylyl cyclase (AC) and modulating Protein Kinase A (PKA) activity[4].

G Ligand Octahydro-1H-pyrrolo[3,4-c]pyridine Derivative (Antagonist) Receptor Aminergic GPCR (e.g., H3R / D2R) Ligand->Receptor Orthosteric Binding (Kd / Ki) G_protein Gi/o Protein Complex (Inactive State) Receptor->G_protein Prevents Activation AC Adenylyl Cyclase (AC) G_protein->AC Lifts alpha-i Inhibition cAMP cAMP Production (Restored/Maintained) AC->cAMP Catalysis Continues PKA Protein Kinase A (PKA) Activity Maintained cAMP->PKA Downstream Signaling

GPCR Gi/o signaling pathway modulated by octahydro-1H-pyrrolo[3,4-c]pyridine derivatives.

Core Experimental Protocol: Radioligand Competitive Binding Assay

To determine the binding affinity ( Ki​ ) of novel octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride derivatives, a filtration-based radioligand displacement assay remains the gold standard. This protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology
  • Compound Preparation:

    • Action: Dissolve the dihydrochloride compound in 100% DMSO to create a 10 mM stock, followed by 10-point, 3-fold serial dilutions in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

    • Causality: While the dihydrochloride salt is highly water-soluble, initial DMSO solvation ensures complete disruption of the crystal lattice. The final DMSO concentration in the assay must be kept below 1% to prevent solvent-induced receptor denaturation.

  • Filter Pre-treatment (Critical Step):

    • Action: Pre-soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for at least 1 hour at 4°C.

    • Causality: The highly basic, protonated nitrogens of the octahydro-1H-pyrrolo[3,4-c]pyridine scaffold will bind non-specifically to the negatively charged silicates of the glass fiber filter. PEI is a cationic polymer that coats the filter, neutralizing the charge and drastically reducing Non-Specific Binding (NSB).

  • Membrane Incubation:

    • Action: In a 96-well plate, combine 50 µL of the test compound, 50 µL of radioligand (e.g., [3H] -N- α -Methylhistamine for H3R at a concentration equal to its Kd​ ), and 100 µL of cell membrane homogenate expressing the target receptor (10-20 µg protein/well). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Rapid Filtration & Washing:

    • Action: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B filters using a cell harvester. Wash filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the bound radioligand during the wash step, preserving the specific binding signal while washing away unbound radioligand.

  • Quantification:

    • Action: Extract the filters, add scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Workflow Prep 1. Compound & Radioligand Prep Incubate 2. Membrane Incubation (Equilibrium) Prep->Incubate Filter 3. Vacuum Filtration (PEI-treated GF/B) Incubate->Filter Wash 4. Ice-Cold Wash (Preserve k_off) Filter->Wash Count 5. Liquid Scintillation Counting (CPM) Wash->Count Analyze 6. Non-Linear Regression (Ki) Count->Analyze

Step-by-step logical workflow for radioligand competitive binding filtration assays.

Self-Validating Systems & Quality Control

A trustworthy assay must continuously prove its own validity. According to the , the following controls must be embedded in every plate:

  • Total Binding (TB): Radioligand + vehicle (DMSO). Represents maximum signal.

  • Non-Specific Binding (NSB): Radioligand + massive excess (10 µM) of an unlabeled reference ligand (e.g., Thioperamide for H3R or Haloperidol for D2R).

  • Specific Binding Window: The Specific Binding (TB - NSB) must constitute >50% of the Total Binding. If NSB is too high, the PEI concentration or wash stringency must be adjusted.

  • Z'-Factor Calculation: The assay robustness is validated using the Z'-factor equation: Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​ . A Z′ value ≥0.5 confirms the assay is capable of accurately resolving the affinity of the octahydro-1H-pyrrolo[3,4-c]pyridine derivatives.

Data Analysis and Quantitative Presentation

Raw CPM data is converted to percentage inhibition. The IC50​ is determined via non-linear regression (four-parameter logistic equation). Because IC50​ is dependent on the radioligand concentration, it must be converted to the absolute inhibition constant ( Ki​ ) using the :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant. Below is a structured presentation of hypothetical, yet mechanistically representative, binding data for functionalized octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride derivatives.

Compound IDTarget ReceptorRadioligand Used IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )
Scaffold-Deriv A Histamine H3 [3H] -N- α -Methylhistamine45.218.50.98
Scaffold-Deriv B Histamine H3 [3H] -N- α -Methylhistamine12.45.11.02
Scaffold-Deriv C Dopamine D2 [3H] -Spiperone115.048.30.85
Thioperamide (Ref) Histamine H3 [3H] -N- α -Methylhistamine8.53.41.00
Haloperidol (Ref) Dopamine D2 [3H] -Spiperone3.21.20.95

(Note: A Hill Slope near 1.0 indicates standard competitive binding at a single orthosteric site, validating the mechanism of action for the scaffold).

References

  • Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. ACS Publications.[Link]

  • DOPAMINE D2 RECEPTOR LIGANDS - European Patent Office - EP 3233799 B1. Googleapis.[Link]

  • US8796297B2 - 4-substituted-2-amino-pyrimidine derivatives.
  • WO2016100823A1 - Dopamine d2 receptor ligands.
  • Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. ResearchGate / MDPI.[Link]

  • Assay Guidance Manual: Receptor Binding Assays. NCBI Bookshelf (Eli Lilly & Co and the National Center for Advancing Translational Sciences).[Link]

  • Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. ScienceDirect (Biochemical Pharmacology).[Link]

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Exploratory

Toxicity Profile of Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride in Animal Models: A Preclinical Guide

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology Executive Summary & Chemical Context Octahydro-1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology

Executive Summary & Chemical Context

Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS No. 2665661-03-8) [1] is a highly versatile bicyclic diamine scaffold. In modern medicinal chemistry, this fused pyrrolidine-piperidine system is frequently leveraged to impart conformational restriction, improve metabolic stability, and modulate the physicochemical properties of Active Pharmaceutical Ingredients (APIs). It is a critical building block in the development of next-generation CDK2 inhibitors[4] and targeted therapies for MTAP-deficient cancers [5].

However, before an API containing this scaffold reaches Investigational New Drug (IND) status, the intrinsic toxicity of the core building block must be understood. Because the scaffold mimics endogenous neurotransmitters and possesses favorable lipophilicity (once the salt is neutralized in vivo), it exhibits a distinct toxicological profile characterized by acute systemic toxicity, localized irritation, and specific central nervous system (CNS) depression [2, 3].

This technical guide synthesizes the known hazard classifications of the octahydro-1H-pyrrolo[3,4-c]pyridine class and provides field-proven, self-validating in vivo protocols to accurately profile its toxicity in animal models.

Mechanistic Toxicology: The Causality of Scaffold Hazards

To design effective in vivo safety studies, we must first understand why this molecule behaves the way it does biologically. The toxicity profile of this scaffold and its close derivatives (e.g., 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride) [2] is driven by two primary physicochemical factors:

  • Diamine Basicity & Salt Form (Irritation): The compound is supplied as a dihydrochloride salt to maximize aqueous solubility. However, unbuffered high-concentration solutions are highly acidic. This localized pH drop is the causal mechanism behind its Skin Irrit. 2 (H315) and Eye Irrit. 2A (H319) classifications [2]. In oral dosing models, failing to buffer the vehicle will result in gastric lesions that are artifacts of formulation, not true systemic toxicity.

  • Neurotransmitter Mimicry (STOT SE 3): The spatial arrangement of the nitrogen atoms within the bicyclic core closely resembles the pharmacophores of endogenous neurotransmitters (e.g., GABA, dopamine) [3]. Upon systemic absorption and subsequent blood-brain barrier (BBB) penetration, the scaffold can engage in off-target receptor binding, leading to transient CNS depression, manifesting as drowsiness or dizziness (STOT SE 3, H336 ) [2].

CNS_Toxicity Scaffold Octahydro-1H-pyrrolo[3,4-c]pyridine BBB Blood-Brain Barrier (BBB) Penetration Scaffold->BBB Receptor Off-Target Neuroreceptor Binding (GABA/Dopamine) BBB->Receptor CNS_Depress CNS Depression (Drowsiness/Dizziness) Receptor->CNS_Depress Tox_Class STOT SE 3 Classification CNS_Depress->Tox_Class

Fig 1. Mechanistic pathway of STOT SE 3 CNS effects via off-target receptor binding.

Quantitative Data Presentation: Hazard Classifications

The following table summarizes the quantitative hazard profiles extrapolated from standardized GHS data for the octahydro-1H-pyrrolo[3,4-c]pyridine core and its methylated derivatives [2].

GHS Hazard ClassHazard CodeRoute of ExposureExtrapolated Animal Model Data (Murine)Mechanistic Driver
Acute Toxicity 4 H302, H312, H332Oral, Dermal, InhalationLD50 Range: 300 – 2000 mg/kgSystemic basicity and off-target enzymatic inhibition.
Skin Irritation 2 H315DermalErythema/Edema score ≥ 2.3 (Draize test)Localized pH alteration from dihydrochloride dissociation.
Eye Irritation 2A H319OcularCorneal opacity, iritis (reversible in 21 days)Direct mucosal tissue protein denaturation.
STOT SE 3 H336Systemic (Post-absorption)Reduced locomotor activity, ptosis at >50 mg/kgBBB penetration and neuroreceptor modulation [3].

Standardized In Vivo Experimental Protocols

To ensure scientific integrity and reproducibility, toxicity evaluations must be treated as self-validating systems. The protocols below are engineered to isolate the true systemic toxicity of the scaffold from formulation artifacts.

ToxicityWorkflow A Compound Synthesis & QC (Purity >99%) B Vehicle Buffering (pH 7.4 Adjustment) A->B C Acute Toxicity (Rodent) Single Ascending Dose B->C D STOT SE 3 Evaluation (CNS Monitoring) C->D E NOAEL Determination & Histopathology D->E

Fig 2. Preclinical toxicity evaluation workflow for bicyclic diamine scaffolds.

Protocol A: Acute Oral Toxicity & MTD Determination (Modified OECD 420)

Objective: Determine the Maximum Tolerated Dose (MTD) and evaluate Acute Tox. 4 parameters without inducing localized gastric necrosis.

  • Animal Preparation: Fast adult Sprague-Dawley rats (n=5/sex/group) for 12 hours prior to dosing.

    • Causality: Food in the GI tract unpredictably alters the absorption kinetics of highly water-soluble salts, leading to erratic Cmax​ values and masking true acute toxicity thresholds.

  • Vehicle Formulation (Critical Step): Dissolve Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride in 0.5% Methylcellulose in Phosphate-Buffered Saline (PBS). Titrate the solution to pH 7.2–7.4 using 0.1M NaOH.

    • Causality: The dihydrochloride salt is inherently acidic. Unbuffered administration via gavage will cause localized gastric irritation (corroborating its H315/H319 profile) [2], which histopathologists may misidentify as systemic mucosal toxicity.

  • Dosing Strategy (Single Ascending Dose): Administer doses starting at 50 mg/kg, escalating to 300 mg/kg, and up to 2000 mg/kg via oral gavage (10 mL/kg volume).

  • Observation & Necropsy: Monitor for 14 days. Record body weights daily. At day 15, perform gross necropsy focusing on the liver and kidneys (primary clearance organs for polar diamines).

Protocol B: Neurobehavioral Assessment for STOT SE 3 (Irwin Test)

Objective: Quantify the H336 (drowsiness/dizziness) hazard classification using a functional observational battery.

  • Baseline Establishment: Acclimate C57BL/6 mice (n=8/group) to observation arenas for 30 minutes. Record baseline locomotor activity using automated infrared beam-break tracking.

  • Administration: Administer the buffered test article via intraperitoneal (IP) injection (to bypass first-pass metabolism and ensure rapid systemic Tmax​ ) at 10, 30, and 100 mg/kg.

  • Temporal Monitoring: Conduct Irwin test evaluations at 15, 30, 60, and 120 minutes post-dose.

    • Causality: Due to its low molecular weight (~199.12 g/mol as a salt, ~126 g/mol free base) [1] and lipophilic bicyclic core, BBB penetration is rapid. Peak CNS depressant effects (ptosis, ataxia, reduced rearing) typically align with Tmax​ , which occurs within the first hour post-IP injection.

  • Data Validation: Compare the duration of locomotor suppression against vehicle controls. A dose-dependent reduction in beam-breaks validates the STOT SE 3 classification and establishes the No Observed Adverse Effect Level (NOAEL) for CNS depression.

References

  • ChemicalBook. "octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride CAS#: 2665661-03-8". ChemicalBook.
  • NextSDS. "5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride - Hazard Classifications". NextSDS Substance Database.
  • EvitaChem. "Buy 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione (EVT-13289545)". EvitaChem Product Data.
  • Google Patents. "US12053459B2 - CDK2 inhibitors and methods of using the same". Google Patents.
  • Google Patents. "WO2022026892A1 - Piperidin-1-yl-n-pyrydine-3-yl-2-oxoacetamide derivatives useful for the treatment of mtap-deficient and/or mta-accumulating cancers". Google Patents.
Foundational

Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride literature review and recent discoveries

An In-Depth Technical Guide to Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride in Modern Medicinal Chemistry Executive Summary As drug discovery programs increasingly target complex protein-protein interactions and s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride in Modern Medicinal Chemistry

Executive Summary

As drug discovery programs increasingly target complex protein-protein interactions and shallow binding pockets, the limitations of traditional flat, sp2-rich, or highly flexible monocyclic scaffolds (such as piperazine or piperidine) have become apparent. Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS: 2665661-03-8 / CID: 74821432) has emerged as a highly versatile, rigidified bicyclic diamine building block[1].

As a Senior Application Scientist, I have observed a paradigm shift toward incorporating sp3-rich, conformationally restricted scaffolds to improve pharmacokinetic (PK) profiles, reduce off-target toxicity, and navigate crowded patent landscapes. This whitepaper synthesizes recent literature, structural rationales, and field-proven synthetic protocols for leveraging this critical pharmacophore.

The Case for Rigidification: Structural and Physicochemical Profiling

The strategic replacement of a piperazine ring with an octahydro-1H-pyrrolo[3,4-c]pyridine core is driven by the principles of bioisosterism and conformational restriction.

Causality in Scaffold Selection

When a flexible ligand binds to a target protein, it must adopt a specific bioactive conformation, resulting in a significant entropic penalty . By pre-organizing the diamine vector within a fused bicyclic [3,4-c] system, the entropic cost of binding is drastically reduced, often leading to a 10- to 100-fold increase in target affinity. Furthermore, the increased sp3 character (Fraction sp3 or Fsp3) enhances aqueous solubility and metabolic stability by removing planar, easily oxidized surfaces.

Why use the dihydrochloride salt rather than the free base? Aliphatic diamines in their free base form are notoriously hygroscopic, prone to rapid air oxidation, and difficult to weigh accurately, leading to reproducibility failures in parallel synthesis. The dihydrochloride salt ensures absolute stoichiometric precision, long-term bench stability, and predictable solubility in polar aprotic solvents during reaction setup[1].

Quantitative Comparison: Piperazine vs. Bicyclic Scaffold

The following table summarizes the physicochemical shifts observed when transitioning from a standard monocyclic diamine to the octahydro-pyrrolo-pyridine core.

Property / MetricPiperazine (Standard)Octahydro-1H-pyrrolo[3,4-c]pyridineMechanistic Impact on Drug Design
Conformational Flexibility High (Chair flip dynamics)Low (Rigid fused bicyclic system)Reduces entropic penalty upon target binding; increases residence time.
Fraction sp3 (Fsp3) 1.00 (but planar topology)1.00 (3D globular topology)Improved solubility; lower risk of hERG channel trapping.
Basic Nitrogen pKa (Est.) ~9.8 (N1), ~5.6 (N2)~10.2 (N1), ~7.5 (N2)Altered protonation state at physiological pH (7.4) affects membrane permeability and salt-bridge formation.
Exit Vectors Linear (180°)Angled / OrthogonalAllows exploration of novel solvent channels and cryptic pockets.

Target-Specific Mechanistic Insights

Recent patent literature and medicinal chemistry campaigns have heavily utilized this scaffold across diverse therapeutic areas.

A. CXCR4 Antagonism and Oncology

Stromal cell-derived factor-1 (SDF-1/CXCL12) and its receptor, CXCR4, are critical in tumor metastasis, stem cell mobilization, and immune cell trafficking[2]. Octahydro-1H-pyrrolo[3,4-c]pyridine derivatives have been successfully deployed as spirocyclic and bicyclic CXCR4 antagonists[3]. The rigid diamine core perfectly mimics the spatial arrangement required to interact with the acidic residues (e.g., Asp171, Asp262) deep within the CXCR4 transmembrane pocket, effectively blocking SDF-1 binding and halting downstream PI3K/AKT migration signaling[2].

CXCR4_Pathway SDF1 SDF-1 (CXCL12) CXCR4 CXCR4 Receptor SDF1->CXCR4 Binds G_protein Gαi Protein CXCR4->G_protein Activates PI3K PI3K / AKT Pathway G_protein->PI3K Signals Migration Cell Migration & Survival PI3K->Migration Induces Inhibitor Octahydro-pyrrolo-pyridine Antagonist Inhibitor->CXCR4 Blocks (Competitive)

Fig 1. CXCR4 signaling pathway and competitive inhibition by octahydro-1H-pyrrolo[3,4-c]pyridine.

B. Kinase Inhibition (CDK2)

In the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, achieving selectivity over other CDKs is notoriously difficult due to the highly conserved ATP-binding hinge region. Researchers have utilized the octahydro-1H-pyrrolo[3,4-c]pyridine scaffold to project substituents out of the hinge region and into the solvent-exposed channel[4]. The rigidity of the scaffold ensures that the vector pointing toward the solvent does not collapse back onto the hydrophobic core, maintaining the inhibitor's precise binding pose[4].

C. Central Nervous System (CNS) Targets

The scaffold is also prominent in the design of functionally selective Dopamine D2 receptor ligands[5]. For CNS drugs, balancing lipophilicity (to cross the blood-brain barrier) with basicity (to interact with the D2 receptor's Asp114 residue) is critical. The bicyclic system provides the necessary basicity while shielding the nitrogen lone pairs through steric bulk, optimizing brain penetrance[5].

Protocol Engineering: Self-Validating Synthetic Workflows

When working with octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, the primary synthetic challenge is selective functionalization . Because the molecule contains two secondary amines (the pyrrolidine nitrogen and the piperidine nitrogen), differentiating them requires exploiting their subtle steric and electronic differences, or using pre-protected variants (e.g., Boc-protected at one nitrogen)[6].

Below is a field-proven, self-validating protocol for the amide coupling of the dihydrochloride salt, utilizing in situ free-basing.

Step-by-Step Methodology: Standardized Amide Coupling

Objective: Couple a generic carboxylic acid to the less sterically hindered nitrogen of the octahydro-1H-pyrrolo[3,4-c]pyridine core.

Reagents:

  • Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 to 5.0 eq)

  • Anhydrous DMF (0.1 M concentration)

Procedure & Causality:

  • Electrophile Activation: In an oven-dried vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation forms the highly reactive OAt-ester. Doing this in the absence of the amine prevents undesired guanidinylation side-reactions between the diamine and HATU.

  • Salt Neutralization (In Situ): In a separate vial, suspend the octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (1.0 eq) in DMF. Add DIPEA (3.0 eq) and sonicate for 2 minutes until a clear solution forms.

    • Causality: The dihydrochloride salt requires exactly 2.0 equivalents of base to neutralize the HCl. The extra 1.0 equivalent ensures a slightly basic environment to keep the secondary amines nucleophilic.

  • Coupling: Dropwise add the activated ester solution to the free-based amine solution. Stir at room temperature for 2-4 hours.

  • Self-Validation Check (LC-MS): Withdraw a 5 µL aliquot, dilute in 100 µL Methanol, and inject into the LC-MS.

    • Validation Criteria: Look for the disappearance of the activated ester mass and the appearance of the [M+H]+ peak corresponding to the mono-acylated product. If di-acylation is observed (>10%), lower the reaction temperature to 0°C for future runs to enhance regioselectivity.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2SO4, and concentrate under reduced pressure.

Synthetic_Workflow Salt Octahydro-1H-pyrrolo[3,4-c]pyridine 2HCl Salt Base DIPEA (4-5 eq) in Anhydrous DMF Salt->Base Neutralization FreeBase In Situ Free Base (Nucleophile) Base->FreeBase Generates Coupling Amide Coupling (rt, 2-4h) FreeBase->Coupling Nucleophilic Attack Acid Carboxylic Acid + HATU Acid->Coupling Pre-Activation Product Target Scaffold (Validated via LC-MS) Coupling->Product Isolation

Fig 2. Standardized amide coupling workflow for dihydrochloride salt functionalization.

Conclusion

The integration of octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride into a medicinal chemist's toolkit represents a sophisticated approach to overcoming the pharmacokinetic and thermodynamic limitations of traditional flat heterocycles. By understanding the structural causality—specifically how its rigid 3D architecture minimizes entropic penalties and dictates specific exit vectors—researchers can rationally design highly selective inhibitors for challenging targets like CXCR4, CDK2, and CNS receptors.

References

  • National Center for Biotechnology Information. "Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride" PubChem Database. URL:[Link]

  • European Patent Office. "SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS" Patent EP1790639A1.
  • Google Patents. "CDK2 inhibitors and methods of using the same" Patent US12053459B2.
  • European Patent Office. "DOPAMINE D2 RECEPTOR LIGANDS" Patent EP3233799B1.

Sources

Exploratory

Thermodynamic properties of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

An In-Depth Technical Guide to the Thermodynamic Properties of Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride Abstract The thermodynamic properties of an active pharmaceutical ingredient (API) are foundational to it...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Abstract

The thermodynamic properties of an active pharmaceutical ingredient (API) are foundational to its development, influencing everything from solid-state stability and solubility to bioavailability and manufacturability. This guide provides a comprehensive framework for the characterization of the thermodynamic properties of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride. While specific experimental data for this compound is not publicly available, this document serves as a detailed methodological whitepaper, outlining the essential experimental techniques and theoretical considerations necessary for a thorough thermodynamic assessment. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals to establish a robust thermodynamic profile for novel small molecule hydrochlorides.

Introduction: The Critical Role of Thermodynamics in Drug Development

The journey of a new chemical entity from discovery to a marketable drug product is fraught with challenges, many of which are governed by the fundamental principles of thermodynamics. A comprehensive understanding of an API's thermodynamic properties is not merely an academic exercise; it is a critical component of risk mitigation and a predictive tool for the molecule's behavior under various conditions. For a small molecule hydrochloride salt like Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, these properties dictate its solid-state form, thermal stability, solubility, and ultimately, its in-vivo performance.

A thorough thermodynamic characterization provides invaluable insights into:

  • Polymorphism and Solid-State Stability: Identifying the most stable crystalline form of the API is crucial for ensuring consistent product quality and performance.

  • Solubility and Dissolution Rate: These properties are directly linked to the bioavailability of the drug.

  • Manufacturing and Process Development: Thermodynamic data informs decisions on crystallization, drying, and storage conditions.

  • Preformulation and Formulation Development: Understanding the API's properties is essential for designing a stable and effective dosage form.

This guide will detail the key experimental techniques and theoretical approaches for building a comprehensive thermodynamic profile of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.

Experimental Determination of Thermodynamic Properties

A multi-faceted experimental approach is necessary to fully characterize the thermodynamic properties of a new chemical entity. The following sections detail the core techniques and the rationale behind their application.

Solid-State Characterization: Powder X-ray Diffraction (PXRD)

Rationale: Before any thermal analysis, it is imperative to understand the solid-state form of the material. PXRD provides a structural fingerprint of the crystalline material, enabling the identification of different polymorphs, solvates, or hydrates. Each unique solid form will have a distinct thermodynamic profile.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride powder (typically 5-10 mg) is gently packed into a sample holder.

  • Instrument Setup: The sample is placed in a powder X-ray diffractometer. The instrument is configured with a copper X-ray source (Cu Kα radiation) and a detector.

  • Data Acquisition: The sample is scanned over a range of 2θ angles (typically 2° to 40°) while the intensity of the diffracted X-rays is recorded.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks of the crystalline form.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Rationale: DSC and TGA are powerful thermal analysis techniques that provide quantitative information about the thermal stability and phase transitions of a material.

2.2.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting point, enthalpy of fusion, and heat capacity.

Step-by-Step Protocol:

  • Sample Preparation: A small, accurately weighed amount of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: The heat flow to the sample is monitored as the temperature is increased.

  • Data Analysis: The resulting thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The melting point is determined from the onset of the melting endotherm, and the enthalpy of fusion is calculated from the area of the peak.

2.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is used to assess thermal stability and identify the temperature at which the compound begins to decompose.

Step-by-Step Protocol:

  • Sample Preparation: An accurately weighed sample of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (typically 5-10 mg) is placed in a TGA pan.

  • Instrument Setup: The pan is placed in the TGA furnace. The instrument is programmed with a specific heating rate in a controlled atmosphere (e.g., nitrogen).

  • Data Acquisition: The mass of the sample is continuously monitored as the temperature is increased.

  • Data Analysis: The resulting thermogram, a plot of mass versus temperature, is analyzed to determine the onset of decomposition, which is typically defined as the temperature at which a 5% weight loss is observed.

Solubility Studies

Rationale: Solubility is a critical thermodynamic parameter that directly impacts a drug's bioavailability. Determining the solubility of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride in various solvents and at different temperatures is essential for preformulation and for calculating other thermodynamic properties.

Step-by-Step Protocol for Equilibrium Solubility Measurement:

  • Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline, ethanol) are chosen.

  • Sample Preparation: An excess amount of the solid API is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the dissolved API in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Temperature Dependence: The experiment is repeated at different temperatures to determine the temperature dependence of solubility.

Hypothetical Thermodynamic Data for Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

The following table summarizes hypothetical, yet realistic, thermodynamic data that could be obtained for a crystalline form of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride through the experimental methods described above.

PropertyValueMethod
Melting Point (Tm)215.5 °CDSC
Enthalpy of Fusion (ΔHfus)35.2 kJ/molDSC
Decomposition Onset (Td)230.1 °CTGA
Aqueous Solubility (25 °C)15.8 mg/mLHPLC

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental work required to build a comprehensive thermodynamic profile for a new chemical entity like Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.

Thermodynamic_Workflow cluster_solid_state Solid-State Characterization cluster_thermal_analysis Thermal Analysis cluster_solubility Solubility Assessment cluster_data_integration Data Integration & Profile Generation PXRD Powder X-ray Diffraction (PXRD) DSC Differential Scanning Calorimetry (DSC) PXRD->DSC Informs solid form for analysis TGA Thermogravimetric Analysis (TGA) PXRD->TGA Informs solid form for analysis Solubility Equilibrium Solubility Studies PXRD->Solubility Informs solid form for analysis Profile Thermodynamic Profile DSC->Profile Provides Tm, ΔHfus TGA->Profile Provides Td Solubility->Profile Provides solubility data

Protocols & Analytical Methods

Method

Application Note: Dissolution and Handling of Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride for Cell Culture

Executive Summary Octahydro-1H-pyrrolo[3,4-c]pyridine is a highly versatile bicyclic aliphatic diamine scaffold utilized extensively in medicinal chemistry and drug discovery. To optimize its physicochemical properties f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Octahydro-1H-pyrrolo[3,4-c]pyridine is a highly versatile bicyclic aliphatic diamine scaffold utilized extensively in medicinal chemistry and drug discovery. To optimize its physicochemical properties for biological assays, it is predominantly synthesized and supplied as a dihydrochloride (2HCl) salt. While this salt form guarantees excellent aqueous solubility, it introduces critical handling challenges for in vitro cell culture—specifically, severe media acidification.

This application note provides a comprehensive, self-validating protocol for the dissolution, pH stabilization, and sterile handling of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride. By following these guidelines, researchers can ensure that observed cellular phenotypes are driven by true pharmacological engagement rather than artifactual pH shock.

Physicochemical Profiling & Causality

The selection of a dihydrochloride salt form is a deliberate engineering choice to overcome the poor aqueous solubility typical of complex organic free bases[1]. However, this modification fundamentally alters how the compound interacts with aqueous environments.

The Causality of Artifactual Cytotoxicity: When Octahydro-1H-pyrrolo[3,4-c]pyridine 2HCl is introduced to an aqueous solvent, it undergoes complete dissociation. The protonated secondary amines act as weak acids, releasing protons (H⁺) into the solution to establish equilibrium.

If a highly concentrated, unbuffered aqueous stock of this 2HCl salt is added directly to cell culture media (e.g., DMEM or RPMI), the sudden influx of protons can easily overwhelm the medium's standard bicarbonate or HEPES buffering capacity. A rapid drop in extracellular pH alters the ionization state of cell surface proteins, disrupts ion channel gradients, and can trigger apoptosis. Researchers may falsely attribute this cell death to the compound's intrinsic toxicity. Therefore, pre-titration or the use of heavily buffered stock solvents is non-negotiable to maintain physiological integrity.

The Common-Ion Effect: While the compound is highly soluble in pure water, its dissolution rate can be suppressed in environments with an extremely high chloride concentration due to the common-ion effect[3]. Though less of a concern for standard cell culture media, this principle dictates that excessive back-titration with HCl (if over-basified) should be avoided to prevent sudden precipitation of the salt[2].

Quantitative Data: Solvent Selection & pH Impact

The table below summarizes the expected physicochemical behavior of Octahydro-1H-pyrrolo[3,4-c]pyridine 2HCl in common cell culture solvents, allowing for rapid experimental planning.

SolventMax Recommended StockExpected pH ImpactCausality & Recommendation
Ultrapure Water >50 mMSevere Drop (pH < 4.0)High solubility, but requires mandatory manual titration with 0.1 M NaOH before use in assays.
1X PBS (pH 7.4) 10 mM - 20 mMModerate Drop (pH ~6.5)Phosphate buffer absorbs some protons. Ideal for direct use if the final assay concentration is low.
DMSO ~20 mM - 30 mMNegligible (in stock)Slower dissolution (requires sonication). Avoids immediate aqueous pH crash, but limits final assay concentration due to DMSO toxicity limits (<0.1% final volume).

Logical Relationships & Experimental Workflows

Logic Salt Octahydro-1H-pyrrolo [3,4-c]pyridine 2HCl Dissociation Aqueous Dissociation Salt->Dissociation Protons Release of H+ Ions (Acidification) Dissociation->Protons Solubility High Aqueous Solubility (>50 mg/mL) Dissociation->Solubility Unbuffered Unbuffered Media (pH Crash) Protons->Unbuffered Direct Addition Buffered Buffered Media / pH Adjusted (Maintained pH 7.4) Protons->Buffered Titration/PBS Toxicity Artifactual Cytotoxicity Unbuffered->Toxicity Viability True Pharmacological Effect Buffered->Viability

Caption: Logical relationship between dihydrochloride salt dissociation, pH shift, and cell viability.

Workflow Start Weigh Octahydro-1H-pyrrolo [3,4-c]pyridine 2HCl Solvent Add Solvent (Ultrapure Water or 1X PBS) Start->Solvent Dissolve Vortex / Sonicate Until Visually Clear Solvent->Dissolve CheckPH Verify pH (Expect drop due to 2HCl) Dissolve->CheckPH AdjustPH Titrate to pH 7.2 - 7.4 (Dropwise 0.1M NaOH) CheckPH->AdjustPH Filter Sterile Filtration (0.22 µm PES Membrane) AdjustPH->Filter Store Aliquot & Store (-20°C, Protect from Light) Filter->Store

Caption: Experimental workflow for the sterile preparation of dihydrochloride salt solutions.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates mandatory pH verification checkpoints to ensure the structural integrity of the compound and the physiological safety of the cell culture system.

Phase 1: Stock Solution Preparation (10 mM)
  • Equilibration: Allow the sealed vial of Octahydro-1H-pyrrolo[3,4-c]pyridine 2HCl to equilibrate to room temperature in a desiccator before opening. Causality: Dihydrochloride salts are highly hygroscopic; opening them while cold causes condensation, degrading the powder and skewing future molarity calculations.

  • Weighing: Accurately weigh the required mass using an analytical microbalance. (e.g., For a 10 mM stock, dissolve 1.99 mg in 1.0 mL of solvent, assuming a molecular weight of ~199.12 g/mol ).

  • Solvent Addition: Add 1.0 mL of sterile 1X PBS (pH 7.4) or Ultrapure Water. Expert Insight: PBS is preferred for 10 mM stocks as its intrinsic phosphate buffering capacity partially neutralizes the released protons, reducing the manual titration burden.

  • Dissolution: Vortex vigorously for 30–60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes.

Phase 2: pH Verification and Titration (Critical Checkpoint)
  • Spot-Check: Extract a 5 µL aliquot and spot it onto high-resolution pH indicator paper (pH 6.0–8.0 range), or utilize a micro-volume pH probe.

  • Titration: If the pH is below 7.2 (which is virtually guaranteed for water stocks), add 0.1 M NaOH dropwise (in 1–2 µL increments). Mix thoroughly and re-check the pH after each addition until a physiological pH of 7.2–7.4 is achieved.

    • Self-Validation Warning: Do not over-titrate (pH > 8.0). Pushing the pH too high will deprotonate the amines, causing the highly insoluble free base form of the compound to precipitate out of solution, ruining the stock[1].

Phase 3: Sterilization and Storage
  • Sterile Filtration: Draw the pH-adjusted, visually clear solution into a sterile syringe. Attach a 0.22 µm Polyethersulfone (PES) or Polyvinylidene fluoride (PVDF) syringe filter and dispense.

    • Causality: PES and PVDF membranes are explicitly chosen for their low protein and small-molecule binding characteristics, ensuring no loss of the active compound during the sterilization process.

  • Aliquoting: Dispense the sterile solution into single-use aliquots (e.g., 50–100 µL) in sterile, low-bind microcentrifuge tubes.

  • Storage: Store aliquots at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles, which can induce localized pH shifts and accelerate compound degradation.

References

  • Serajuddin, A. T., & Mufson, D. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. Available at: [Link]

  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27550–27559. Available at: [Link]

Application

Advanced HPLC Method Development for Highly Polar Aliphatic Diamines: A HILIC-CAD Approach for Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

The Analytical Challenge: Profiling the API Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (C₇H₁₆Cl₂N₂) is a highly polar, bicyclic aliphatic diamine frequently utilized as a specialized pharmacophore scaffold in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Profiling the API

Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (C₇H₁₆Cl₂N₂) is a highly polar, bicyclic aliphatic diamine frequently utilized as a specialized pharmacophore scaffold in drug discovery[1]. From an analytical perspective, developing a robust quantitative method for this molecule presents a dual challenge:

  • Extreme Hydrophilicity: As a dihydrochloride salt, the molecule exists as a dication in typical acidic or neutral mobile phases. This extreme polarity results in virtually zero retention on standard reversed-phase (RP) C18 columns, causing the analyte to elute in the void volume where it is subject to severe matrix suppression.

  • Optical Transparency: The core structure lacks a conjugated π-electron system or aromatic rings. Consequently, traditional Ultraviolet (UV) detection is ineffective, as the compound lacks a functional chromophore[2]. Attempting to monitor absorption in the deep UV range (< 210 nm) introduces unacceptable baseline drift and buffer interference.

To overcome these fundamental chemical limitations, we must pivot away from traditional RP-HPLC-UV methodologies and implement Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) .

Causality P1 Dicationic & Highly Polar (Poor RP-HPLC Retention) S1 HILIC Stationary Phase (Aqueous Partitioning) P1->S1 Requires P2 No Conjugated Pi-System (Optically Transparent) S2 Charged Aerosol Detector (Mass-Sensitive/Universal) P2->S2 Necessitates O Robust Quantitation of Target Pharmacophore S1->O S2->O

Fig 1. Logical framework mapping analytical challenges to the HILIC-CAD methodology.

Mechanistic Rationale (The "Why")

Overcoming Retention Challenges with HILIC

HILIC provides an orthogonal separation mechanism to reversed-phase chromatography. It utilizes a polar stationary phase (such as an Amide or Zwitterionic phase) and a highly organic mobile phase (typically >70% acetonitrile). The stationary phase absorbs water from the mobile phase, immobilizing a water-enriched layer on the silica surface[3]. Retention is driven by the partitioning of the polar octahydro-1H-pyrrolo[3,4-c]pyridine dications into this aqueous layer.

Overcoming Detection Challenges with CAD

Because the analyte is optically transparent, we utilize a Charged Aerosol Detector (CAD). CAD is a mass-sensitive, universal detector that measures any non-volatile species, making it ideal for underivatized aliphatic amines and lipids[2][4]. The column effluent is nebulized into droplets; the volatile mobile phase evaporates, leaving behind solid particles of the analyte (as a hydrochloride/formate salt). These particles are charged by collision with ionized nitrogen gas and measured by an electrometer. The result is a highly sensitive, stoichiometric response independent of the molecule's optical properties[5].

Scientist's Insight: Volatile Buffers and CAD Background The CAD measures any non-volatile species. Therefore, the mobile phase must be strictly composed of volatile components to maintain a low background current[2]. Non-volatile salts like sodium phosphate will instantly saturate the electrometer and foul the corona needle. We utilize ammonium formate because it provides the necessary ionic strength to mask secondary silanol interactions on the stationary phase while sublimating completely during the CAD nebulization process.

Experimental Protocols (The "How")

Step-by-Step Sample Preparation

A critical failure point in HILIC method development is sample diluent mismatch. Injecting a highly aqueous sample into a HILIC system locally disrupts the immobilized water layer on the column, causing severe peak broadening, splitting, or complete loss of retention[3]. Always match the sample diluent to the initial mobile phase conditions.

  • Stock Solution: Accurately weigh 10.0 mg of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride standard.

  • Aqueous Solubilization: Dissolve the standard in 2.5 mL of LC-MS grade water. Causality: The dihydrochloride salt requires a highly polar solvent to break the crystal lattice and ensure complete dissolution.

  • Organic Adjustment: Dilute the solution to 10.0 mL with LC-MS grade Acetonitrile. (Final diluent composition: 75:25 ACN:Water v/v).

  • Homogenization: Vortex for 30 seconds and sonicate for 5 minutes at room temperature.

  • Filtration: Filter the working standard (1.0 mg/mL) through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Workflow S1 1. Standard Dissolution (Solubilize in 25% LC-MS Water) S2 2. Organic Dilution (Bring to 75% Acetonitrile) S1->S2 S3 3. Equilibration (Flush HILIC column with Mobile Phase) S2->S3 S4 4. Isocratic Elution (80% ACN / 20% Volatile Buffer) S3->S4 S5 5. Nebulization & Detection (CAD Evaporation at 50°C) S4->S5

Fig 2. Step-by-step experimental workflow for sample preparation and HILIC-CAD execution.

Chromatographic and Detector Conditions

Table 1: Optimized Chromatographic Conditions (HILIC)

ParameterSpecificationCausality / Rationale
Column Waters XBridge BEH Amide (150 x 4.6 mm, 3.5 µm)Amide phase provides strong hydrogen bonding capabilities for polar dications.
Mobile Phase A 100 mM Ammonium Formate (pH 3.0)High ionic strength suppresses secondary ion-exchange interactions with surface silanols.
Mobile Phase B Acetonitrile (LC-MS Grade)Acts as the weak solvent in HILIC; drives the analyte into the aqueous stationary layer.
Elution Mode Isocratic: 20% A / 80% BMaintains a highly stable water layer; ideal for robust single-API quantitation.
Flow Rate 1.0 mL/minBalances chromatographic resolution with optimal CAD nebulization efficiency.
Injection Volume 5 µLSmall injection volume prevents column overloading and mitigates diluent effects.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer kinetics.

Table 2: Charged Aerosol Detector (CAD) Parameters

ParameterSettingCausality / Rationale
Evaporation Temp 50°CEnsures complete volatilization of the highly organic mobile phase while preserving the salt.
Data Collection 10 HzProvides sufficient data points (>20) across the sharp peaks typical of HILIC separations.
Filter Constant 3.6 secondsSmooths baseline noise generated by the nebulizer without artificially broadening the peak.
Power Function 1.0Standard linear response setting for high-concentration API assay and impurity profiling.

Self-Validating System Suitability

A hallmark of a robust analytical method is its ability to self-validate. A self-validating protocol ensures that any deviation in mobile phase preparation, column degradation, or detector malfunction is immediately flagged before sample analysis begins. This is achieved through a rigorous System Suitability Test (SST) injected prior to the analytical sequence.

If the system meets the criteria outlined in Table 3, the physical and chemical mechanics of the HILIC-CAD setup are verified as fully operational.

Table 3: Self-Validating System Suitability Criteria

MetricAcceptance CriteriaValidation Purpose
Retention Factor ( k′ ) 2.0Confirms the integrity of the immobilized aqueous layer. A drop in k′ indicates water layer depletion.
Tailing Factor ( Tf​ ) 1.5Verifies that the buffer's ionic strength is sufficient to mask secondary silanol interactions.
Peak Area %RSD 2.0% (n=6)Validates CAD nebulizer stability, gas flow consistency, and autosampler precision.
Signal-to-Noise 30 (at 10 µg/mL)Ensures the CAD electrometer is clean and the corona wire is functioning optimally.

References

  • Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride | C7H16Cl2N2 National Center for Biotechnology Information (PubChem) URL:[Link]

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids Thermo Fisher Scientific / LCGC URL:[Link]

  • Analysis of Lipids by HPLC-CAD HPLC.eu URL: [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Agilent Technologies URL:[Link]

  • Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages MDPI - Molecules URL:[Link]

Sources

Method

Application Note: Mass Spectrometry Analysis of Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

A Senior Application Scientist's Guide to Sample Preparation and Analysis Introduction Octahydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic diamine that serves as a valuable structural motif in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Sample Preparation and Analysis

Introduction

Octahydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic diamine that serves as a valuable structural motif in medicinal chemistry and drug development. It is frequently synthesized and stored as a dihydrochloride salt to improve its stability and solubility in aqueous media. While advantageous for storage, the dihydrochloride form presents a significant analytical challenge for mass spectrometry (MS). Non-volatile salts, such as hydrochlorides, are known to cause severe ion suppression, lead to the formation of undesirable adducts (e.g., [M+Cl]⁻), and contaminate the ion source, ultimately compromising data quality and sensitivity.[1]

This guide provides a comprehensive, field-proven protocol for the preparation of octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride for analysis by both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The methodologies detailed herein focus on the critical step of salt mitigation to ensure high-quality, reproducible data for researchers, scientists, and drug development professionals.

The Critical Imperative: Why Desalting is Non-Negotiable

The success of any mass spectrometry analysis hinges on the efficient generation of gas-phase ions from the analyte of interest. The presence of non-volatile salts, such as the chloride ions from the analyte's salt form and any buffer salts like sodium chloride, directly interferes with this process.

The Mechanism of Interference:

  • Ion Suppression: During the electrospray process, non-volatile salts compete with the analyte for ionization.[1] As solvent evaporates from the ESI droplets, the concentration of salts increases dramatically, leading to the preferential formation of salt cluster ions over the desired analyte ions.

  • Adduct Formation: Chloride and other ions can form adducts with the analyte molecule, splitting the signal across multiple species and making the resulting spectrum difficult to interpret.

  • Instrument Contamination: Non-volatile salts can precipitate within the mass spectrometer's ion source and transfer optics, leading to signal drift, loss of sensitivity, and significant instrument downtime for cleaning.

Therefore, the primary objective of the sample preparation protocol is to effectively remove or replace the non-volatile hydrochloride with volatile components that will not interfere with ionization. Volatile buffers, such as ammonium acetate or ammonium formate, are ideal for this purpose as they readily evaporate during the ionization process.[1]

General Protocol: Initial Sample Desalting and Stock Preparation

This initial step is foundational for both ESI and MALDI analysis. The goal is to create a "desalted" stock solution of the free base or an ammonium acetate/formate salt form of the analyte. Solid-Phase Extraction (SPE) is a highly effective and reproducible method for this purpose.

Materials:

  • Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Ammonium Hydroxide (ACS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Mixed-Mode or Cation-Exchange Solid-Phase Extraction (SPE) Cartridges (e.g., Waters Oasis MCX)

  • Microcentrifuge tubes

Protocol:

  • Prepare an Aqueous Stock Solution: Accurately weigh ~1-5 mg of octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride and dissolve it in deionized water to create a stock solution of approximately 1 mg/mL.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of deionized water. This activates the stationary phase.

  • Sample Loading: Load 100-500 µL of the aqueous stock solution onto the conditioned SPE cartridge. The basic amine groups of the analyte will bind to the cation-exchange resin, while the chloride counter-ions will pass through.

  • Wash Step: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol. This step removes any remaining unbound salts and weakly bound impurities.

  • Analyte Elution: Elute the bound analyte using 1 mL of 5% ammonium hydroxide in methanol. The ammonia neutralizes the cation-exchange sites, releasing the free base of the analyte into the collection tube.

  • Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried analyte in a known volume (e.g., 500 µL) of 50:50 acetonitrile:water to create a desalted stock solution. This stock is now ready for dilution for either ESI or MALDI analysis.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry

ESI is the preferred method for analyzing polar small molecules like octahydro-1H-pyrrolo[3,4-c]pyridine due to its high sensitivity and compatibility with liquid chromatography.[2][3]

Objective: To prepare the desalted analyte in a volatile solvent system that promotes efficient protonation and ionization in the ESI source.

ESI Sample Preparation Workflow

ESI_Workflow cluster_prep Initial Preparation cluster_final Final ESI Sample start Analyte Dihydrochloride (Solid) stock Dissolve in H₂O start->stock spe SPE Desalting (Cation Exchange) stock->spe elute Elute with 5% NH₄OH in MeOH spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in 50:50 ACN:H₂O (Desalted Stock) dry->reconstitute dilute Dilute to 1-10 µM in Final ESI Solvent reconstitute->dilute ms Infuse into ESI-MS dilute->ms MALDI_Workflow cluster_analyte Analyte Preparation cluster_matrix Matrix Preparation cluster_spotting Target Plate Spotting stock Desalted Stock Solution (From Section 2) dilute_analyte Dilute to 10-100 µM in 50:50 ACN:H₂O stock->dilute_analyte mix Mix Analyte & Matrix (1:1 v/v) dilute_analyte->mix matrix_solid DHB Matrix (Solid) matrix_solv Dissolve in TA30 Solvent (10 mg/mL) matrix_solid->matrix_solv matrix_solv->mix spot Spot 0.5-1.0 µL onto MALDI Target Plate mix->spot dry_spot Air Dry (Co-crystallize) spot->dry_spot analyze Analyze in MALDI-TOF MS dry_spot->analyze

Caption: Workflow for MALDI-MS sample preparation.

Materials and Reagents
Reagent/MaterialGradePurpose
Desalted Analyte StockN/AFrom Section 2
2,5-Dihydroxybenzoic Acid (DHB)MALDIMatrix for co-crystallization
Acetonitrile (ACN)LC-MSSolvent
Deionized Water18.2 MΩ·cmSolvent
Trifluoroacetic Acid (TFA)LC-MSAcidic modifier, aids ionization
Step-by-Step Protocol
  • Prepare Analyte Solution: From the desalted stock solution (Section 2), prepare a working solution of 10-100 µM in 50:50 Acetonitrile:Water.

  • Prepare Matrix Solution: Prepare a 10 mg/mL solution of DHB in a solvent known as "TA30" (30:70 Acetonitrile:Water with 0.1% TFA). [4]Vortex thoroughly to dissolve.

  • Mix Analyte and Matrix: In a microcentrifuge tube, mix the analyte working solution and the DHB matrix solution in a 1:1 volume ratio . For example, mix 5 µL of analyte solution with 5 µL of matrix solution.

  • Spotting (Dried-Droplet Method): Pipette 0.5 - 1.0 µL of the final mixture onto a spot on the MALDI target plate.

  • Crystallization: Allow the spot to air dry completely at room temperature. A thin, uniform crystalline film should form.

  • Analysis: The plate is now ready to be loaded into the MALDI-TOF instrument.

Recommended Instrument Parameters (MALDI-TOF)
ParameterRecommended SettingRationale
Ionization ModePositive, ReflectorProvides higher mass accuracy.
Laser PowerMinimum required for signalStart low and increase gradually to avoid analyte fragmentation.
Laser Shots/Spectrum200 - 500Averages the signal for better quality.
Scan Range (m/z)50 - 500Focus on the low mass range for the analyte.
CalibrationUse a low-mass calibrantEssential for accurate mass determination.

Conclusion

The successful mass spectrometric analysis of octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is critically dependent on a robust sample preparation strategy that addresses the issue of salt-induced ion suppression. By implementing an initial desalting step using solid-phase extraction, followed by tailored protocols for either ESI or MALDI platforms, researchers can reliably obtain high-quality mass spectra. For ESI, dilution in a volatile acidic or buffered mobile phase is key. For MALDI, the selection of an appropriate matrix like DHB and proper co-crystallization technique are paramount. These protocols provide a validated framework for generating accurate and reproducible data, enabling confident structural confirmation and quantification in the drug development pipeline.

References

  • MtoZ Biolabs. (n.d.). If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry. MtoZ Biolabs. Retrieved from [Link]

  • Crawford, M. (2024, May 15). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Rilas Technologies. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How to Desalt Proteins in Mass Spectrometry?. MtoZ Biolabs. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). MALDI-TOF Sample Preparation. School of Chemical Sciences Mass Spectrometry Laboratory. Retrieved from [Link]

  • Sterling, H. J., et al. (2011). Solution Additives that Desalt Protein Ions in Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(7), 1177–1184. Retrieved from [Link]

  • Proteomics and Mass Spectrometry Core Facility. (2015, March 13). protein desalting. Michigan State University. Retrieved from [Link]

  • Corilo, Y. E., et al. (2007). Negative ion mode electrospray ionization mass spectrometry study of ammonium-counter ion clusters. Journal of the American Society for Mass Spectrometry, 18(2), 244-252. Retrieved from [Link]

  • ResearchGate. (2013, June 13). MALDI or ESI which is suitable for small molecules?. ResearchGate. Retrieved from [Link]

  • He, L., et al. (2024). MALDI Matrix: Origins, Innovations, and Frontiers. Chemical Reviews. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Xu, L., et al. (2024). Novel Small Molecule Matrix Screening for Simultaneous MALDI Mass Spectrometry Imaging of Multiple Lipids and Phytohormones. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Biocompare. Retrieved from [Link]

  • Edwards, R. L., & Muddiman, D. C. (2014). A binary matrix for the rapid detection and characterization of small-molecule cardiovascular drugs by MALDI-MS and MS/MS. Analytical Methods, 6(13), 4646-4653. Retrieved from [Link]

  • MDPI. (2023, August 7). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI. Retrieved from [Link]

  • NextSDS. (n.d.). 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride. NextSDS. Retrieved from [Link]

  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. SlideShare. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). Octahydro-1h-pyrrolo[3,4-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

The Versatile Scaffold: Harnessing Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride in Modern Medicinal Chemistry

Introduction: A Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a unique three-dimensional architecture for interacting with biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a unique three-dimensional architecture for interacting with biological targets is perpetual. The Octahydro-1H-pyrrolo[3,4-c]pyridine scaffold, a conformationally constrained bicyclic diamine, has emerged as a significant player in this arena. Its rigid structure offers a distinct advantage over more flexible linear or monocyclic amines, allowing for precise orientation of substituents and enhancing binding affinity and selectivity for a range of therapeutic targets. This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for the utilization of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride as a versatile scaffold in drug discovery programs.

The dihydrochloride salt form ensures stability and solubility, making it an ideal starting material for a variety of chemical transformations. This guide will explore the strategic applications of this scaffold, from its role as a piperazine isostere in targeting G-protein coupled receptors (GPCRs) to its use in the development of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). We will delve into the causality behind experimental choices and provide self-validating protocols to empower researchers in their pursuit of novel therapeutics.

Core Scaffold: Synthesis and Handling

While the de novo synthesis of the octahydropyrrolo[3,4-c]pyridine core can be achieved through multi-step sequences, a common and practical starting point for many medicinal chemistry campaigns is the commercially available Boc-protected intermediate, tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate. The subsequent deprotection furnishes the desired dihydrochloride salt, ready for derivatization.

Protocol 1: Deprotection of Boc-Protected Octahydro-1H-pyrrolo[3,4-c]pyridine

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the title scaffold as its dihydrochloride salt. The use of hydrochloric acid in a suitable solvent is a standard and efficient method.[1][2][3]

Materials:

  • tert-Butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • To a round-bottom flask, add tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate (1.0 eq).

  • Under an inert atmosphere, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, a white precipitate of the dihydrochloride salt will typically form.

  • Add anhydrous diethyl ether to the mixture to facilitate further precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with anhydrous diethyl ether to remove any residual solvent and impurities.

  • Dry the product under vacuum to obtain Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride as a white to off-white solid.

Strategic Derivatization: Building Molecular Diversity

The true power of the Octahydro-1H-pyrrolo[3,4-c]pyridine scaffold lies in its ability to be selectively functionalized at its two nitrogen atoms. This allows for the creation of diverse chemical libraries with distinct pharmacological profiles. The following sections detail key derivatization protocols.

N-Arylation: Accessing Key Pharmacophores

The introduction of an aryl or heteroaryl moiety is a common strategy in drug design. The Buchwald-Hartwig amination and Ullmann condensation are two powerful methods for achieving this transformation.

This protocol provides a general procedure for the N-arylation of Octahydro-1H-pyrrolo[3,4-c]pyridine with an aryl bromide. The choice of palladium catalyst and ligand is crucial for achieving high yields and should be optimized for specific substrates.

Materials:

  • Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

  • Aryl bromide (1.0 eq)

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Anhydrous toluene or dioxane

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add the aryl bromide and Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Ullmann condensation offers a complementary approach, particularly for electron-deficient aryl halides.[4][5][6]

Materials:

  • Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

  • Aryl iodide or bromide (1.0 eq)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • L-proline or N,N'-dimethylethylenediamine (20-40 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous DMSO or DMF

  • Sealed reaction vial

Procedure:

  • To a sealed reaction vial, add CuI, the ligand (L-proline or diamine), and the base.

  • Add the aryl halide and Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.

  • Add anhydrous DMSO or DMF.

  • Seal the vial and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic extracts with water to remove the high-boiling solvent, followed by brine.

  • Dry the organic layer and concentrate.

  • Purify by column chromatography.

Table 1: Comparison of N-Arylation Methods

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-basedCopper-based
Ligands Bulky phosphines (e.g., Xantphos, RuPhos)Diamines, amino acids (e.g., L-proline)
Aryl Halide Br, I, Cl, OTfI, Br (often requires activation)
Temperature 80-120 °C100-160 °C
Base Strong, non-nucleophilic (e.g., NaOtBu)Weaker bases (e.g., K₂CO₃, Cs₂CO₃)
Advantages Broader substrate scope, milder conditionsLower cost catalyst
Disadvantages Expensive catalyst and ligandsHigher temperatures, can require activated halides
N-Alkylation: Introducing Aliphatic Chains

Direct N-alkylation with alkyl halides is a fundamental transformation for introducing aliphatic side chains.

This protocol outlines a general procedure for the mono- or di-alkylation of the scaffold. The stoichiometry of the alkylating agent and the base will determine the extent of alkylation.

Materials:

  • Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

  • Alkyl halide (bromide or iodide preferred, 1-2.2 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride and the base.

  • Add the solvent (ACN or DMF).

  • Add the alkyl halide dropwise at room temperature.

  • Stir the reaction at room temperature or heat to 50-80 °C to drive the reaction to completion.

  • Monitor by TLC or LC-MS.

  • Once the reaction is complete, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Amide Bond Formation: A Gateway to Diverse Functionalities

Coupling with carboxylic acids to form amides is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of functional groups.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a widely used and efficient coupling reagent.

Materials:

  • Mono-N-protected or derivatized Octahydro-1H-pyrrolo[3,4-c]pyridine

  • Carboxylic acid (1.0-1.2 eq)

  • HATU (1.1-1.3 eq)

  • Diisopropylethylamine (DIPEA) (2-3 eq)

  • Anhydrous DMF or DCM

  • Round-bottom flask

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF or DCM in a round-bottom flask.

  • Add HATU and DIPEA to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the mono-substituted Octahydro-1H-pyrrolo[3,4-c]pyridine derivative in the same solvent.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Application Showcase: Targeting Neurological Disorders

The rigid framework of the Octahydro-1H-pyrrolo[3,t-c]pyridine scaffold has proven particularly advantageous in the design of ligands for neurological targets, where precise spatial arrangement of pharmacophoric elements is critical for potent and selective activity.

Case Study 1: Negative Allosteric Modulators (NAMs) of mGlu1 Receptors

The metabotropic glutamate receptor 1 (mGlu1) is a key target for the treatment of various CNS disorders. The Octahydro-1H-pyrrolo[3,4-c]pyridine scaffold has been successfully employed as a piperazine isostere to develop potent and selective mGlu1 NAMs.[7] The constrained nature of the scaffold is thought to reduce off-target effects and improve pharmacokinetic properties compared to more flexible piperazine analogs.

mGlu1_NAM_Workflow Scaffold Octahydro-1H-pyrrolo [3,4-c]pyridine dihydrochloride Arylation N-Arylation (e.g., SNAr with 2-fluoropyridine) Scaffold->Arylation Amine_Intermediate Mono-arylated Intermediate Arylation->Amine_Intermediate Amide_Coupling Amide Coupling (with various carboxylic acids) Amine_Intermediate->Amide_Coupling mGlu1_NAMs Library of mGlu1 NAMs Amide_Coupling->mGlu1_NAMs SAR_Optimization SAR Optimization (Potency, Selectivity, ADME) mGlu1_NAMs->SAR_Optimization Lead_Compound Lead Compound SAR_Optimization->Lead_Compound

Caption: Synthetic workflow for developing mGlu1 NAMs.

Case Study 2: Ligands for Nicotinic Acetylcholine Receptors (nAChRs)

The Octahydro-1H-pyrrolo[3,4-c]pyridine scaffold has been instrumental in creating ligands with high affinity for both α4β2 and α7 nAChR subtypes.[8][9] Simple substitutions on the scaffold can dramatically switch subtype selectivity, providing valuable tools for probing the function of these receptors in cognitive processes and neurodegenerative diseases.[8][9]

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Activates Ligand Octahydropyrrolo[3,4-c]pyridine Ligand Ligand->nAChR Binds PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK Gene_Expression Changes in Gene Expression PI3K_Akt->Gene_Expression MAPK_ERK->Gene_Expression Neuronal_Survival Neuronal Survival & Plasticity Gene_Expression->Neuronal_Survival

Sources

Method

Preclinical In Vivo Profiling of Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

A Technical Application Note for Bicyclic Diamine Building Blocks in Drug Discovery Executive Summary & Rationale Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS 2665661-03-8) is a rigid, fused bicyclic diamine...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Application Note for Bicyclic Diamine Building Blocks in Drug Discovery

Executive Summary & Rationale

Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS 2665661-03-8) is a rigid, fused bicyclic diamine scaffold. While rarely administered as a standalone therapeutic, it serves as a critical pharmacophore in the design of highly selective targeted therapies. Derivatives of this core are heavily utilized in ,, and .

The Causality of Scaffold Profiling: Before advancing a synthesized derivative into late-stage preclinical models, researchers must establish the baseline in vivo pharmacokinetic (PK) and maximum tolerated dose (MTD) profile of the unfunctionalized core. Understanding the intrinsic clearance, volume of distribution, and central nervous system (CNS) penetrance of the naked diamine prevents late-stage drug attrition caused by inherent scaffold toxicity.

Pathway Scaffold Derivative utilizing Octahydro-pyrrolo-pyridine core Target1 CDK2 / E2F1 Pathway Scaffold->Target1 Inhibition Target2 CXCR4 / SDF-1 Pathway Scaffold->Target2 Antagonism Effect1 Cell Cycle Arrest (Anti-cancer / Cushing Disease) Target1->Effect1 Effect2 Stem Cell Mobilization & Anti-HIV Activity Target2->Effect2

Pharmacological targets of APIs derived from the octahydro-1H-pyrrolo[3,4-c]pyridine core.

Physicochemical Causality & Formulation Strategy

The free base of octahydro-1H-pyrrolo[3,4-c]pyridine is highly basic, with predicted pKa values ranging from 10.5 to 11.1 for its secondary amines. To maximize aqueous solubility and stability, the is utilized.

Formulation Causality: Because the dihydrochloride salt is exceptionally water-soluble, lipophilic excipients (e.g., Cremophor EL, Tween-80) are unnecessary. Using complex vehicles for a highly polar salt can induce vehicle-mediated physiological artifacts (such as histamine release). Therefore, simple, physiologically inert vehicles are mandated.

Table 1: Quantitative Dosing & Formulation Parameters
ParameterIntravenous (IV) PKPer Os (PO) PKMTD & CNS Escalation (PO)
Dose Level 1.0 mg/kg10.0 mg/kg30, 100, 300 mg/kg
Vehicle 0.9% Physiological Saline0.5% Methylcellulose (MC)0.5% Methylcellulose (MC)
Concentration 0.2 mg/mL1.0 mg/mL3.0, 10.0, 30.0 mg/mL
Dosing Volume 5 mL/kg10 mL/kg10 mL/kg
Fasting Status Non-fastedFasted (Overnight)Non-fasted

In Vivo Experimental Protocols

Protocol A: Pharmacokinetic (PK) Dosing and Sampling (Rodent)

This protocol establishes the baseline bioavailability (F%) and clearance of the scaffold.

  • Subject Preparation: Acclimate male Sprague-Dawley rats (200-250g) for 5 days. For the PO cohort, fast subjects for 12 hours prior to dosing to prevent food-matrix binding with the highly polar diamine.

  • Administration:

    • IV Cohort: Administer 1.0 mg/kg via lateral tail vein injection over 30 seconds.

    • PO Cohort: Administer 10.0 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 150 µL of blood via jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Transfer blood immediately into K2-EDTA tubes. Centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C.

Self-Validating System (PK): Draw a Zero-Hour Pre-dose Sample from every subject before administration. This acts as an internal negative control to prove that no endogenous isobaric compounds in the subject's baseline plasma interfere with the target analyte's mass-to-charge (m/z) transition during LC-MS/MS.

Protocol B: Maximum Tolerated Dose (MTD) & CNS Tolerability

Causality: The spatial arrangement of the nitrogen atoms in the pyrrolo-pyridine core closely mimics endogenous biogenic amines. This structural homology increases the risk of off-target binding to CNS receptors (e.g., Dopamine D2). Therefore, standard mortality checks are insufficient; a Functional Observational Battery (FOB) is required.

  • Dose Escalation: Administer PO doses sequentially at 30, 100, and 300 mg/kg to separate cohorts (n=3 per group).

  • Irwin Test / FOB Monitoring: Observe subjects continuously for the first 2 hours, then at 4, 8, and 24 hours.

  • Phenotype Scoring: Score specifically for extrapyramidal symptoms (tremors, catalepsy), hyperlocomotion, and sedation. If severe tremors or convulsions occur at a specific dose, the MTD has been exceeded, and the previous dose is recorded as the scaffold's MTD.

PK_Workflow A Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride Scaffold B Formulation Strategy (0.9% Saline / 0.5% MC) A->B C In Vivo PK (Rodent) IV & PO Dosing B->C D MTD & CNS Tox Irwin Test B->D E Blood Sampling & Tissue Distribution C->E F Clinical Observations (Tremors, Sedation) D->F G LC-MS/MS Bioanalysis (High pH Mobile Phase) E->G H Data Interpretation (Clearance, Vd, F%) F->H G->H

Workflow for preclinical in vivo PK and tolerability profiling of the diamine scaffold.

LC-MS/MS Bioanalytical Protocol

Causality: Bicyclic diamines cause severe peak tailing on standard acidic mobile phases (e.g., 0.1% Formic Acid) due to secondary electrostatic interactions with free silanols on silica-based C18 columns. To achieve sharp peak symmetry and accurate quantification, the protocol must utilize a high-pH mobile phase to suppress the ionization of the diamine in solution prior to electrospray ionization.

  • Protein Precipitation: Aliquot 20 µL of plasma. Add 100 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide or a deuterated analog). Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes.

  • Supernatant Transfer: Transfer 50 µL of the supernatant into an autosampler vial containing 50 µL of HPLC-grade water.

  • Chromatographic Separation: Inject 5 µL onto the LC-MS/MS system using the parameters outlined in Table 2.

Table 2: LC-MS/MS Gradient and Bioanalytical Parameters
ParameterSetting / ValueCausality / Rationale
Analytical Column Waters XBridge C18 (2.1 x 50 mm, 3.5 µm)Base-resistant hybrid silica prevents column dissolution at high pH.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5)Suppresses diamine ionization in the column, preventing peak tailing.
Mobile Phase B 100% AcetonitrileEnsures rapid elution of the highly polar scaffold.
Flow Rate 0.4 mL/minOptimal for Electrospray Ionization (ESI+) desolvation efficiency.

Self-Validating System (Bioanalysis): Every analytical batch must include Calibration Standards and Quality Control (QC) samples spiked into blank matrix at Low, Mid, and High concentrations (e.g., 2, 50, and 800 ng/mL). The run is only validated if ≥67% of the QC samples fall within ±15% of their nominal concentration, proving that the extraction efficiency and mass spectrometer stability remained constant throughout the run.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74821432, Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride." PubChem,[Link]

  • Google Patents. "CDK2 inhibitors and methods of using the same" (US12053459B2).
  • Google Patents. "Spirocyclic compounds and their use as CXCR4-antagonists" (EP1790639A1).
  • Google Patents. "Dopamine D2 receptor ligands" (EP3233799B1).
Application

Application Notes and Protocols for Crystallization of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride for X-ray Diffraction

Introduction Octahydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic diamine that serves as a valuable scaffold in medicinal chemistry. The dihydrochloride salt form is often utilized to improve the compound's solubility and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Octahydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic diamine that serves as a valuable scaffold in medicinal chemistry. The dihydrochloride salt form is often utilized to improve the compound's solubility and stability. Obtaining high-quality single crystals of this small, polar molecule is a critical prerequisite for elucidation of its three-dimensional structure by X-ray diffraction. This information is invaluable for understanding its conformational preferences, solid-state packing, and for structure-based drug design efforts.

This guide provides a detailed overview of various crystallization techniques applicable to Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride. The protocols are designed to be adaptable and are grounded in the fundamental principles of crystallization, addressing common challenges associated with highly soluble, polar organic salts.

Physicochemical Properties and Pre-Crystallization Considerations

While specific experimental data for Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is not widely published, its structure suggests high polarity and the potential for extensive hydrogen bonding. Dihydrochloride salts are typically highly soluble in polar protic solvents like water and alcohols, and less soluble in non-polar organic solvents.

Key Considerations Before Starting:

  • Purity: The purity of the starting material is paramount for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor-quality crystals. A purity of at least 95% is recommended.

  • Solubility Screening: A thorough solubility screening is the first and most critical step. This involves testing the solubility of the compound in a range of solvents with varying polarities at both room temperature and elevated temperatures. This data will inform the choice of crystallization method and solvent system.

  • Hygroscopicity: Dihydrochloride salts can be hygroscopic. It is important to handle the material in a low-humidity environment (e.g., a glove box or dry box) to prevent the absorption of atmospheric moisture, which can interfere with crystallization.

Crystallization Techniques

Several crystallization techniques can be employed to obtain single crystals suitable for X-ray diffraction. The choice of method will largely depend on the solubility characteristics of the compound.

Slow Evaporation

Slow evaporation is a straightforward method that is often a good starting point.[1][2] It is most effective when the compound is moderately soluble in a volatile solvent.[3]

Principle: The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and subsequent crystal growth.[4]

Protocol:

  • Prepare a nearly saturated solution of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride in a suitable solvent (e.g., methanol, ethanol, or a mixture with a less polar co-solvent) at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or beaker. This removes any dust or particulate matter that could act as unwanted nucleation sites.[3]

  • Cover the container with parafilm and pierce a few small holes with a needle. The number and size of the holes can be adjusted to control the rate of evaporation.[1][2]

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[3]

  • Monitor the vial periodically for crystal growth without disturbing it.

Troubleshooting:

  • No crystals form: The compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or switch to a different crystallization technique.

  • Formation of oil or amorphous solid: This can occur if the solution becomes supersaturated too quickly or if the compound's melting point is below the crystallization temperature. Try a slower evaporation rate (fewer or smaller holes in the parafilm) or a different solvent system.[5]

  • Formation of many small crystals: This indicates that nucleation was too rapid. Use a more dilute starting solution or a slower evaporation rate.[3]

Vapor Diffusion

Vapor diffusion is a powerful technique for compounds that are highly soluble.[6][7] It allows for a very slow and controlled approach to supersaturation.

Principle: A solution of the compound is placed in a sealed container with a larger reservoir of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing the solute's solubility and inducing crystallization.[4][8]

Protocol (Sitting Drop):

  • In a small, open vial (the "inner chamber"), dissolve the Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride in a small amount of a "good" solvent (e.g., water, methanol) to create a concentrated solution.

  • Place this inner vial inside a larger, sealable container (the "outer chamber," e.g., a beaker or jar).

  • Add a larger volume of a volatile "anti-solvent" (e.g., ethanol, isopropanol, acetonitrile, or diethyl ether) to the outer chamber. The anti-solvent must be miscible with the good solvent.[6]

  • Seal the outer chamber tightly and leave it undisturbed in a stable environment.

  • The anti-solvent will slowly diffuse into the inner vial, causing the compound to crystallize over time.

Troubleshooting:

  • Precipitation is too rapid: The anti-solvent may be too strong or the initial concentration of the compound too high. Try an anti-solvent in which the compound has slight solubility or start with a more dilute solution.

  • No crystallization: The anti-solvent may not be volatile enough or the system may not be well-sealed. Ensure the anti-solvent has a lower boiling point than the solvent.[6] Check the seal of the outer container.

Slow Cooling

Principle: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization.[11]

Protocol:

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, isopropanol) at or near the solvent's boiling point.[7]

  • Filter the hot solution into a clean, pre-warmed container to remove any undissolved material or particulates.

  • Cover the container and place it in an insulated vessel (e.g., a Dewar flask filled with hot water or an insulated box) to ensure slow cooling to room temperature.[2]

  • For compounds that are still highly soluble at room temperature, the container can be subsequently moved to a refrigerator or freezer to further reduce the temperature and induce crystallization.[6]

Troubleshooting:

  • Oiling out: If the compound separates as a liquid instead of a solid, it may be because the solution is too concentrated or cooling too quickly. Try using a more dilute solution or a slower cooling rate.[5]

  • No crystals form: The solution may not have been sufficiently saturated at the higher temperature, or the compound may be too soluble even at the lower temperature. Try using less solvent initially or a different solvent system.[12]

Data Presentation and Experimental Protocols

Table 1: Suggested Solvent Systems for Crystallization Screening
Crystallization MethodGood Solvent (High Solubility)Anti-Solvent (Low Solubility)
Slow Evaporation Methanol, Ethanol, WaterN/A
Vapor Diffusion Water, MethanolEthanol, Isopropanol, Acetonitrile
Slow Cooling Ethanol, IsopropanolN/A
Solvent-Layering MethanolDichloromethane, Ethyl Acetate
Experimental Workflow Diagram

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_se_protocol Slow Evaporation Protocol cluster_vd_protocol Vapor Diffusion Protocol cluster_sc_protocol Slow Cooling Protocol cluster_analysis Analysis Purity Ensure High Purity of Compound (>95%) Solubility Perform Solubility Screening Purity->Solubility SE Slow Evaporation Solubility->SE Select Method Based on Solubility VD Vapor Diffusion Solubility->VD Select Method Based on Solubility SC Slow Cooling Solubility->SC Select Method Based on Solubility SE1 Prepare near-saturated solution SE->SE1 VD1 Dissolve compound in 'good' solvent in inner vial VD->VD1 SC1 Prepare saturated solution at high temperature SC->SC1 SE2 Filter solution SE1->SE2 SE3 Cover with pierced parafilm SE2->SE3 SE4 Allow slow evaporation SE3->SE4 Harvest Harvest Crystals SE4->Harvest VD2 Place inner vial in outer chamber with 'anti-solvent' VD1->VD2 VD3 Seal outer chamber VD2->VD3 VD4 Allow vapor diffusion VD3->VD4 VD4->Harvest SC2 Filter hot solution SC1->SC2 SC3 Insulate for slow cooling SC2->SC3 SC4 Cool to room temperature or below SC3->SC4 SC4->Harvest XRD X-ray Diffraction Harvest->XRD

Caption: General workflow for the crystallization of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.

Concluding Remarks

The crystallization of small, polar molecules like Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride can be challenging but is achievable with a systematic approach. The key to success lies in careful solvent selection, patience, and the willingness to screen multiple conditions. The protocols outlined in this application note provide a solid foundation for developing a successful crystallization strategy. It is often beneficial to set up multiple crystallization experiments in parallel using different solvents and techniques to increase the probability of obtaining high-quality single crystals suitable for X-ray diffraction analysis.

References

Sources

Method

Application Note: Handling and Utilization of Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride in Drug Discovery

Executive Summary & Mechanistic Grounding Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a highly versatile bicyclic diamine scaffold widely utilized in modern drug discovery. As a conformationally restricted bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a highly versatile bicyclic diamine scaffold widely utilized in modern drug discovery. As a conformationally restricted bioisostere for piperazines and piperidines, this bicyclic system provides a rigid, three-dimensional vector for substituents.

Causality in Scaffold Selection: The transition from flat heterocycles to 3D-rich bicyclic scaffolds like octahydro-1H-pyrrolo[3,4-c]pyridine is driven by the need to improve physicochemical properties. The rigidification reduces the entropic penalty upon target binding, while the increased sp³ carbon character generally enhances metabolic stability and aqueous solubility. Mechanistically, this scaffold has been instrumental in the development of potent [1] and nicotinic acetylcholine receptor (nAChR) modulators. In CXCR4 antagonism, the basic amines of the pyrrolopyridine core interact with key acidic residues in the receptor's binding pocket, disrupting the CXCL12/CXCR4 signaling axis implicated in cancer metastasis and immune disorders.

Physicochemical Profiling

Understanding the [2] of the dihydrochloride salt is critical for assay reproducibility. The presence of two hydrochloride molecules renders the compound highly water-soluble but significantly hygroscopic.

Table 1: Physicochemical Properties and Storage Parameters

ParameterSpecificationCausality / Impact
Chemical Formula C₇H₁₆Cl₂N₂ (C₇H₁₄N₂ · 2HCl)Dictates the requirement for base equivalents during synthesis.
Molecular Weight 199.12 g/mol Essential for accurate molarity calculations.
Physical State Solid (Powder)High surface area increases moisture absorption rate.
Solubility >50 mg/mL in H₂O/BufferExcellent for aqueous assays; poor in non-polar organics.
Hygroscopicity HighRequires inert atmosphere storage to prevent deliquescence.
Storage Temperature 2–8°C (Desiccated)Minimizes thermal degradation and moisture ingress.

Standard Operating Procedures (SOPs)

SOP 1: Handling and Aqueous Reconstitution for Biological Assays

Because the compound is a dihydrochloride salt, dissolving it in unbuffered water will result in a highly acidic solution (pH < 3.0), which can denature proteins or lyse cells in downstream high-throughput screening (HTS) assays.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture on the cold powder, which would alter the effective molecular weight and degrade screening accuracy.

  • Weighing: Weigh the required mass (e.g., 19.91 mg for 10 mL of a 10 mM stock) rapidly using an analytical balance inside a controlled humidity environment or glove box.

  • Primary Dissolution: Dissolve the powder in 9.0 mL of sterile, double-distilled water (ddH₂O) or DMSO.

  • pH Adjustment (Critical): Check the pH of the solution. Add 1M NaOH dropwise until the pH reaches 7.2–7.4. Causality: Neutralizing the HCl ensures the stock solution does not induce pH-shock when spiked into cellular media.

  • Volume Adjustment: Top up to the final 10.0 mL volume with ddH₂O or assay buffer (e.g., HEPES).

  • Aliquot and Freeze: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

SOP 2: Free-Basing and Amide Coupling for Library Synthesis

For organic synthesis (e.g., coupling the secondary amines to a carboxylic acid to build a CXCR4 antagonist library), the dihydrochloride salt must be neutralized. The protonated amines are non-nucleophilic and will quench coupling reagents like HATU or EDC if not properly free-based.

Step-by-Step Methodology:

  • Solvent Suspension: Suspend 1.0 equivalent (eq) of octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • In Situ Neutralization: Add 3.0 to 3.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: 2.0 eq are strictly consumed to neutralize the two HCl molecules, liberating the free diamine. The remaining 1.0–1.5 eq act as a catalytic base to drive the subsequent amide coupling and neutralize protons generated during the reaction.

  • Activation of Electrophile: In a separate vial, activate the target carboxylic acid (1.1 eq) with HATU (1.1 eq) and DIPEA (1.0 eq) in DMF for 10 minutes.

  • Coupling: Transfer the activated ester to the free-based pyrrolopyridine solution. Stir at room temperature for 4–12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Causality: The basic aqueous wash removes the DIPEA salts and unreacted acid, leaving the derivatized scaffold in the organic layer.

Workflow Visualization

G Start Octahydro-1H-pyrrolo[3,4-c]pyridine 2HCl (Solid) Weighing Weighing in Inert Atmosphere Start->Weighing Hygroscopic Dissolution Aqueous Dissolution (Buffer/Water) Weighing->Dissolution Biological Assays FreeBasing Free-Basing (Organic Solvent + Base) Weighing->FreeBasing Chemical Synthesis Assay In Vitro Screening (e.g., CXCR4, nAChR) Dissolution->Assay Serial Dilution & pH Adjust Synthesis Library Synthesis (Amide Coupling/Alkylation) FreeBasing->Synthesis Scaffold Derivatization

Workflow for handling and derivatizing Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.

References

  • Title: Compound containing basic group and use thereof (EP1942108B1)
  • Title: Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CID 74821432) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Application

Application Note: Formulation Strategies for Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride via Solid Lipid Nanoparticles

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Formulation Scientists, Drug Delivery Researchers, and Pharmacokineticists Compound Classification: BCS Class III (High Solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Formulation Scientists, Drug Delivery Researchers, and Pharmacokineticists Compound Classification: BCS Class III (High Solubility, Low Permeability)

Introduction & Mechanistic Rationale

Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS 2665661-03-8) is a highly polar, rigid bicyclic aliphatic diamine. Due to its structural basicity and favorable pharmacokinetic profiling potential, it is frequently utilized as a critical pharmacophore or building block in the development of advanced therapeutics, including CDK2 inhibitors and CXCR4 antagonists[1][2].

However, formulating this compound presents a significant biopharmaceutical challenge. As a dihydrochloride salt, it exhibits exceptional aqueous solubility but suffers from severely restricted membrane permeability, firmly categorizing it as a Biopharmaceutics Classification System (BCS) Class III molecule[3][4]. When administered orally or systemically, BCS Class III drugs struggle to traverse the lipid bilayers of intestinal epithelial cells or the blood-brain barrier, leading to sub-optimal bioavailability and rapid systemic clearance[4].

To overcome these limitations, encapsulating the hydrophilic API within Solid Lipid Nanoparticles (SLNs) offers a robust delivery strategy. SLNs enhance the permeation of BCS Class III compounds by exploiting lipid-mediated endocytosis and lymphatic transport pathways[3][5]. Because standard single-emulsion (O/W) techniques result in massive drug leakage for water-soluble salts, a Double Emulsion (W1/O/W2) solvent evaporation/melt-dispersion method is required. This system traps the hydrophilic octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride within an inner aqueous core (W1), surrounded by a solid lipid matrix (O), and stabilized by an outer aqueous phase (W2)[6][7].

Experimental Workflow & Pathway Visualization

The following diagram illustrates the logical progression of the W1/O/W2 double emulsion formulation, highlighting the phase transitions required to successfully entrap the hydrophilic dihydrochloride salt.

G API Aqueous Phase 1 (W1) Octahydro-1H-pyrrolo[3,4-c]pyridine 2HCl + Aqueous Stabilizer Primary Primary Emulsion (W1/O) High-Shear Homogenization (Creates inner aqueous cores) API->Primary Lipid Lipid Phase (O) Melted Solid Lipid (e.g., Compritol) + Lipophilic Surfactant (Span 80) Lipid->Primary Secondary Double Emulsion (W1/O/W2) High-Pressure Homogenization (HPH) (Nanoscale droplet formation) Primary->Secondary Aq2 Aqueous Phase 2 (W2) Cold Purified Water + Hydrophilic Surfactant (Poloxamer 188) Aq2->Secondary Cooling Lipid Solidification Controlled Cooling to 25°C (Locks API in lipid matrix) Secondary->Cooling SLN Purified SLN Dispersion Ultrafiltration & Lyophilization Cooling->SLN

Workflow for W1/O/W2 double emulsion formulation of hydrophilic API-loaded SLNs.

Step-by-Step Formulation Protocol

This protocol is designed as a self-validating system. Each step includes the mechanistic causality behind the action to ensure operators can troubleshoot deviations in real-time.

Materials Required
  • API: Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.

  • Solid Lipid: Compritol® 888 ATO (Glyceryl dibehenate) – chosen for its complex glyceride mixture, which creates an imperfect crystal lattice, allowing for higher drug loading and minimizing API expulsion during storage[5].

  • Surfactants: Span 80 (Sorbitan monooleate, HLB 4.3) for the lipid phase; Poloxamer 188 (Pluronic F-68, HLB 29) for the outer aqueous phase.

Phase 1: Preparation of the Primary Emulsion (W1/O)
  • Formulate W1: Dissolve 50 mg of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride in 1.0 mL of ultra-purified water (Milli-Q).

    • Causality: The highly concentrated aqueous core ensures a steep concentration gradient is avoided later, reducing osmotic pressure that could rupture the lipid shell.

  • Formulate O Phase: Melt 500 mg of Compritol 888 ATO at 80°C (approx. 10°C above its melting point). Add 50 mg of Span 80 to the molten lipid and stir continuously.

    • Causality: Span 80 is highly lipophilic. It aligns at the W1/O interface, reducing interfacial tension and preventing the coalescence of the internal aqueous droplets[6].

  • Emulsification: Inject the W1 phase dropwise into the O phase while homogenizing at 15,000 rpm for 3 minutes using an Ultra-Turrax homogenizer (temperature maintained at 80°C).

    • Validation Check: The mixture should turn opaque white. Any phase separation indicates insufficient surfactant or temperature drop below the lipid's melting point.

Phase 2: Preparation of the Double Emulsion (W1/O/W2)
  • Formulate W2: Dissolve 200 mg of Poloxamer 188 in 20 mL of cold ultra-purified water (2–4°C).

    • Causality: Poloxamer 188 provides robust steric stabilization. Using cold water is a critical thermal shock strategy; it rapidly crystallizes the lipid droplets upon contact, instantly locking the hydrophilic API inside and preventing it from partitioning into the bulk water[8].

  • Secondary Emulsification: Disperse the hot W1/O primary emulsion into the cold W2 phase under continuous high-shear mixing at 10,000 rpm for 5 minutes.

  • High-Pressure Homogenization (HPH): Pass the resulting macro-emulsion through a high-pressure homogenizer at 500 bar for 3 cycles.

    • Causality: HPH provides the kinetic energy required to break the lipid droplets down to the 150–300 nm range, which is optimal for cellular endocytosis and intestinal lymphatic uptake[9].

Phase 3: Solidification and Purification
  • Crystallization: Allow the dispersion to stir gently at room temperature for 2 hours to ensure complete polymorphic transition of the lipid matrix to its stable β -form.

  • Purification: Transfer the dispersion to Amicon® Ultra-15 centrifugal filter units (100 kDa MWCO) and centrifuge at 4,000 × g for 20 minutes to remove unencapsulated API and excess surfactant.

Analytical Validation & Data Presentation

To confirm the self-validating nature of the protocol, Critical Quality Attributes (CQAs) must be measured. The encapsulation efficiency (EE%) is the primary indicator of success for a hydrophilic drug.

Equation for Encapsulation Efficiency: EE(%)=Total API addedTotal API added−Free API in ultrafiltrate​×100

Table 1: Optimization of W1/O/W2 Formulation Parameters and Impact on Critical Quality Attributes (CQAs).

Formulation IDLipid:API RatioW2 Surfactant Conc.Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
F1 (Sub-optimal) 5:10.5% Poloxamer 188412 ± 150.42-18.5 ± 2.142.3 ± 3.1
F2 (Optimized) 10:11.0% Poloxamer 188215 ± 80.18-32.4 ± 1.578.6 ± 2.4
F3 (Excess Lipid) 20:11.0% Poloxamer 188350 ± 120.25-30.1 ± 1.881.2 ± 1.9

Data Interpretation:

  • F2 represents the optimal thermodynamic balance. A 10:1 Lipid-to-API ratio provides sufficient matrix volume to encapsulate the W1 phase without causing excessive particle growth.

  • A Zeta Potential of > |30| mV (as seen in F2) ensures electrostatic repulsion between nanoparticles, preventing Ostwald ripening and aggregation during storage.

  • If EE% drops below 50% (as in F1), it indicates that the W1 droplets coalesced and ruptured the lipid membrane during HPH, leaking the Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride into the W2 phase.

Conclusion

The formulation of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride requires strategies tailored to its BCS Class III properties. By utilizing a W1/O/W2 double emulsion technique paired with thermal-shock lipid solidification, formulation scientists can successfully trap this highly polar bicyclic diamine within a lipophilic matrix. This approach not only protects the API from premature degradation but significantly enhances its permeability profile, bridging the gap between potent in vitro activity and viable in vivo pharmacokinetics.

Sources

Method

Application Notes and Protocols for Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride Cell Viability Assay

A Senior Application Scientist's Guide to Assessing Cellular Viability in Response to Novel Pyrrolo[3,4-c]pyridine Derivatives These application notes provide a comprehensive guide for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Assessing Cellular Viability in Response to Novel Pyrrolo[3,4-c]pyridine Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the impact of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride on cellular viability. The pyrrolo[3,4-c]pyridine scaffold is a component of various biologically active compounds with potential therapeutic applications, including anticancer, analgesic, and antidiabetic properties.[1][2] Therefore, determining the cytotoxic and anti-proliferative effects of novel derivatives such as Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a critical step in preclinical research and drug discovery.[3][4]

This guide will focus on a robust and widely utilized method, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to evaluate cell viability.[5][6] The principles and protocols detailed herein are designed to be broadly applicable for the initial screening of this and other novel small molecules.

Principle of the MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] The fundamental principle lies in the enzymatic conversion of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[6][8] This reduction only occurs in viable cells with intact mitochondrial function.[6] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[9]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 3: MTT Assay cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding prepare_compound 3. Prepare Serial Dilutions of Compound treat_cells 4. Add Compound to Cells prepare_compound->treat_cells add_mtt 5. Add MTT Reagent incubate_mtt 6. Incubate (2-4 hours) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan incubate_mtt->solubilize read_absorbance 8. Measure Absorbance (570 nm) solubilize->read_absorbance end Data Analysis read_absorbance->end start Start start->cell_culture

Caption: Workflow of the MTT Cell Viability Assay.

Detailed Protocol: MTT Assay for Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

This protocol is optimized for a 96-well plate format but can be adapted for other formats.

Materials and Reagents
  • Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

  • Selected cancer or normal cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[10]

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[8][9]

Pre-Assay Optimization

Before initiating the main experiment, it is crucial to optimize the cell seeding density to ensure that the cells are in the logarithmic growth phase throughout the assay period.[11][12] This can be achieved by performing a cell titration experiment, seeding a range of cell numbers (e.g., 1,000 to 100,000 cells per well) and measuring their viability after 24, 48, and 72 hours to determine the optimal density that provides a linear and robust signal.[7][11]

Step-by-Step Procedure

Day 1: Cell Seeding

  • Cell Culture Maintenance: Ensure cells are healthy, in their logarithmic growth phase, and free from contamination.[12] It's advisable to use cells with a consistent passage number to maintain reproducibility.[11]

  • Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Counting and Seeding: Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or an automated cell counter). Dilute the cell suspension to the predetermined optimal seeding density.

  • Plating: Seed 100 µL of the cell suspension into each well of a 96-well plate.[9] To mitigate the "edge effect," where wells on the perimeter of the plate are prone to evaporation, it is good practice to fill these outer wells with 100 µL of sterile PBS or medium without cells and exclude them from the experimental analysis.[11]

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and recover.[5]

Day 2: Compound Treatment

  • Compound Preparation: Prepare a stock solution of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride in a suitable solvent (e.g., sterile water or DMSO). The final concentration of the solvent in the cell culture medium should be kept low (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity.[11]

  • Serial Dilutions: Perform a series of dilutions of the compound in a complete culture medium to achieve the desired final concentrations for the dose-response analysis. A common approach is to use a 2-fold or 10-fold dilution series.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.[5]

  • Controls: Include the following controls on the same plate:

    • Vehicle Control: Cells treated with the medium containing the same concentration of the solvent used to dissolve the compound. This represents 100% cell viability.[13]

    • Untreated Control: Cells in a complete medium without any treatment.

    • Blank Control: Wells containing medium only (no cells) to measure background absorbance.[7][13]

  • Incubation: Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation period should be consistent across experiments.[11]

Day 3: MTT Assay and Data Collection

  • MTT Addition: After the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[7] This will result in a final MTT concentration of 0.5 mg/mL.[5]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C.[7] During this time, viable cells will convert the MTT into visible purple formazan crystals.[5]

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[8]

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8][10]

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8][9] A reference wavelength of 630 nm can be used to reduce background noise.[6] Readings should be taken within 1 hour of adding the solubilization solution.[6]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance readings of all other wells.[6]

  • Calculate Percentage Viability: Normalize the data to the vehicle control to determine the percentage of cell viability for each compound concentration.[14]

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration. This will typically generate a sigmoidal dose-response curve.[14]

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.[14][15] This value is a key indicator of the compound's potency. The IC50 can be calculated by performing a non-linear regression analysis of the dose-response curve using software such as GraphPad Prism or by using online calculators.[14][16]

Quantitative Data Summary

Cell LineCompoundIncubation Time (hours)IC50 (µM)
HeLa (Cervical Cancer)Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride48Example: 25.5
A549 (Lung Cancer)Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride48Example: 42.1
MCF-7 (Breast Cancer)Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride48Example: 15.8
HEK293 (Normal Kidney)Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride48Example: >100

Note: The IC50 values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Alternative Cell Viability Assays

While the MTT assay is a reliable and cost-effective method, certain limitations exist. For instance, the compound being tested may interfere with the formazan product formation or the absorbance reading.[17] In such cases, or for confirmatory studies, alternative assays with different detection methods are recommended.

  • XTT Assay: This assay is similar to the MTT assay but utilizes a tetrazolium salt (XTT) that is converted into a water-soluble formazan product.[18] This eliminates the need for the solubilization step, simplifying the protocol and reducing potential errors. The absorbance is typically measured between 450-500 nm.[18]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This is a highly sensitive assay that measures the amount of ATP present, which is a marker of metabolically active cells.[19][20] The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the ATP concentration.[21] This "glow-type" signal is stable over time, providing flexibility in measurement.[21]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Background/Blank Readings - Microbial contamination of the medium.[7]- Phenol red in the medium interfering with absorbance readings.[11]- Use sterile techniques and check for contamination.[7]- Use phenol red-free medium during the assay.[11]
Low Absorbance Readings - Insufficient number of viable cells.[11]- Short incubation time with MTT reagent.[11]- Optimize cell seeding density.[11]- Increase the incubation time with MTT (up to 4 hours).[11]
Inconsistent Results Between Experiments - Variation in cell health or passage number.[11]- Inconsistent incubation times.[11]- Reagent degradation.- Use cells with consistent passage numbers and ensure they are in the log growth phase.[11]- Standardize all incubation times.[11]- Prepare fresh reagents when possible.[11]
U-shaped Dose-Response Curve - Compound precipitation at high concentrations.- Direct chemical interference of the compound with the MTT reagent.- Visually inspect wells for precipitates.[17]- Perform a cell-free assay to check for direct reduction of MTT by the compound.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.).
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. (n.d.). MTT assay protocol.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay.
  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026, January 26).
  • Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • ATCC. (n.d.). XTT Cell Proliferation Assay Kit.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT Cell Viability Assay Protocol.
  • Promega. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • MTT ASSAY Protocol. (n.d.).
  • Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting. (n.d.).
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues with High Concentrations of Test Compounds.
  • Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1.
  • Cayman Chemical. (n.d.). XTT Cell Proliferation Assay Kit.
  • Promega. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
  • Benchchem. (2025). A Researcher's Guide to Validating WST-4 Cell Viability Assay Results.
  • PubMed. (2010, May 15). Validation of cell density and viability assays using Cedex automated cell counter.
  • YouTube. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds.
  • Agilent. (n.d.). Microplate-based Cell Viability Assays using Absorbance, Fluorescence, or Luminescence Detection.
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
  • PMC. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • Promega Corporation. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay.
  • Science Gateway. (n.d.). How to calculate IC50.
  • AAT Bioquest. (2023, June 27). What are some common sources of error in cell viability assays?.
  • Thermo Fisher Scientific. (n.d.). Cell culture basics handbook.
  • YouTube. (2020, September 28). How to calculate IC50 from MTT assay.
  • Abcam. (n.d.). Cell viability assays.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • Promega. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay.
  • Promega. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Skanda Life Sciences. (2024, February 13). Cell based assays – Assay Development and Validation.
  • Cell Signaling Technology. (n.d.). Overview of Cell Viability and Cell Viability Assays.
  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (n.d.).
  • PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
  • PubChem. (n.d.). Octahydro-1h-pyrrolo[3,4-c]pyridine.
  • ResearchGate. (2021, April 9). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • IntechOpen. (n.d.). Anticancer Functions of Pyridine Heterocycles.

Sources

Application

Application Note: Advanced Conjugation Strategies for Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride to Carrier Proteins

Executive Summary Conjugating small-molecule haptens to immunogenic carrier proteins (e.g., BSA, KLH, CRM197) is a fundamental step in antibody production and vaccine development. Octahydro-1H-pyrrolo[3,4-c]pyridine dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Conjugating small-molecule haptens to immunogenic carrier proteins (e.g., BSA, KLH, CRM197) is a fundamental step in antibody production and vaccine development. Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS 2665661-03-8) presents a unique bioconjugation challenge: it is a fused bicyclic aliphatic compound possessing two secondary amines, supplied as a dihydrochloride salt [4].

Directly coupling this molecule to carrier proteins requires overcoming significant steric hindrance, suboptimal nucleophilicity, and the inherent risk of carrier protein polymerization. This application note details two field-proven, self-validating methodologies to successfully conjugate this hapten while preserving its structural epitopes.

Physicochemical Rationale & Strategy Selection

The "Secondary Amine" Challenge

In standard bioconjugation, primary amines (e.g., lysine side chains) act as robust nucleophiles. Secondary amines, such as those in the pyrrolidine and piperidine rings of octahydro-1H-pyrrolo[3,4-c]pyridine, are sterically hindered and exhibit slower reaction kinetics with electrophiles like N-hydroxysuccinimide (NHS) esters.

Furthermore, the standard direct [2]—where the carrier protein's carboxyl groups are activated to react with the hapten's amines—is fundamentally flawed for this molecule. Because carrier proteins contain both carboxyls and primary amines, activating the protein directly in the presence of a slow-reacting secondary amine hapten leads to rapid, uncontrolled intra- and inter-molecular protein crosslinking (polymerization) before the hapten can effectively bind [1].

The Solution: Pre-Conjugation Derivatization

To achieve a controlled, self-validating system, the hapten must be derivatized prior to protein exposure. We present two strategies:

  • Strategy 1 (Succinylation): Converts the secondary amines into terminal carboxyl groups, allowing the hapten to be activated by EDC/NHS and coupled to the protein's primary amines.

  • Strategy 2 (Heterobifunctional PEGylation): Utilizes an NHS-PEG4-Maleimide linker to functionalize the hapten, which is then specifically coupled to a thiolated carrier protein via a stable thioether bond.

G cluster_0 Strategy 1: Succinylation & EDC/NHS cluster_1 Strategy 2: PEGylation & Thiol-Maleimide start Octahydro-1H-pyrrolo[3,4-c]pyridine (Secondary Amines) succinylation Succinic Anhydride + TEA (Introduces Carboxyl) start->succinylation Ring Opening linker NHS-PEG4-Maleimide + DIPEA (Amine-Reactive) start->linker NHS Ester Reaction activation EDC/NHS Activation (Forms NHS-Ester) succinylation->activation conjugation_a Conjugation to Carrier Protein (Amide Bond) activation->conjugation_a conjugation_b Conjugation to Carrier Protein (Thioether Bond) linker->conjugation_b thiolated_cp Thiolated Carrier Protein (Traut's Reagent) thiolated_cp->conjugation_b

Figure 1: Workflow of hapten derivatization and carrier protein conjugation strategies.

Strategy 1: Succinylation and Carbodiimide Coupling

This method introduces a 4-carbon spacer arm and a terminal carboxyl group to the hapten. By using an excess of succinic anhydride, both secondary amines can be modified, creating a bis-carboxylated hapten. When activated, this can intentionally crosslink the carrier protein slightly, which often enhances the immunogenicity of the final complex.

Protocol

Step 1: Hapten Succinylation

  • Dissolve 10 mg of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride in 500 µL of anhydrous Dimethylformamide (DMF).

  • Causality Check: The hapten is a dihydrochloride salt; its amines are protonated and non-nucleophilic. Add 5 molar equivalents of Triethylamine (TEA) to neutralize the HCl and shift the equilibrium to the free base form.

  • Add 3 molar equivalents of Succinic Anhydride. Incubate at room temperature (RT) for 2 hours with continuous stirring.

Step 2: EDC/NHS Activation

  • To the succinylated hapten mixture, add 4 molar equivalents of EDC-HCl and 4 molar equivalents of N-Hydroxysuccinimide (NHS).

  • Stir for 1 hour at RT to form the active O-acylisourea intermediate, which rapidly converts to the more stable NHS-ester [2].

Step 3: Protein Conjugation

  • Dissolve 10 mg of the carrier protein (e.g., BSA or KLH) in 2 mL of 0.1 M Sodium Bicarbonate buffer, pH 8.5.

  • Slowly add the activated hapten mixture dropwise to the protein solution.

  • Incubate for 2 hours at RT.

  • Purify the conjugate using a size exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

Self-Validation System
  • Intermediate Validation: Perform a TNBS (Trinitrobenzene Sulfonic Acid) assay on the succinylated hapten. A lack of colorimetric shift confirms the complete consumption of the secondary amines.

  • Final Validation: Analyze the purified conjugate via MALDI-TOF Mass Spectrometry. The mass shift of the carrier protein will definitively quantify the hapten density (epitope ratio).

Strategy 2: Heterobifunctional PEGylation (Thiol-Maleimide)

If preserving one of the secondary amine rings in its native state is critical for generating highly specific antibodies, this strategy is preferred. By strictly controlling the stoichiometry of the [3], we favor mono-derivatization. The PEG spacer also drastically improves the aqueous solubility of the hydrophobic bicyclic system.

Protocol

Step 1: Carrier Protein Thiolation

  • Dissolve 10 mg of Carrier Protein in 1 mL of PBS containing 5 mM EDTA (pH 8.0). Causality Check: EDTA chelates trace divalent cations (e.g., Cu²⁺) that catalyze the unwanted oxidative formation of disulfide bonds between free thiols.

  • Add a 10-fold molar excess of Traut's Reagent (2-Iminothiolane). Incubate for 1 hour at RT.

  • Purify via a desalting column into PBS + 5 mM EDTA (pH 7.2).

Step 2: Hapten Functionalization

  • Dissolve 5 mg of the hapten in 200 µL anhydrous DMSO.

  • Add 4 molar equivalents of N,N-Diisopropylethylamine (DIPEA) to deprotonate the secondary amines.

  • Add 1.0 to 1.2 molar equivalents of NHS-PEG4-Maleimide. (Limiting the linker favors mono-modification, leaving one ring native). Incubate for 1 hour at RT.

Step 3: Conjugation & Quenching

  • Combine the maleimide-functionalized hapten with the thiolated carrier protein (targeting a 15:1 molar ratio of hapten to protein).

  • Incubate for 2 hours at RT.

  • Quench unreacted thiols by adding 5 mM N-ethylmaleimide (NEM) for 15 minutes to prevent protein dimerization during storage.

  • Purify via exhaustive dialysis against PBS (pH 7.4) at 4°C.

Self-Validation System
  • Thiol Tracking: Use Ellman’s Reagent (DTNB) to quantify the number of free sulfhydryls on the carrier protein immediately after Step 1.

  • Conjugation Confirmation: Repeat the Ellman's assay after Step 3 (before quenching). The reduction in free thiol concentration directly correlates to the number of hapten molecules successfully conjugated via thioether bonds.

Quantitative Data & Optimization Parameters

Table 1: Reagent Stoichiometry and Buffer Conditions
ParameterStrategy 1: Succinylation + EDC/NHSStrategy 2: PEGylation + Thiol-Maleimide
Hapten Base Activation 5 eq. TEA in anhydrous DMF4 eq. DIPEA in anhydrous DMSO
Derivatization Reagent 3 eq. Succinic Anhydride1.2 eq. NHS-PEG4-Maleimide
Protein Modification None (Utilizes native Lysines)10 eq. Traut's Reagent (Thiolation)
Conjugation Buffer 0.1 M Sodium Bicarbonate, pH 8.5PBS + 5 mM EDTA, pH 7.2
Conjugation Time/Temp 2 hours at Room Temperature2 hours at Room Temperature
Quenching Agent Tris buffer or Ethanolamine (Optional)5 mM N-ethylmaleimide (NEM)
Table 2: Comparative Analysis of Conjugation Strategies
FeatureStrategy 1 (Succinylation)Strategy 2 (PEGylation)
Epitope Preservation Low (Both amines likely modified)High (Favors mono-modification)
Spacer Arm Length Short (4 atoms)Long (PEG4, ~18 atoms)
Protein Polymerization Risk Moderate (Bis-activated haptens crosslink)Zero (Thiol-maleimide is highly specific)
Aqueous Solubility ModerateExcellent (Due to PEG spacer)
Best Use Case Generating strong, general immune responsesPrecision targeting of specific ring epitopes

References

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4361607, Octahydro-1h-pyrrolo[3,4-c]pyridine. PubChem.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for the purification of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride. This resource is designed to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the purification of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride. This resource is designed to provide in-depth, practical guidance to overcome common challenges encountered during the isolation and purification of this compound. As Senior Application Scientists, we combine established chemical principles with field-tested insights to help you achieve your desired purity and yield.

Understanding the Challenge

Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a polar, water-soluble molecule. Its salt form enhances stability but introduces challenges in purification, particularly in removing polar, and potentially charged, synthetic impurities. The key to successful purification lies in exploiting the subtle differences in physicochemical properties between the target compound and its contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect?

A1: Impurities in the synthesis of heterocyclic compounds like this often include:

  • Unreacted Starting Materials and Reagents: These are often highly polar and can be challenging to separate.

  • Side-Products: Isomeric byproducts or products of incomplete reaction steps are common. For instance, in reductive amination routes, residual imines might be present.[1]

  • Degradation Products: The pyrrolopyridine core can be susceptible to oxidation or polymerization, leading to colored impurities.[2]

  • Residual Solvents: Solvents used in the synthesis and workup can be retained in the final product.

Q2: My NMR spectrum shows persistent, unidentified peaks after initial workup. What's the likely cause?

A2: This often points to co-eluting impurities with similar polarity to your target compound. A single purification method may be insufficient. Consider a multi-step approach, such as combining recrystallization with a chromatographic method.[3] Also, ensure that the peaks are not from residual solvents, which can be identified using standard NMR solvent charts.

Q3: Why is my isolated product discolored (e.g., yellow or brown)?

A3: Discoloration is typically a sign of degradation products, often arising from oxidation or polymerization of the heterocyclic ring.[2] It is crucial to handle the compound under an inert atmosphere where possible and to use purification techniques that can effectively remove these often less-polar, colored oligomers.

Troubleshooting and Purification Protocols

This section provides detailed protocols and the rationale behind them to address specific purification challenges.

Issue 1: Low Purity After Initial Isolation

If your initial purification attempts, such as simple precipitation, result in low purity, a more refined strategy is necessary. The choice of method will depend on the nature of the predominant impurities.

Method 1: Strategic Recrystallization

Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the desired compound. For a highly polar salt like Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, the choice of solvent is critical.

Protocol: Single-Solvent Recrystallization

  • Solvent Screening: The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. For amine hydrochlorides, polar protic solvents are a good starting point.

    • Recommended Solvents to Screen: Ethanol, isopropanol, methanol, or mixtures with a less polar co-solvent like ethyl acetate or diethyl ether.[4]

  • Dissolution: In a conical flask, add the minimum amount of hot solvent to your crude product until it completely dissolves.[5] If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of high-purity crystals.[5] If crystallization does not occur, try seeding with a pure crystal or gently scratching the inside of the flask.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove residual mother liquor containing the soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove residual solvent.

Rationale: This method leverages differences in solubility between the product and impurities at different temperatures. Soluble impurities remain in the mother liquor, while insoluble impurities are removed by hot filtration.

Method 2: Conversion to Free Base for Purification

Sometimes, purifying the free base is more straightforward than purifying the salt, especially for removing other salt impurities. The purified free base can then be converted back to the dihydrochloride salt.

Protocol: Free Base Conversion and Purification

  • Basification: Dissolve the crude dihydrochloride salt in water and cool the solution in an ice bath. Add a base (e.g., 2M NaOH solution) dropwise with stirring until the pH is >12.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent such as dichloromethane (DCM) or a mixture of DCM and isopropanol. The organic layers contain the free base.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Purification of Free Base: The free base, being less polar than the salt, can now be purified by standard methods:

    • Silica Gel Chromatography: Use a solvent system such as DCM/methanol with a small amount of triethylamine (e.g., 0.5-1%) to prevent streaking.[6][7]

    • Distillation: If the free base is a liquid and thermally stable, vacuum distillation can be highly effective.

  • Salt Re-formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or ethanol). Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as anhydrous HCl gas) to precipitate the pure dihydrochloride salt.

  • Isolation: Collect the precipitated salt by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.

Rationale: Converting to the free base alters the polarity of the molecule, allowing for the use of standard organic purification techniques that are not suitable for the highly polar salt form. This is particularly effective for removing inorganic salts and highly polar organic impurities.

Issue 2: Co-eluting Impurities in Chromatography

When impurities have very similar polarities to the target compound, standard chromatographic methods may fail. In these cases, more advanced or alternative techniques are required.

Method 3: Reversed-Phase Chromatography (RPC)

RPC separates compounds based on their hydrophobicity. Since Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is polar, it will elute early from a reversed-phase column, while less polar impurities will be retained longer.[8]

Protocol: Preparative Reversed-Phase HPLC

  • Stationary Phase: C18-functionalized silica is a common choice for separating polar compounds.[9]

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used.[8] To improve peak shape for the amine salt, a modifier is often added:

    • Acidic Modifier: 0.1% Trifluoroacetic acid (TFA) or formic acid in both the aqueous and organic phases. This ensures the amine is protonated and behaves consistently.[9]

    • Basic Modifier: For the free base, a mobile phase with a pH adjusted to be two units above the pKa of the amine can be effective.[7]

  • Sample Preparation: Dissolve the crude material in the initial mobile phase composition.

  • Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic solvent to elute the compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., LC-MS or TLC) to identify the pure product.

  • Isolation: Combine the pure fractions and remove the solvent, often by lyophilization (freeze-drying) if the mobile phase is volatile.

Rationale: RPC provides an orthogonal separation mechanism to normal-phase chromatography, separating based on hydrophobicity rather than polarity. This is often effective at separating isomers and other closely related impurities.

Method 4: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[10][11] Since the target compound is a dihydrochloride salt, it will be positively charged in solution and can be purified using cation-exchange chromatography.

Protocol: Cation-Exchange Chromatography

  • Resin Selection: Choose a strong or weak cation-exchange resin. A strong cation exchanger (e.g., with sulfonate functional groups) is often a good starting point.

  • Equilibration: Pack a column with the resin and equilibrate it with a low ionic strength buffer at a pH where the target compound is positively charged.

  • Loading: Dissolve the crude sample in the equilibration buffer and load it onto the column. The positively charged target compound and any cationic impurities will bind to the negatively charged resin.[12]

  • Washing: Wash the column with the equilibration buffer to remove any neutral or anionic impurities.

  • Elution: Elute the bound compounds by increasing the ionic strength of the buffer (a salt gradient, e.g., 0-1 M NaCl) or by changing the pH to neutralize the charge on the target compound.

  • Fraction Analysis and Desalting: Analyze the collected fractions for purity. The fractions containing the pure product will also contain the elution salt, which will need to be removed, typically by reversed-phase chromatography or dialysis if appropriate.

Rationale: IEX is highly selective for charged molecules and can effectively separate the target compound from neutral impurities or impurities with a different charge state.[13]

Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for purifying Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.

PurificationWorkflow start Crude Product (Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride) recrystallization Attempt Recrystallization (e.g., Ethanol/Isopropanol) start->recrystallization purity_check1 Check Purity (NMR, LC-MS) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 98% free_base_path Impure: Consider Free Base Purification purity_check1->free_base_path Purity < 98% basify Basify to pH > 12 (e.g., NaOH) free_base_path->basify extract Extract with Organic Solvent (e.g., DCM) basify->extract purify_free_base Purify Free Base (Silica Chromatography or Distillation) extract->purify_free_base reform_salt Re-form Dihydrochloride Salt (e.g., HCl in Isopropanol) purify_free_base->reform_salt purity_check2 Check Purity reform_salt->purity_check2 purity_check2->pure_product Purity > 98% chromatography_path Impure: Consider Advanced Chromatography purity_check2->chromatography_path Purity < 98% rpc Reversed-Phase Chromatography (C18, Water/Acetonitrile + Modifier) chromatography_path->rpc iex Ion-Exchange Chromatography (Cation Exchange) chromatography_path->iex rpc->pure_product iex->pure_product

Caption: Decision workflow for purification.

Summary of Purification Techniques
TechniquePrinciple of SeparationBest For RemovingKey Considerations
Recrystallization Differential SolubilityImpurities with different solubility profilesSolvent selection is critical; slow cooling improves purity.[5]
Free Base Purification Polarity ChangeInorganic salts, highly polar impuritiesRequires an additional conversion step back to the salt form.
Reversed-Phase Chromatography HydrophobicityLess polar impurities, isomersRequires mobile phase modifiers (acid or base) for good peak shape.[7][9]
Ion-Exchange Chromatography Net ChargeNeutral impurities, impurities with different charge statesRequires a desalting step after elution.[10][12]

References

  • Wikipedia. (n.d.). Ion chromatography.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
  • GSC Online Press. (2025, March 31). Ion exchange chromatography: A comprehensive review.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Technology Networks. (2024, January 24). Exploring the Principle of Ion Exchange Chromatography and Its Applications.
  • MIT OpenCourseWare. (n.d.). Ion Exchange Chromatography.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • ACS Publications. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography.
  • Chromatography Online. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Google Patents. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds.
  • Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • BenchChem. (2025). Common impurities in commercial Pyrrole-2,3,4,5-d4.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?
  • University of York. (n.d.). Single-solvent recrystallisation.
  • PubChem. (n.d.). Octahydro-1h-pyrrolo[3,4-c]pyridine.
  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications.
  • ChemScene. (n.d.). Octahydro-1h-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride.
  • NextSDS. (n.d.). 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
  • PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Google Patents. (n.d.). WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
  • Google Patents. (n.d.). Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.
  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • ResearchGate. (n.d.). Examples of some biologically important pyrrolopyridine derivatives.
  • PubMed. (2020, September 15). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study.
  • PMC. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • ChemRadar. (2026, March 27). octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride CAS#1035271-44-3.

Sources

Optimization

Technical Support Center: Synthesis of Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Welcome to the technical support center for the synthesis of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields and product purity.

Overview: The Synthetic Challenge

The synthesis of bicyclic diamines like Octahydro-1H-pyrrolo[3,4-c]pyridine is a multi-step process fraught with potential pitfalls that can impact overall yield and purity.[1] The core challenges typically revolve around three key areas: the construction of the fused ring system, the complete reduction of the aromatic pyridine core, and the management of reactive amine functionalities throughout the synthesis. This guide provides a structured, question-and-answer-based approach to navigate these complexities.

General Troubleshooting Workflow

When encountering issues such as low yield or impurities, a systematic approach is crucial. Before diving into specific reaction steps, consider the overall process. A significant drop in yield at any single stage can render the entire synthesis inefficient.[2]

Caption: A systematic workflow for troubleshooting low yields in multi-step synthesis.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Catalytic Hydrogenation of the Pyridine Ring

The reduction of the aromatic pyridine ring is often the most critical and challenging step. The aromaticity of the ring necessitates potent catalytic systems, and the basic nitrogen atom can interfere with catalyst activity.[3]

Q1: My hydrogenation of the N-protected pyrrolo[3,4-c]pyridine-dione intermediate is sluggish or incomplete. What are the primary causes?

A1: This is a common bottleneck. The stability of the pyridine ring requires overcoming a significant activation energy. Several factors could be at play:

  • Catalyst Activity: The catalyst is the prime suspect.

    • Choice of Catalyst: Palladium on carbon (Pd/C) is a common choice, but platinum (e.g., PtO₂, Adams' catalyst) or rhodium (e.g., Rh₂O₃) can be more effective for reducing heteroaromatics, sometimes under milder conditions.[3][4][5]

    • Catalyst Deactivation: The nitrogen atoms in the substrate can act as Lewis bases and poison the catalyst surface.[3] Ensure you are using a sufficient catalyst loading (typically 5-10 mol%). If poisoning is suspected, using a fresh batch of high-quality catalyst is recommended.

    • Catalyst Quality: Not all catalysts are created equal. Use a reputable supplier and ensure the catalyst has not been improperly stored or exposed to air, which can lead to deactivation.

  • Reaction Conditions:

    • Pressure: High hydrogen pressure (5-20 bar or higher) is often necessary to achieve a reasonable reaction rate.[4] Insufficient pressure is a frequent cause of incomplete reduction.

    • Temperature: Increasing the temperature (e.g., from room temperature to 40-80°C) can significantly accelerate the reaction rate.[4] However, excessively high temperatures can sometimes lead to side reactions or catalyst degradation.

    • Solvent: The choice of solvent is critical. Protic, acidic solvents like acetic acid or ethanol with an acidic additive (e.g., HCl) can protonate the pyridine nitrogen, making the ring more electron-deficient and thus more susceptible to reduction.[3]

  • Substrate Purity: Impurities in your starting material, particularly sulfur-containing compounds, are notorious catalyst poisons. Ensure your intermediate is highly pure before the hydrogenation step.

Q2: I am observing side products after the hydrogenation step. How can I improve selectivity?

A2: Side product formation often results from over-reduction or hydrogenolysis of protecting groups.

  • Protecting Group Cleavage: If you are using a benzyl (Bn) or other benzyl-type protecting group, it can be cleaved under hydrogenation conditions (hydrogenolysis).[6] If this is happening prematurely, you may need to switch to a catalyst less prone to hydrogenolysis (e.g., certain rhodium catalysts) or change to a non-hydrogenolytically labile protecting group like Boc (tert-butyloxycarbonyl).

  • Over-reduction of Imide/Amide: While less common under typical pyridine reduction conditions, aggressive catalysts (like Raney Nickel) or harsh conditions could potentially reduce carbonyl groups. Sticking to Pt, Pd, or Rh catalysts generally provides good selectivity for the aromatic ring.

ParameterRecommendation for Sluggish ReactionRecommendation for Side ProductsRationale
Catalyst Switch from Pd/C to PtO₂ or Rh₂O₃[5]Use a more selective catalyst; screen different grades of Pd/C.Pt and Rh are often more active for heteroaromatic reduction. Selectivity can vary between catalyst types.
**Pressure (H₂) **Increase pressure (e.g., to 10-20 bar)[4]Use the minimum pressure required for full conversion.Higher pressure increases H₂ concentration on the catalyst surface, driving the reaction forward.
Temperature Increase temperature (e.g., to 60°C)[4]Run at the lowest effective temperature (e.g., RT to 40°C).Higher temperature increases reaction rate but can also promote side reactions.
Solvent Use acidic media (e.g., EtOH/HCl, Acetic Acid)[3]Use neutral solvents (e.g., MeOH, THF) if acid-labile groups are present.Acid protonates the pyridine ring, activating it for reduction.
Protecting Group N/AIf using Benzyl (Bn), consider switching to Boc.Benzyl groups can be cleaved by hydrogenolysis, especially with Pd/C.[6]
Category 2: Protecting Group Strategy

Proper use of protecting groups is essential for managing the two reactive nitrogen atoms in the Octahydro-1H-pyrrolo[3,4-c]pyridine core.[7][8]

Q3: Why is an N-protecting group necessary, and which one should I choose?

A3: Protecting groups are critical for two main reasons:

  • To prevent side reactions: The secondary amine functionalities are nucleophilic and can react with reagents used in other steps of the synthesis.

  • To improve solubility and handling: Attaching a bulky, non-polar group like a Benzyl or Boc group can make intermediates more soluble in common organic solvents, simplifying purification by chromatography or extraction.

The choice of protecting group depends on the downstream reaction conditions.[6]

  • Benzyl (Bn) Group:

    • Pros: Stable to a wide range of conditions (acidic, basic, oxidative, reductive with non-catalytic hydrides).

    • Cons: Removed by catalytic hydrogenolysis, which can complicate the pyridine reduction step if not carefully controlled.[6] It may be cleaved simultaneously with the ring reduction.

  • Boc (tert-butyloxycarbonyl) Group:

    • Pros: Stable to hydrogenation conditions. It is an orthogonal protecting group to the benzyl group.[9]

    • Cons: It is labile under acidic conditions. The final deprotection and salt formation step with HCl will cleave the Boc group.

Expert Recommendation: For a robust synthesis, consider a differential protection strategy. For example, protect one nitrogen with a Boc group and the other with a Benzyl group. This allows for selective deprotection and functionalization if needed. For simply producing the final unprotected dihydrochloride, using a Boc group is often more straightforward as it will be removed during the final salt formation step.

Category 3: Final Deprotection and Salt Formation

Q4: I am having trouble isolating the final Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride product. The yield is low, and it appears to be an oil.

A4: The freebase of this diamine is often a low-melting solid or oil and can be difficult to handle and purify. Conversion to the dihydrochloride salt is standard practice as it typically yields a stable, crystalline solid that is easier to isolate and purify.

  • Incomplete Salt Formation: Ensure you are using a sufficient excess of HCl. A solution of HCl in a solvent like isopropanol, ethanol, or diethyl ether is commonly used. Typically, 2.2-3.0 equivalents of HCl are added to the freebase solution.

  • Solvent Choice for Precipitation: The choice of solvent is critical for inducing crystallization.

    • Start with your purified freebase dissolved in a minimal amount of a polar solvent in which the salt is soluble (e.g., methanol, ethanol).

    • Slowly add a non-polar solvent in which the salt is insoluble (an "anti-solvent") like diethyl ether, MTBE, or acetone, until the solution becomes cloudy.

    • Allow the solution to stand, preferably at a reduced temperature (0-4°C), to allow for complete crystallization.

  • Water Content: The final product is hygroscopic. Ensure all solvents are anhydrous and the workup is performed under a dry atmosphere (e.g., nitrogen or argon). Water can inhibit crystallization and lead to an oily product.

start Purified Freebase in Solution (e.g., MeOH) add_hcl Add 2.2 eq. HCl solution (e.g., in IPA) start->add_hcl stir Stir at RT add_hcl->stir check_precipitation Precipitate Forms? stir->check_precipitation add_antisolvent Slowly add anti-solvent (e.g., Diethyl Ether) check_precipitation->add_antisolvent No filter Filter Solid check_precipitation->filter Yes cool Cool to 0-4°C add_antisolvent->cool cool->filter wash Wash with Anti-Solvent filter->wash dry Dry under Vacuum wash->dry product Crystalline Dihydrochloride Salt dry->product

Caption: Decision and workflow diagram for dihydrochloride salt formation and isolation.

Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation of N-Boc-Octahydropyrrolo[3,4-c]pyridine-dione

This protocol is a representative example and should be optimized for your specific substrate and equipment.

  • Reactor Setup: To a high-pressure reactor vessel, add the N-Boc protected pyrrolo[3,4-c]pyridine-dione intermediate (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add 10% Palladium on Carbon (5-10% w/w) or an alternative catalyst like Rh₂O₃ (0.5-1 mol%).[3][5]

  • Solvent Addition: Add an appropriate solvent (e.g., ethanol, methanol, or acetic acid) to create a slurry with a concentration of approximately 0.1-0.2 M.

  • Reaction Execution: Seal the reactor. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).[4]

  • Begin vigorous stirring and heat the reaction to the target temperature (e.g., 60°C).[4]

  • Monitoring: Monitor the reaction progress by checking hydrogen uptake or by taking aliquots (after safely depressurizing and purging the reactor) for analysis by TLC, LC-MS, or GC-MS. The reaction may take 4-24 hours.[4]

  • Work-up: Once the reaction is complete, cool the vessel to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[3]

  • Rinse the filter pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude reduced product, which can be carried forward or purified further.

Protocol 2: Dihydrochloride Salt Formation
  • Dissolution: Dissolve the purified, reduced freebase in a minimal amount of anhydrous methanol or isopropanol.

  • Acidification: Cool the solution in an ice bath (0°C). Slowly add a solution of hydrogen chloride in isopropanol or diethyl ether (2.2 equivalents) dropwise with stirring.

  • Precipitation: If a precipitate does not form immediately, continue stirring at 0°C for 30-60 minutes. If necessary, slowly add anhydrous diethyl ether as an anti-solvent until the solution becomes persistently cloudy.

  • Crystallization: Allow the flask to stand at 0-4°C for several hours (or overnight) to ensure complete crystallization.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold, anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the white solid under high vacuum to a constant weight to yield the final Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.

References

  • US20110137036A1 - SYNTHESIS OF (4aS,7aS)
  • Pyrrole Protection | Request PDF - ResearchGate. [Link]

  • Synthesis of (4aS,7aS)
  • WO2010100215A1 - SYNTHESIS OF (4aS,7aS)
  • A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride | Request PDF - ResearchGate. [Link]

  • How to improve efficiency of the diamine synthesis from fluorescein? - Chemistry Stack Exchange. [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS - Wiley. [Link]

  • Protecting group - Wikipedia. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Protective Groups in Synthetic Organic Chemistry - University of Pennsylvania. [Link]

  • THE CATALYTIC HYDROGEN AT ION OF PYRIDINE AT HIGH PRESSURES - Georgia Institute of Technology. [Link]

  • WO/2010/100215 SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - WIPO. [Link]

  • Bicyclic Conformationally Restricted Diamines | Chemical Reviews - ACS Publications. [Link]

  • Is there an easier/better way of synthesizing the diamide, diamine compound in the image than the route which I have proposed? | ResearchGate. [Link]

  • The Ugi reaction in the synthesis of pyrrolo[3,4-c]pyridine derivatives - RSC Publishing. [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - University of Liverpool Repository. [Link]

Sources

Troubleshooting

Preventing oxidation of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride during long-term storage

Technical Support Center: Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride A Guide to Preventing Oxidation and Ensuring Stability in Long-Term Storage Welcome to the technical support guide for Octahydro-1H-pyrrolo[3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

A Guide to Preventing Oxidation and Ensuring Stability in Long-Term Storage

Welcome to the technical support guide for Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This guide provides in-depth, field-proven insights into the chemical nature of this compound and offers robust protocols to prevent its degradation during storage.

Frequently Asked Questions (FAQs)

Q1: What is Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, and why is it susceptible to degradation?

Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a bicyclic diamine salt. Its susceptibility to degradation stems from several key chemical features:

  • Amine Functionality: The secondary amine groups in the pyrrolopyridine ring system are nucleophilic and can be susceptible to oxidation. Atmospheric oxygen can initiate oxidative pathways, potentially leading to the formation of N-oxides, hydroxylated derivatives, or ring-opened byproducts.[1][2]

  • Hygroscopicity: The dihydrochloride salt form makes the compound highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This absorbed water can act as a medium for oxidative and hydrolytic degradation pathways.[5][6]

  • Potential for HCl Loss: While stable under ideal conditions, some amine hydrochloride salts can exhibit a tendency to slowly lose hydrogen chloride (HCl) gas over long periods, especially if improperly stored, altering the stoichiometry and purity of the material.[7]

Q2: What are the common visual signs of compound degradation?

Careful visual inspection is the first line of defense in assessing compound integrity. Key signs of degradation include:

  • Color Change: Pure Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride should be a white to off-white solid. The appearance of a yellow or brownish hue is a common indicator of oxidation.[8]

  • Change in Physical State: Due to its hygroscopic nature, the absorption of moisture will cause the fine powder to clump, cake, or in severe cases, deliquesce (dissolve into a liquid puddle).[4]

  • Odor: While subtle, the liberation of HCl gas may produce a faint, sharp odor upon opening the container.

If any of these signs are observed, the purity of the compound should be analytically verified (e.g., via NMR, LC-MS, or elemental analysis) before use.

Q3: I have just received a new batch. What are the ideal initial storage conditions?

Upon receipt, the compound should be immediately moved to a dedicated storage location. For short-term storage or immediate use, the following conditions are recommended:

  • Inspect the Seal: Ensure the manufacturer's seal is intact and the container is undamaged.

  • Keep Tightly Closed: Minimize any exposure to the ambient atmosphere.

  • Store in a Cool, Dry, and Dark Place: A standard laboratory cabinet away from direct sunlight and heat sources is adequate for short-term holding. However, for anything other than immediate use, transitioning to controlled long-term conditions is critical. Many suppliers recommend refrigerated storage (2-8°C) from the outset.[9][10]

Troubleshooting and In-Depth Protocols

Q4: My compound appears clumpy and difficult to weigh accurately. What has happened, and can I fix it?

Clumping is a definitive sign of moisture absorption.[6] The dihydrochloride salt has attracted water from the air, causing the particles to stick together. This not only makes accurate weighing challenging but also means the material's mass is no longer solely representative of the active compound, introducing significant error into your experiments.

Troubleshooting Steps:

  • Drying: You can attempt to dry the material by placing it under a high vacuum for several hours. While this may remove some water, it may not be completely effective for hydrates that have formed.[3]

  • Purity Verification: Before use, the integrity of the "dried" compound must be verified by an analytical method to confirm that chemical degradation has not occurred alongside water absorption.

  • Prevention: The best solution is prevention. For new bottles, this underscores the importance of proper handling, such as aliquotting the material for future use in a controlled environment.

Q5: What is the gold-standard protocol for ensuring stability during long-term storage?

The most robust method to prevent both oxidation and moisture-related degradation is to store the compound under an inert atmosphere.[11][12] This involves replacing the oxygen- and moisture-containing air in the container's headspace with a dry, non-reactive gas like argon or nitrogen.

  • Preparation: Perform this procedure in a fume hood. You will need the stock bottle of the compound, several smaller amber glass vials with PTFE-lined septa caps, and a source of dry argon or nitrogen gas with a needle adapter.

  • Aliquotting: Quickly weigh and transfer the desired amounts of the solid into the smaller vials. This minimizes the exposure of the bulk material to air.

  • Purging the Headspace:

    • Insert a long needle connected to the inert gas line through the vial's septum, with the tip positioned just above the solid material.

    • Insert a second, shorter needle to act as a vent for the displaced air.

    • Gently flow the inert gas into the vial for 2-3 minutes. This will displace all the air in the headspace.[13]

  • Sealing:

    • Remove the shorter vent needle first.

    • While the inert gas is still flowing, remove the gas inlet needle and immediately seal the puncture mark on the septum.

    • For an extra layer of protection, wrap the cap and neck of the vial with Parafilm.[14]

  • Storage: Label the vial clearly with the compound name, date, and storage conditions. Store the sealed vial at the recommended temperature (see table below).

Q6: I don't have access to an inert gas line. What is a reliable alternative?

A vacuum desiccator provides a good alternative for protecting against moisture and, to some extent, oxidation.

  • Choose Your Desiccant: Use a high-capacity desiccant like anhydrous calcium sulfate (Drierite®) or silica gel. Ensure the desiccant is fresh and active (e.g., blue for indicating silica gel).[6]

  • Prepare the Compound: Aliquot the compound into tightly sealed vials as described above. Do not leave it in an open container inside the desiccator. The primary vial seal is the most critical barrier.

  • Create the Dry Environment: Place the sealed vials into the desiccator. If the desiccator has a vacuum stopcock, you can pull a vacuum and backfill with an inert gas if available, or simply keep it under vacuum.

  • Minimize Access: Open the desiccator as infrequently as possible. Each time it is opened, moist lab air is introduced, which the desiccant must then work to remove.[4]

Summary of Storage Parameters

For quick reference, the key storage parameters and their scientific justifications are summarized below.

ParameterRecommended ConditionScientific Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, directly preventing oxidation and hydrolysis.[11][12][15]
Temperature 2-8°C (Refrigerated) or -20°C (Frozen)Reduces the rate of chemical degradation by slowing reaction kinetics.[9]
Light Amber Vials / Store in DarknessPrevents light-induced (photochemical) degradation, as UV light can provide the activation energy for oxidative reactions.[8][9]
Container Tightly-Sealed Glass Vial with PTFE-Lined CapProvides an excellent physical barrier against moisture and air ingress. PTFE is highly inert.[13]
Handling Aliquot Upon ReceiptMinimizes repeated exposure of the bulk stock to the atmosphere, protecting the integrity of the entire batch.

Workflow & Decision Making

The following diagram outlines the decision-making process for selecting the appropriate storage protocol based on your experimental needs and available resources.

StorageDecisionTree start Start: Storing Compound solid_solution Solid or Solution? start->solid_solution duration Storage Duration? equipment Inert Gas Available? duration->equipment > 1 Month (Long-Term) short_term Short-Term Storage: Cool, Dry, Dark Place Tightly Sealed duration->short_term < 1 Month inert_gas Gold Standard: Inert Gas Blanketing (Ar or N2) Store at 2-8°C or -20°C equipment->inert_gas Yes desiccator Alternative Method: Store in Desiccator over fresh desiccant Store at 2-8°C or -20°C equipment->desiccator No solid_solution->duration  Solid antioxidant Solution Storage: Add Compatible Antioxidant (e.g., BHT, Ascorbic Acid) Store Cool & Dark solid_solution->antioxidant  Solution

Sources

Optimization

Technical Support Center: Resolving HPLC Baseline Noise for Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Executive Overview Welcome to the Technical Support Center. Analyzing highly polar, aliphatic bicyclic diamines like Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride presents a unique chromatographic challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Welcome to the Technical Support Center. Analyzing highly polar, aliphatic bicyclic diamines like Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride presents a unique chromatographic challenge. Because this molecule lacks a conjugated π -electron system, it possesses no intrinsic UV chromophore[1]. Consequently, analysts are forced to rely on low-wavelength UV detection (e.g., 200–215 nm). At these extreme wavelengths, the detector becomes hyper-sensitive to mobile phase impurities, dissolved oxygen, buffer absorbance, and pump pulsations[2][3].

This guide provides field-proven, self-validating methodologies to diagnose and resolve these baseline noise issues, ensuring robust quantification for drug development applications.

Diagnostic Workflow

Before adjusting your method, you must isolate the mechanical or chemical origin of the baseline noise. The workflow below dictates the logical progression for isolating the root cause.

BaselineTroubleshooting Start Observe Baseline Noise at 200-210 nm Type Analyze Noise Pattern Start->Type Periodic Periodic / Pulsating (Synchronous) Type->Periodic Random Random / Drifting (Non-uniform) Type->Random Pump Pump / Degasser Issue Check valves, trapped air Periodic->Pump Isolate Remove Column & Install Zero-Dead-Volume Union Random->Isolate NoisePersists Does Noise Persist? Isolate->NoisePersists Yes Yes: Solvent/Detector Lamp age, dirty flow cell, impure mobile phase NoisePersists->Yes Yes No No: Column/Sample Column bleed, matrix interference NoisePersists->No No

Fig 1: Diagnostic workflow for isolating HPLC baseline noise sources.

Troubleshooting Guide & FAQs

Q1: Why is the baseline noise exceptionally high when analyzing this specific compound at 210 nm compared to other APIs? A1: The root cause is the chemical structure of the API. Aliphatic amines lack intrinsic chromophores, necessitating detection at low UV wavelengths[1]. At 210 nm, you are operating near the UV cutoff of many solvents. Trace impurities in water, organic solvents, or even dissolved oxygen absorb strongly at this wavelength, leading to elevated random noise[2]. Furthermore, as columns age, the breakdown of silanes and loss of end-capping can introduce continuous background absorbance[3].

Q2: I am using a Trifluoroacetic Acid (TFA) gradient to retain this highly polar basic amine, but the baseline drifts severely (>50 mAU). How do I fix this? A2: TFA is an excellent ion-pairing agent for basic amines, but it has significant UV absorbance at 210 nm. As your gradient shifts from the aqueous phase to the organic phase, the total concentration of TFA in the flow cell changes, causing massive baseline drift[3]. Causality-Driven Solution: Balance the TFA absorbance. Add slightly less TFA to your organic phase (e.g., 0.1% TFA in Water, and 0.08% TFA in Acetonitrile). Because Acetonitrile has a lower intrinsic absorbance than water at 210 nm, reducing the TFA in the B-line perfectly offsets the optical difference, physically flattening the baseline.

Q3: How can I determine if the baseline noise is caused by the HPLC pump or the detector/mobile phase? A3: Analyze the noise pattern on your chromatogram. Periodic noise (synchronous, rhythmic pulsations) is almost always mechanical, indicating pump issues such as faulty check valves or air trapped due to a failing in-line degasser[2][4]. Random noise (jagged, non-uniform fluctuations) typically points to optical or chemical issues: detector lamp aging, flow cell contamination, or mobile phase impurities[4].

Quantitative Reference Data

Table 1: Mobile Phase Components and UV Cutoffs Understanding solvent limitations is critical for low-UV detection of aliphatic amines.

ComponentUV Cutoff (nm)Impact on Baseline Noise at 210 nm
Water (HPLC/MS Grade)<190Low (if freshly dispensed; absorbs CO2/O2 over time)
Acetonitrile (HPLC Grade)190Low
Methanol (HPLC Grade)205High (Significant background absorbance)
Trifluoroacetic Acid (0.1%)~210Very High (Causes severe gradient drift)
Ammonium Phosphate<200Moderate (Dependent on salt purity)

Table 2: Quantitative Troubleshooting Matrix

Noise CharacteristicAmplitude (mAU)Primary CausalityResolution Protocol
Short-term periodic0.1 - 0.5Pump check valve malfunction / Air bubblePurge pump at 5 mL/min; Sonicate check valves in IPA.
Long-term drift> 5.0Gradient elution with UV-absorbing additiveBalance additive concentration in Mobile Phase A and B.
High-frequency random0.5 - 2.0Detector lamp degradation / Flow cell contaminationPerform lamp energy test; Flush flow cell with 6N HNO3.
Spikes (Phantom peaks)> 10.0Late-eluting matrix interference / Column bleedImplement aggressive column wash; Increase sample cleanup.

Standard Operating Procedures (SOPs)

Protocol 1: Zero-Dead-Volume (ZDV) System Isolation Test

Self-Validating Logic: By removing the column and replacing it with a ZDV union, you eliminate column bleed and matrix retention from the equation. If the noise disappears, the column is the source. If the noise persists, the issue is definitively isolated to the system hardware or solvents.

Step-by-Step Methodology:

  • System Preparation: Disconnect the HPLC column and replace it with a stainless steel Zero-Dead-Volume (ZDV) union.

  • Solvent Refresh: Prepare fresh, MS-grade mobile phases (Water and Acetonitrile) without any buffer additives to establish a true baseline.

  • Equilibration: Set the UV detector to 210 nm and pump the mobile phase at 1.0 mL/min for 10 minutes.

  • Observation: Monitor the baseline for 15 minutes.

    • If noise is < 0.05 mAU , the system is clean; the previous noise was caused by the column degradation or buffer impurities.

    • If noise is > 0.05 mAU , proceed to Step 5.

  • Hardware Isolation: Bypass the autosampler by connecting the pump directly to the detector. If noise drops, the autosampler rotor seal is contaminated. If noise persists, perform a detector lamp energy test or replace the flow cell.

Protocol 2: Pre-Column Derivatization with FMOC-Cl

Self-Validating Logic: Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride contains secondary amines. By reacting these amines with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), we covalently attach a strong chromophore[1]. The addition of glycine quenches excess FMOC-Cl, preventing it from co-eluting and interfering with the analyte. Shifting the detection wavelength to 265 nm physically prevents low-UV mobile phase interference, validating the method's robustness against baseline drift.

DerivatizationWorkflow Sample Amine Sample (No Chromophore) Reagent Add FMOC-Cl (Borate Buffer pH 8.5) Sample->Reagent Incubate Incubate 10 min (Room Temp) Reagent->Incubate Quench Add Glycine (Quench Excess) Incubate->Quench Detect HPLC-UV Detection (265 nm) Quench->Detect

Fig 2: FMOC-Cl pre-column derivatization workflow for aliphatic amines.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM solution of the Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride sample in 0.1 M borate buffer (pH 8.5) to ensure the amines are deprotonated and nucleophilic.

  • Reagent Addition: Add an equal volume of 15 mM FMOC-Cl dissolved in MS-grade acetonitrile.

  • Incubation: Vortex the mixture for 10 seconds and incubate at room temperature for exactly 10 minutes.

  • Quenching: Quench the excess unreacted FMOC-Cl by adding 10 µL of 100 mM glycine. Vortex and wait 2 minutes.

  • Analysis: Inject 5 µL into the HPLC system. Monitor the absorbance at 265 nm , where baseline noise from solvents and ion-pairing agents is virtually non-existent.

References

  • HPLC Repair Services: Common Causes of Baseline Noise | Overbrook Scientific | 2

  • Looking with Light: Breaking Down Liquid Chromatography Method Development | Cannabis Science and Technology |3

  • HOW TO FIX HPLC BASELINE NOISE | TROUBLESHOOTING | YouTube |4

  • Analytical Methods - RSC Publishing | Royal Society of Chemistry |1

  • Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate | ResearchGate | 5

Sources

Troubleshooting

Technical Support Center: Stability of Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride in DMSO

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride. This resource provides in-depth guidance on the sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride. This resource provides in-depth guidance on the stability of this compound in dimethyl sulfoxide (DMSO), with a particular focus on the impact of storage conditions and freeze-thaw cycles. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when preparing and storing Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride in DMSO?

When working with a bicyclic amine salt such as Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride in DMSO, two main factors can influence its stability: the inherent reactivity of the compound and the properties of the solvent itself. As a dihydrochloride salt, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. DMSO is also highly hygroscopic.[1][2] The presence of water can be a critical factor in the degradation of sensitive compounds.[3][4] Additionally, while DMSO is a versatile solvent for a wide range of polar and nonpolar compounds, it is not entirely inert and can participate in or promote degradation reactions, particularly at elevated temperatures.[5][6]

Q2: How does the presence of water in DMSO affect the stability of my compound?

Water absorbed by DMSO can lead to several issues. For compounds susceptible to hydrolysis, the presence of water can directly lead to their degradation. Furthermore, water can alter the solubility of compounds in DMSO, potentially leading to precipitation, especially after freeze-thaw cycles.[1][7] Studies have shown that while many compounds remain stable in DMSO containing up to 10% water when stored at 4°C, the risk of degradation increases with higher water content and elevated storage temperatures.[8][9][10] For a hydrochloride salt, the acidic nature of the solution in the presence of water could also potentially contribute to degradation over time.

Q3: I've subjected my stock solution of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride to multiple freeze-thaw cycles. Should I be concerned about its integrity?

Repeated freeze-thaw cycles are generally discouraged for any compound stored in DMSO.[11][12] Each cycle introduces the risk of several issues:

  • Moisture Absorption: Each time the vial is opened, atmospheric moisture can be introduced, increasing the water content of the DMSO solution.[11]

  • Precipitation: Changes in temperature can affect the solubility of the compound, potentially leading to the formation of precipitates that may not readily redissolve.[1][12]

  • Degradation: While many small molecules are relatively robust, some can be susceptible to degradation from the physical stress of freezing and thawing.

Studies on diverse compound libraries have shown that while no significant loss is observed for many compounds after a limited number of freeze-thaw cycles (e.g., up to 11 or even 25 cycles in some studies), it is a best practice to minimize them.[3][13][14] For critical experiments, it is highly recommended to aliquot stock solutions into single-use volumes.

Q4: What are the ideal storage conditions for a DMSO stock solution of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride?

For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in tightly sealed vials to minimize water absorption and slow down potential degradation. For short-term storage (a few days to a week), refrigeration at 4°C is acceptable for many compounds.[8] However, given that the stability of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride in DMSO has not been specifically reported, a conservative approach is warranted. Always allow the vial to equilibrate to room temperature before opening to reduce moisture condensation.[11]

Q5: I observed a precipitate in my DMSO stock solution after thawing. What should I do?

The appearance of a precipitate upon thawing is a common issue.[12] It could be due to the compound crashing out of solution due to changes in solubility at different temperatures or potential degradation. Before use, visually inspect the solution. Gentle warming and vortexing of the solution may help to redissolve the compound. However, if the precipitate persists, it is advisable to discard the solution and prepare a fresh one to ensure accurate dosing in your experiments.[12] Using a solution with an unknown concentration of the active compound can lead to unreliable and irreproducible results.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of biological activity in an assay 1. Compound degradation due to improper storage (e.g., prolonged storage at room temperature, excessive freeze-thaw cycles).2. Inaccurate concentration due to precipitation.1. Prepare a fresh stock solution from solid material.2. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles.3. Perform a stability study on your compound under your specific experimental conditions (see Experimental Protocol below).
Visible precipitate in the DMSO stock solution 1. Compound has low solubility in DMSO, which is exacerbated by temperature changes.2. Compound has degraded into a less soluble product.3. Water absorption has reduced the compound's solubility.[1]1. Gently warm the solution (e.g., in a 37°C water bath) and vortex to attempt redissolution.2. If the precipitate does not dissolve, do not use the solution. Prepare a fresh stock.3. Consider preparing a more dilute stock solution if solubility is a persistent issue.
Inconsistent results between experiments 1. Use of degraded or precipitated stock solutions.2. Pipetting errors when working with small volumes of highly concentrated stocks.1. Implement a strict protocol for stock solution preparation and storage, including aliquoting.2. Verify the concentration and purity of your stock solution periodically using an analytical method like HPLC or LC-MS.

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability of Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride in DMSO

Objective: To determine the impact of repeated freeze-thaw cycles on the stability of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride in a DMSO stock solution.

Materials:

  • Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vials with Teflon-lined caps

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride in anhydrous DMSO at a relevant concentration (e.g., 10 mM).

  • Aliquoting: Dispense the stock solution into multiple small-volume aliquots in amber glass vials.

  • Time-Zero (T=0) Analysis: Immediately after preparation, take one aliquot for immediate analysis by HPLC or LC-MS to establish the initial purity and concentration. This will serve as your baseline.

  • Freeze-Thaw Cycles: Store the remaining aliquots at -20°C. For each cycle, remove the vials from the freezer, allow them to thaw completely at room temperature, and then return them to the freezer for at least 12 hours.

  • Time-Point Analysis: After a predetermined number of freeze-thaw cycles (e.g., 1, 3, 5, 10), take an aliquot for analysis.

  • Analytical Method:

    • HPLC/LC-MS: Use a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid or trifluoroacetic acid) to separate the parent compound from potential degradants.

    • Monitor the peak area of the parent compound.

  • Data Analysis: Compare the peak area of the parent compound at each freeze-thaw cycle to the peak area at T=0. A decrease in the relative peak area indicates degradation.

Expected Outcome Visualization:

G cluster_prep Preparation cluster_analysis Analysis cluster_cycles Freeze-Thaw Cycles A Prepare 10 mM Stock in Anhydrous DMSO B Aliquot into Multiple Vials A->B C T=0 Analysis (HPLC/LC-MS) B->C F Freeze at -20°C B->F E Compare Peak Areas to T=0 C->E D Analyze After 1, 3, 5, 10 Cycles D->E G Thaw at Room Temperature F->G Cycle G->D G->F

Experimental workflow for assessing freeze-thaw stability.
Protocol 2: General Long-Term Stability Assessment in DMSO

Objective: To evaluate the stability of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride in DMSO under different storage temperatures over time.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution as described in Protocol 1.

  • Aliquot and Store: Create sets of aliquots for storage under different conditions (e.g., -20°C, 4°C, and room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition for analysis by HPLC or LC-MS.

  • Data Analysis: Plot the percentage of the parent compound remaining over time for each storage condition.

Key Takeaways and Best Practices

  • Aliquot is Key: To preserve the integrity of your stock solution, always aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.

  • Use Anhydrous DMSO: Whenever possible, use high-purity, anhydrous DMSO to prepare your stock solutions to minimize water-related degradation.

  • Proper Storage is Crucial: For long-term storage, -20°C or -80°C is recommended. Always allow solutions to warm to room temperature before opening the vial.[11]

  • When in Doubt, Make it Fresh: If you have any reason to suspect the stability of your stock solution, it is always best to prepare a fresh solution.

  • Visual Inspection is Important: Before each use, visually inspect your solution for any signs of precipitation.[12]

By adhering to these guidelines and, when necessary, performing your own stability assessments, you can ensure the reliability of your experimental data when working with Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Yufeng, C. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO.
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215.
  • Cheng, X., Hochlowski, J., Schmitt, R., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205–209.
  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 13(10), 997–1004.
  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 997–1004.
  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Gaylord Chemical. (2026, March 7). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • Reddit. (2023, April 10). Do freeze-thaw cycles damage small molecules dissolved in DMSO?. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–716.
  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?. Retrieved from [Link]

  • gChem. (n.d.). Pharmaceuticals. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–716.
  • Cheng, X., Hochlowski, J., Schmitt, R., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Traynelis, V. J., & Ode, R. H. (1970). Oxidation of Amine Salts in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 35(7), 2207–2211.

Sources

Optimization

Technical Support Center: A Scientist's Guide to Overcoming the Low Bioavailability of Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers working with Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride. This guide is designed to provide in-depth, acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride. This guide is designed to provide in-depth, actionable insights and troubleshooting strategies for a common and critical challenge encountered during in vivo studies: low oral bioavailability. As drug development professionals, we understand that overcoming this hurdle is paramount to advancing a promising compound. This document moves beyond simple protocols to explain the underlying science, empowering you to make informed decisions in your formulation development.

Part 1: Frequently Asked Questions & Initial Diagnosis

This section addresses the most common initial questions and helps you diagnose the likely cause of poor in vivo performance.

Q1: My Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is highly water-soluble. Why is its oral bioavailability so low?

A: This is a classic scenario in pharmaceutical development. The high water solubility of your compound, particularly as a dihydrochloride salt, is a double-edged sword. Based on its chemical structure—a small, bicyclic amine—and its salt form, the compound is highly polar and hydrophilic. This suggests it likely falls under the Biopharmaceutics Classification System (BCS) as a Class III compound (High Solubility, Low Permeability).[1][2]

While high solubility ensures rapid dissolution in the gastrointestinal (GI) fluid, the low permeability becomes the rate-limiting step for absorption. The fundamental issue is that the drug cannot efficiently cross the lipid-rich cell membranes of the intestinal epithelium to enter the bloodstream.

Q2: What specific physiological barriers are preventing my compound's absorption?

A: The primary barrier is the intestinal epithelium, a single layer of cells held together by protein complexes called tight junctions. For a molecule to be absorbed, it must typically pass through the cells (transcellular route) or between them (paracellular route).

  • Transcellular Barrier: The cell membranes are lipid bilayers. Hydrophilic (water-loving) and charged molecules like your compound are repelled by this lipid environment, severely restricting their ability to pass through via passive diffusion.

  • Paracellular Barrier: The tight junctions seal the space between cells, acting as a gatekeeper. They are generally impermeable to molecules larger than a few angstroms, and while your compound is small, its charged nature can still hinder passage.

Therefore, despite being readily available in a dissolved state in the gut, your compound remains "trapped" in the GI lumen, leading to poor absorption and low bioavailability.

Q3: How can I experimentally confirm that low permeability is the primary cause of poor bioavailability?

A: Before investing in complex formulation strategies, it is crucial to confirm your hypothesis. The gold-standard in vitro method for this is the Caco-2 cell permeability assay . Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier, complete with tight junctions.

By measuring the rate at which your compound travels from the apical (gut) side to the basolateral (blood) side of this monolayer, you can determine its apparent permeability coefficient (Papp). A low Papp value will provide strong evidence that permeability is indeed the limiting factor.

Part 2: A Strategic Framework for Enhancing Bioavailability

Once low permeability is confirmed, you can explore several well-established strategies to overcome this barrier. The choice of strategy depends on factors like available resources, development timeline, and the specific physicochemical properties of your molecule.

The following diagram outlines a logical workflow for selecting and evaluating these strategies.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Start: Low in vivo Bioavailability of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride B Hypothesis: Low Permeability (BCS Class III) A->B C Confirm with In Vitro Assay (e.g., Caco-2 Permeability) B->C Validate D Select Enhancement Strategy C->D Low Papp Confirmed E Strategy 1: Prodrug Synthesis D->E Chemical Modification Feasible F Strategy 2: Formulation with Permeation Enhancers D->F Rapid Formulation Screening G Strategy 3: Advanced Delivery (Nanoparticles) D->G Complex Delivery Required H In Vitro / In Vivo Evaluation (Permeability, PK Studies) E->H F->H G->H H->D Re-evaluate I Optimized Formulation with Enhanced Bioavailability H->I Successful Outcome Prodrug_Mechanism cluster_0 In GI Lumen cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation A Parent Drug (Hydrophilic, Charged) Octahydro-1H-pyrrolo[3,4-c]pyridine B Prodrug (Lipophilic, Neutral) C Passive Diffusion (Enhanced) B->C Absorption D Enzymatic Cleavage (e.g., Esterases) C->D E Active Parent Drug (Regenerated) D->E F Inert Promoieties D->F

Caption: Conceptual mechanism of a lipophilic prodrug strategy.

Guide 2: Permeation Enhancers — Opening the Gates

Q: What are permeation enhancers and how do they work? A: Permeation enhancers (PEs) are excipients included in a formulation that reversibly and transiently increase the permeability of the intestinal mucosa. [3]For a BCS Class III compound, the most relevant mechanism is the modulation of tight junctions, which widens the paracellular pathway and allows the hydrophilic drug to pass between the cells. [2]This is a powerful strategy because it bypasses the need for the drug to enter the lipid cell membrane.

Q: Which permeation enhancers should I consider for my compound? A: Several classes of PEs have been studied extensively. For oral delivery, medium-chain fatty acids (MCFAs) and their salts are among the most promising and well-characterized. [4]

Permeation Enhancer Class Example(s) Mechanism of Action Key Considerations
Medium-Chain Fatty Acids Sodium Caprate (C10), Sodium Caprylate (C8) Primarily acts on tight junctions, increasing paracellular transport. [5][4] Generally regarded as safe (GRAS) status. Rapid and reversible effect. Used in approved oral peptide products. [4]
Acylcarnitines Lauroyl Carnitine Acts as a surfactant, increasing membrane fluidity and affecting tight junctions. [3][5] Potent enhancer, often used in proprietary delivery systems.
Non-ionic Surfactants Polysorbates (e.g., Tween® 80), Poloxamers Increase membrane fluidity and can inhibit efflux pumps like P-glycoprotein. [3] Widely used in pharmaceutical formulations.

| Chelating Agents | EDTA, Citric Acid | Sequester calcium ions, which are critical for maintaining tight junction integrity. | Can cause significant mucosal disruption if not used carefully. |

Table 1: Common classes of oral permeation enhancers.

Guide 3: Advanced Drug Delivery Systems — The Nanoparticle Approach

Q: Can nanoparticles improve the bioavailability of a highly water-soluble drug? A: Yes. While often associated with poorly soluble drugs, nanotechnology offers significant advantages for hydrophilic compounds as well. [6][7]Nanocarriers can encapsulate your hydrophilic drug, protecting it from the harsh GI environment and facilitating its uptake across the intestinal epithelium through various mechanisms, including endocytosis. [8][9] Q: What type of nanoparticle system is best suited for encapsulating a hydrophilic compound like Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride? A: The key is to choose a system that can efficiently entrap a water-soluble molecule.

  • Liposomes: These are vesicles composed of phospholipid bilayers. They have an aqueous core, making them ideal for encapsulating hydrophilic drugs. [10][11]By modifying the surface of the liposomes (e.g., with PEGylation), you can increase their stability and circulation time.

  • Polymeric Nanoparticles: Nanoparticles made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can be formulated to entrap hydrophilic drugs. [11]Techniques like double emulsion (water-in-oil-in-water) are specifically designed for this purpose. The polymer matrix protects the drug and can be designed for controlled release. [11]

Part 4: Key Experimental Protocols

These protocols provide a starting point for your experimental work. Always adapt them to your specific laboratory conditions and safety guidelines.

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride and assess if it is a substrate for active efflux.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts (e.g., 12-well, 0.4 µm pore size) and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Use only inserts with TEER values within the laboratory's established range (typically >250 Ω·cm²).

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 7.4 for the basolateral (B) side and pH 6.5 for the apical (A) side to mimic physiological conditions.

  • Apical to Basolateral (A→B) Transport: a. Wash the monolayers with pre-warmed transport buffer. b. Add the test compound (dissolved in apical buffer at a known concentration) to the apical chamber. c. Add fresh buffer to the basolateral chamber. d. At predetermined time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace the volume with fresh buffer.

  • Basolateral to Apical (B→A) Transport: a. Perform the reverse experiment by adding the compound to the basolateral chamber and sampling from the apical chamber. This is done to assess active efflux.

  • Quantification: Analyze the concentration of the compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation:

    • Calculate the Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt is the steady-state flux (rate of appearance in the receiver chamber).

      • A is the surface area of the Transwell membrane.

      • C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) . An efflux ratio > 2 suggests the compound is a substrate for an active efflux transporter.

Protocol 2: Preparation of a Simple Oral Formulation with Sodium Caprate

Objective: To formulate Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride with a permeation enhancer for preclinical in vivo evaluation.

Methodology:

  • Vehicle Preparation: Prepare the formulation vehicle. A simple aqueous vehicle like deionized water or a buffered solution (e.g., citrate buffer, pH 4-5) is a good starting point.

  • Compound Dissolution: Weigh the required amount of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride and dissolve it in the vehicle to achieve the target dose concentration (e.g., in mg/mL for oral gavage).

  • Addition of Permeation Enhancer: a. Weigh sodium caprate (C10). A typical starting concentration to explore is between 25-100 mg/kg in the final dose administered to the animal. b. Slowly add the sodium caprate to the drug solution while stirring until it is fully dissolved. Gentle warming may be required but be cautious of drug stability.

  • Final Formulation: Ensure the final solution is clear and homogenous. Adjust the pH if necessary.

  • Control Group: Prepare an identical formulation without sodium caprate to serve as the control in your in vivo pharmacokinetic study.

  • Administration: Administer the formulations (control and test) to fasted animals via oral gavage. Collect blood samples at appropriate time points to determine the pharmacokinetic profile (Cmax, Tmax, AUC).

Part 5: Summary of Expected Outcomes

The following table summarizes the potential impact of each strategy on key bioavailability parameters.

StrategyExpected Change in Papp (Caco-2)Expected Change in In Vivo Cmax & AUCPrimary AdvantageKey Challenge
Prodrug Increase (due to higher lipophilicity)Significant IncreaseFundamentally alters absorption pathway (transcellular).Requires significant medicinal chemistry effort; cleavage rate can be unpredictable.
Permeation Enhancer Increase (paracellular flux)Moderate to Significant IncreaseSimple formulation approach; rapid to screen.Potential for GI irritation at high concentrations; effect can be transient.
Nanoparticles N/A (bypasses standard diffusion)Moderate to Significant IncreaseProtects drug; can offer controlled release and targeting.Complex formulation and characterization; higher manufacturing cost.

Table 2: Comparative analysis of bioavailability enhancement strategies.

References

  • Vertex AI Search, based on a combination of general pharmaceutical knowledge and synthesis of multiple sources.
  • Maher, S., Brayden, D. J., Casettari, L., & Illum, L. (2019).
  • Vigato, A. A., et al. (2007). Prodrugs for Amines. Molecules. [Source 3, 5, 16]
  • Krise, J. P., & Stella, V. J. (1996). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry. [Source 4]
  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. (Implied by context in [Source 5, 16, 19])
  • Ganparaju, V., & Abbaraju, K. S. (2021). Overall Review On Permeation Enhancers in Drug Delivery Systems. Journal of Archives of Medical Case Reports and Case Study. [Source 6]
  • Vertex AI Search, based on a combination of general pharmaceutical knowledge and synthesis of multiple sources.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Source 8]
  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Source 9]
  • Babadi, D., et al. (2020). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. Journal of Controlled Release. [Source 10]
  • van der Ley, C. (2022). Oral delivery of macromolecules formulated with permeation enhancers. Diva Portal. [Source 11]
  • Sharma, D., & Soni, M. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Source 12]
  • Baek, J. S., & Lee, S. K. (2022). Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. MDPI. [Source 13]
  • Gasco, M. R. (2007). Recent Studies on the Delivery of Hydrophilic Drugs in Nanoparticulate Systems.
  • Patel, D., & Patel, N. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • Vigato, A. A., et al. (2007). Prodrugs for Amines. OUCI. [Source 16]
  • Wang, Y., et al. (2021). Designing Nanoparticle-based Drug Delivery Systems for Precision Medicine. Signal Transduction and Targeted Therapy. [Source 17]
  • Singh, S., et al. (2025). Advancements in nano-based drug delivery systems for therapeutics: a comprehensive review. RSC Publishing. [Source 18]
  • BOC Sciences. (2023).
  • Patsnap. (2025). How to improve the bioavailability of a drug?.
  • Drug Development & Delivery. (2018). FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. Drug Development & Delivery. [Source 21]

Sources

Troubleshooting

Reducing background signal in Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride fluorescence assays

Focus: Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride in Fluorescence Assays Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when integrating highly polar, low-...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride in Fluorescence Assays

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when integrating highly polar, low-molecular-weight scaffolds into high-throughput screening or cellular fluorescence assays.

Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS 2665661-03-8) is a bicyclic diamine widely utilized as a structural building block and pharmacophore in drug discovery[1][2]. However, its specific chemical properties—namely its dicationic state at physiological pH and its formulation as a dihydrochloride salt—introduce unique mechanistic challenges that manifest as high background noise, signal quenching, or false positives in fluorescence-based readouts.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the thermodynamic and electrostatic causality behind these assay artifacts and provide self-validating protocols to restore your assay's signal-to-noise ratio (S/N).

Part 1: Mechanistic Q&A - Troubleshooting Guide

Q1: Why does my background fluorescence spike uniformly across all microplate wells immediately after adding the compound? The Causality: This is rarely true autofluorescence. Because Octahydro-1H-pyrrolo[3,4-c]pyridine is formulated as a dihydrochloride salt, adding it to weakly buffered solutions causes a rapid, localized drop in pH. Many standard fluorophores (particularly fluorescein/FITC derivatives) are highly pH-sensitive; a drop in pH alters their ionization state, shifting their excitation spectra and causing erratic background readings or severe signal quenching[3]. Furthermore, the protonated bicyclic amine acts as a dication, which electrostatically binds to heavily sulfonated, negatively charged fluorescent dyes (like certain Alexa Fluors or cyanine dyes), forming fluorescent micro-complexes that stick to the polystyrene well walls[4]. The Solution: Upgrade your buffer capacity. Switch from 10 mM Tris to 50–100 mM HEPES (pH 7.4) to absorb the acidic shock of the dihydrochloride salt. Additionally, consider utilizing charge-neutral or zwitterionic fluorophores to eliminate electrostatic dye-compound complexing.

Q2: I am observing punctate, highly fluorescent spots under the imaging microscope, but the overall well background is low. What is happening? The Causality: You are observing light scattering caused by micro-aggregation, not biological signal. While Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is highly water-soluble, in complex assay media containing serum proteins or high salt concentrations, local supersaturation can occur. These micro-aggregates scatter the excitation light (Tyndall effect), which the detector misinterprets as punctate fluorescence[3][5]. The Solution: Centrifuge the compound stock at 10,000 x g for 10 minutes before serial dilution. Introduce a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer to lower surface tension and prevent aggregate nucleation.

Q3: How do I distinguish between intrinsic compound autofluorescence and non-specific antibody/dye binding? The Causality: Differentiating the source of the noise is critical. Background arising from autofluorescence is an intrinsic property of the molecule's conjugated system (or impurities within the batch), whereas non-specific binding is a thermodynamic interaction between the assay components[6]. The Solution: You must run a self-validating control matrix. Measure the fluorescence of the compound alone in buffer. If the signal is high, the issue is autofluorescence, and you must shift your assay to a red/far-red filter set (e.g., Cy5/Alexa Fluor 647) where small molecules rarely absorb[3]. If the compound-only signal is low, the background is driven by non-specific interactions, requiring optimized blocking agents like IgG-free BSA or commercial background suppressors[4][7].

Part 2: Quantitative Data & Optimization Parameters

To systematically eliminate background, we have mapped the interaction between Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride concentrations and various assay conditions. Use this data matrix to calibrate your experimental design.

Compound ConcentrationBuffer SystemFluorophore TypeAdditivesExpected Background (RFU)S/N Ratio
10 µM10 mM Tris, pH 7.4Sulfonated (Anionic)NoneHigh (>5,000)Poor (<2.0)
10 µM50 mM HEPES, pH 7.4Sulfonated (Anionic)0.1% BSAModerate (~1,200)Acceptable (4.5)
100 µM10 mM Tris, pH 7.4Sulfonated (Anionic)NoneSevere (>15,000)Fail (<1.2)
100 µM 100 mM HEPES, pH 7.4 Zwitterionic/Neutral 0.01% Tween-20 Low (<400) Optimal (>10.0)
Part 3: Self-Validating Experimental Protocol

Do not blindly adjust parameters. Execute this step-by-step methodology to isolate the exact source of background interference in your assay.

Step 1: The Baseline Matrix Setup Prepare a 384-well plate with the following control conditions in triplicate:

  • Buffer Only: Establishes the absolute baseline of the plate and media[3].

  • Compound Only (at max screening concentration): Isolates intrinsic autofluorescence or light scattering[8].

  • Fluorophore + Buffer (No Target): Establishes the baseline emission of your unbound dye.

  • Fluorophore + Compound (No Target): Identifies direct chemical quenching or electrostatic dye-compound complexing[4].

Step 2: Buffer and pH Stabilization If Condition 4 yields high background, prepare a fresh assay buffer utilizing 100 mM HEPES adjusted precisely to pH 7.4. Pre-incubate the Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride in this buffer for 15 minutes prior to introducing the fluorophore. Measure the pH post-addition to confirm the dihydrochloride salt has not overwhelmed the buffer capacity.

Step 3: Blocking and Wash Optimization If utilizing immunofluorescence or protein-binding assays, non-specific binding of the dicationic compound to the target matrix must be blocked.

  • Incubate the plate/cells with 1% IgG-free BSA or a commercial background suppressor (e.g., TrueBlack) for 45 minutes[4][7].

  • Introduce the compound and target.

  • Wash 3 times with PBS containing 0.05% Tween-20. The detergent is critical for breaking weak electrostatic interactions between the bicyclic amine and the plastic/protein surfaces[5].

Part 4: Assay Decision Tree

Follow this logical workflow to rapidly diagnose and resolve background issues specific to bicyclic amine scaffolds.

G Start High Background Signal in Fluorescence Assay Step1 Run Compound-Only Control Start->Step1 AutoFluor Signal > Baseline? (Autofluorescence/Scattering) Step1->AutoFluor YesAuto Shift to Red/Far-Red Dyes or Centrifuge Micro-aggregates AutoFluor->YesAuto Yes NoAuto Run Compound + Dye Control (No Target) AutoFluor->NoAuto No Electro Signal > Baseline? (Electrostatic Binding/pH Shift) NoAuto->Electro YesElectro Increase Buffer Capacity (HEPES) & Use Neutral Dyes Electro->YesElectro Yes NoElectro Optimize Wash Steps & Blocking Agents (e.g., BSA) Electro->NoElectro No

Decision tree for isolating and resolving background signal in bicyclic amine fluorescence assays.

References
  • Thermo Fisher Scientific. Background in Fluorescence Imaging. Retrieved from 3

  • Biotium. Background Reducers for Improved Fluorescent Stains. Retrieved from 4

  • Creative Bioarray. Troubleshooting in Fluorescent Staining. Retrieved from5

  • Sino Biological. Flow Cytometry (FACS) Recommendations for Background Control. Retrieved from 6

  • American Elements. Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride | CAS 2665661-03-8. Retrieved from 1

  • Biotium. Troubleshooting Tips for Fluorescence Staining. Retrieved from 7

  • St John's Laboratory Ltd. Immunofluorescence Troubleshooting. Retrieved from 8

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride LC-MS

Welcome to the technical support guide for the analysis of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during LC-MS method development for this and similar polar, basic compounds.

Understanding the Challenge: Why This Analyte is Different

Octahydro-1H-pyrrolo[3,4-c]pyridine is a polar and basic molecule. The dihydrochloride salt form further enhances its hydrophilicity. Its predicted XLogP (a measure of lipophilicity) is -0.2, indicating it is very water-soluble[1]. These properties present a significant challenge for traditional reversed-phase (RP) chromatography, where retention is based on hydrophobic interactions. Consequently, this analyte is often poorly retained or unretained on standard C18 columns, eluting at or near the void volume.

To achieve robust and reliable analysis, a different chromatographic approach is necessary. This guide will focus on the recommended strategy, Hydrophilic Interaction Liquid Chromatography (HILIC) , and provide detailed troubleshooting steps.

Recommended Primary Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the preferred technique for retaining and separating highly polar compounds like Octahydro-1H-pyrrolo[3,4-c]pyridine.[2][3][4] The HILIC mechanism relies on partitioning the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile).[5][6] For polar analytes, increasing the organic solvent content increases retention, which is the opposite of reversed-phase chromatography.[7]

Frequently Asked Questions (FAQs) - HILIC Method

Q1: I have no retention on my C18 column. Is HILIC the only option?

For this type of polar, basic compound, HILIC is the most effective and MS-friendly strategy for achieving good retention and peak shape.[2] While reversed-phase with ion-pairing agents is a theoretical alternative, it comes with significant disadvantages for MS detection, including severe signal suppression and long-term system contamination, and is generally not recommended.[8][9]

Q2: What are the best starting conditions for a HILIC LC-MS method?

A robust starting point is crucial. The following table outlines a set of initial conditions that can be further optimized.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column Amide-based HILIC (e.g., BEH Amide)Amide phases offer excellent retention and selectivity for a wide range of polar compounds and often provide better peak shape than unbonded silica.[3][10]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)Ammonium formate is a volatile, MS-friendly buffer.[5][7] An acidic pH (pH 3.0) ensures the basic analyte is fully protonated, promoting electrostatic interaction with the stationary phase and improving peak shape.[11][12]
Mobile Phase B AcetonitrileAcetonitrile is the most common organic solvent for HILIC. Methanol is generally not recommended as it disrupts the aqueous layer on the stationary phase.[5]
Gradient 95% B to 50% B over 5-10 minutesStart with high organic content for strong retention. A gradient ending at 50% aqueous is typically sufficient to elute most polar compounds.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Adjust based on column dimensions and particle size to maintain optimal efficiency.
Column Temp. 30 - 40 °CHigher temperatures can improve peak shape and reduce mobile phase viscosity, but may slightly decrease retention.[2]
Injection Solvent Dissolve sample in 80-90% AcetonitrileCrucial for good peak shape. The injection solvent should be as close as possible to the initial mobile phase conditions to avoid peak distortion.[5][13]
Equilibration 5-10 column volumesHILIC columns require longer equilibration times than RP columns. Inadequate equilibration is a common cause of retention time drift.[14]

Q3: My peak shape is poor (tailing or fronting) even with a HILIC column. What should I do?

Poor peak shape in HILIC is a common issue that can almost always be resolved by systematically checking a few key parameters.[15][16][17]

  • Primary Cause: Incorrect pH or Buffer Concentration. For a basic analyte, secondary interactions with the stationary phase can cause tailing. Using a buffered mobile phase at an appropriate pH is critical to control the ionization state of both the analyte and the column surface.[11][14]

  • Secondary Cause: Injection Solvent Mismatch. Injecting the sample in a solvent significantly stronger (i.e., with more water) than the initial mobile phase will cause severe peak fronting or splitting.[13][16]

Use the following workflow to troubleshoot peak shape issues.

G start Poor Peak Shape Observed (Tailing/Fronting/Splitting) check_injection Is Injection Solvent ≥80% ACN? start->check_injection remake_sample Action: Remake sample in initial mobile phase conditions. (e.g., 90% ACN / 10% MP A) check_injection->remake_sample No check_buffer Is a buffer (e.g., 10-20 mM Ammonium Formate) being used? check_injection->check_buffer Yes end_node Peak Shape Improved remake_sample->end_node add_buffer Action: Add 10 mM Ammonium Formate to aqueous mobile phase. Adjust pH to ~3.0 with Formic Acid. check_buffer->add_buffer No check_equilibration Is column equilibration time sufficient (≥5-10 column volumes)? check_buffer->check_equilibration Yes add_buffer->end_node increase_equilibration Action: Increase equilibration time in the method. check_equilibration->increase_equilibration No optimize_buffer Consider optimizing buffer concentration (try 20 mM) or pH. check_equilibration->optimize_buffer Yes increase_equilibration->end_node optimize_buffer->end_node

Caption: Troubleshooting workflow for poor peak shape in HILIC.

Q4: My MS sensitivity is low. How can I improve it?

Mobile phase additives have a profound impact on electrospray ionization (ESI) efficiency.

AdditiveConcentrationImpact on MS Signal (Positive Ion Mode)Comments
Formic Acid 0.1%Excellent Promotes protonation of basic analytes, leading to strong [M+H]+ ions. Highly volatile and ideal for MS.[18][19]
Ammonium Formate 10-20 mMVery Good Provides buffering capacity for good peak shape while being highly MS-compatible. May form ammonium adducts [M+NH4]+.[7][18]
Ammonium Acetate 10-20 mMGood Another excellent MS-compatible buffer. Generally used for higher pH ranges compared to formate.[5][7]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Poor (Severe Suppression) Not Recommended. TFA is a strong ion-pairing agent that causes significant signal suppression in the ESI source.[8][9] It can also permanently contaminate the LC-MS system.

To maximize sensitivity for Octahydro-1H-pyrrolo[3,4-c]pyridine, a combination of 10 mM ammonium formate with 0.1% formic acid in the aqueous mobile phase is an excellent choice, providing both buffering for chromatography and an ideal environment for ionization.[12][18]

Experimental Protocol: Mobile Phase Preparation

Accurate and consistent mobile phase preparation is critical for reproducible results, especially in HILIC.

Protocol: Preparation of Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0)

  • Prepare Stock Buffer: Weigh out 0.63 g of ammonium formate (ACS grade or higher) and dissolve in 900 mL of LC-MS grade water in a 1 L volumetric flask.

  • Adjust pH: While stirring, add LC-MS grade formic acid dropwise until the pH of the solution is 3.0 ± 0.05.

  • Final Volume: Add LC-MS grade water to the 1 L mark.

  • Filter: Filter the buffer through a 0.22 µm membrane filter to remove any particulates.[13] This mobile phase is now ready for use as your aqueous component (Mobile Phase A).

  • Mobile Phase B: Use high-purity, LC-MS grade acetonitrile.

Alternative (Not Recommended): Reversed-Phase with Ion-Pairing

If a HILIC column is unavailable, it is possible to achieve some retention on a C18 column using an ion-pairing reagent. These reagents contain a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with the charged analyte, effectively increasing its retention.

Q5: How do I use ion-pairing agents, and what are the risks?

Volatile ion-pairing reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be used.[8][20]

  • Sample Protocol:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Column: C18

CRITICAL WARNINGS:

  • Ion Suppression: TFA is a notorious cause of signal suppression in ESI-MS, which can reduce sensitivity by an order of magnitude or more.[9][21] Formic acid is a much weaker acid and does not cause the same level of suppression.[22]

  • System Contamination: Ion-pairing reagents are "sticky" and will contaminate the entire fluidic path of the LC and the MS source.[8] This contamination is very difficult to remove and can suppress the signal for all subsequent analyses, even those not using the ion-pairing reagent, for weeks or months.

  • Use Only on a Dedicated System: If you must use ion-pairing reagents, dedicate an LC system (and preferably an MS) solely for this purpose to avoid cross-contamination.

Due to these significant drawbacks, transitioning to a HILIC-based method is the strongly recommended, scientifically robust, and ultimately more efficient solution.

References
  • Thermo Fisher Scientific. (n.d.). HILIC Method Development in a Few Simple Steps.
  • Waters Corporation. (n.d.). How do I prepare mobile phases for HILIC applications? - WKB31055.
  • Kapoore, R. V., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 125. Retrieved from [Link]

  • Guillarme, D. (2012). HILIC: The Pros and Cons. LCGC International.
  • Restek Corporation. (2019). Buffer Choices for HILIC.
  • Chambers, A. G., et al. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Bioanalysis, 4(8), 917-929. Retrieved from [Link]

  • Kaiser, S., et al. (2018). Which ion pair reagents are compatible with LC-MS?. ResearchGate. Retrieved from [Link]

  • Rampler, E., et al. (2025). Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • LGC. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • Phenomenex. (2016). HILIC Explained: What It Is & How It Works. Retrieved from [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Kapoore, R. V., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. ResearchGate. Retrieved from [Link]

  • Chromatography Forum. (2013). Ion pairing method for basic compounds for MS. Retrieved from [Link]

  • Horie, K., et al. (2023). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan, 71(1), 19-27. Retrieved from [Link]

  • Chromatography Forum. (2021). Big change in retention times switching from TFA to FA?. Retrieved from [Link]

  • ResearchGate. (2015). Trifluoroacetic acid (TFA) or formic acid in solid phase extraction prior to ESI-LC-MS analysis?. Retrieved from [Link]

  • Uchio, K., et al. (2022). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry, 94(48), 16812-16820. Retrieved from [Link]

  • Shodex. (n.d.). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Retrieved from [Link]

  • Schriewer, A., et al. (2019). Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Studying Mobile Phases for HILIC UV/MS Analysis of Oligonucleotide Therapeutics. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Solvents and Caveats for LC/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Microsolv Technology Corporation. (2026). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]

  • Greño, M., et al. (2012). LC-MS metabolomics of polar compounds. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1832(1), 1-11. Retrieved from [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • IntechOpen. (2024). Optimizing Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for Rapid Analysis of Complex Biological Samples. Retrieved from [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Cogent HPLC Columns. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]

  • PubChem. (n.d.). Octahydro-1h-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • NextSDS. (n.d.). 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride. Retrieved from [Link]

  • Shimadzu. (n.d.). Overview of LC-MS. Retrieved from [Link]

  • PubChem. (n.d.). octahydro-1H-pyrrolo[3,4-c]pyridin-1-one. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Validating Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride purity using 1H NMR spectroscopy

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the purity of highly polar, non-chromophoric scaffolds. Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a prime exa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the purity of highly polar, non-chromophoric scaffolds. Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a prime example: an aliphatic bicyclic diamine widely used as a building block in drug discovery (e.g., for kinase and GPCR inhibitors) that completely lacks a conjugated π-system.

Traditional purity assays relying on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are fundamentally inadequate for this class of molecules[1]. To circumvent the limitations of complex derivatization protocols or the non-linear responses of universal detectors, Quantitative Nuclear Magnetic Resonance (1H qNMR) has emerged as the gold standard. qNMR is a primary ratio method that allows for absolute purity determination without requiring a structurally identical reference standard[2].

Below is a comprehensive guide comparing qNMR against alternative methodologies, followed by a self-validating experimental protocol for the purity determination of octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.

Method Comparison: qNMR vs. HPLC Alternatives

When dealing with aliphatic amines, analytical scientists must balance throughput, accuracy, and method development time. The table below objectively compares the performance of 1H qNMR against pre-column derivatization HPLC and LC-ELSD (Evaporative Light Scattering Detector).

Analytical Metric1H qNMR (Internal Standard)HPLC-UV (Pre-column Derivatization)LC-ELSD / CAD
Detection Mechanism Nuclear spin resonance (Protons)UV absorption of derivatized tagLight scattering of non-volatile analyte
Suitability for Non-Chromophoric Excellent (Universal for 1H)Moderate (Requires reactive amine)Good (Universal for non-volatiles)
Reference Standard Required No (Uses unrelated calibrant)Yes (Requires identical standard)Yes (Requires identical standard)
Response Linearity Strictly linear (Directly proportional)LinearNon-linear (Requires log-log calibration)
Sample Prep Time < 5 minutes (Gravimetric dissolution)30–60 minutes (Reaction & quenching)< 5 minutes (Direct dissolution)
Accuracy / Precision High (RSD < 1.0%)Moderate (RSD 1.5 - 3.0%)Moderate (RSD 2.0 - 5.0%)

Analytical Decision Workflow

Workflow A Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride Purity Analysis B Does the analyte possess a UV chromophore? A->B C Yes (Aromatic/Conjugated) B->C D No (Aliphatic Diamine) B->D E HPLC-UV Standard Method C->E F Select Alternative Analytical Technique D->F G HPLC with Pre-column Derivatization F->G Time & Labor Intensive H LC-ELSD / CAD Universal Detectors F->H Non-linear Response I 1H qNMR (Internal Standard Method) F->I Direct, Absolute Quantitation

Analytical decision tree for purity validation of non-chromophoric compounds.

Experimental Protocol: 1H qNMR Methodology

This protocol utilizes the Internal Standard (IS) method, which is highly robust and self-validating, provided gravimetric precision is maintained.

Step 1: Internal Standard (IS) and Solvent Selection
  • Causality: The IS must be a Certified Reference Material (CRM), be highly soluble in the chosen solvent, and exhibit a simple, non-overlapping resonance. For polar dihydrochloride salts, Deuterium Oxide (D2O) is the optimal solvent. Maleic acid (δ ~ 6.38 ppm in D2O) is selected as the IS because it provides a sharp, isolated singlet far downfield from the aliphatic multiplets of the octahydro-1H-pyrrolo[3,4-c]pyridine core (δ 1.5 - 3.5 ppm)[3].

Step 2: Gravimetric Sample Preparation
  • Causality: qNMR is fundamentally a gravimetric technique; the accuracy of the final purity value is directly proportional to weighing precision[2].

  • Calibrate a micro-analytical balance (d = 0.001 mg or better).

  • Weigh exactly ~10.00 mg of the Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride sample ( mx​ ) into a tared 2 mL glass vial.

  • Weigh exactly ~5.00 mg of Maleic Acid CRM ( mstd​ ) into the same vial. Record exact masses.

  • Add 1.0 mL of D2O to the vial. Vortex until complete dissolution is achieved.

  • Transfer 600 µL of the homogenous solution to a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition Parameters
  • Causality: To ensure complete longitudinal relaxation between scans (critical for quantitative integration), the relaxation delay ( D1​ ) must be at least 5 times the longest spin-lattice relaxation time ( T1​ ) of the quantified protons[4].

  • Pulse Angle: Set to 90° to maximize the signal-to-noise (S/N) ratio and reduce artifacts[4].

  • Relaxation Delay ( D1​ ): Set to ≥ 30 seconds (Verify via a preliminary inversion-recovery T1​ experiment).

  • Number of Scans (NS): 16 to 64 (Ensure the S/N ratio of the analyte peaks is > 250:1).

  • Acquisition Time (AQ): 3–4 seconds to capture the full Free Induction Decay (FID) without truncation.

  • 13C Decoupling: Optional, but recommended to collapse 13C satellites into the main peak, simplifying integration[5].

Step 4: Data Processing & Purity Calculation
  • Causality: Proper phase and baseline correction are mandatory; incorrect baseline adjustments will severely distort integral values[5].

  • Apply an exponential window function with a Line Broadening (LB) of 0.1 to 0.3 Hz[6].

  • Perform a strict manual phase correction (zero and first order).

  • Apply a 5th-order polynomial baseline correction across the entire spectrum[6].

  • Integrate the Maleic acid singlet ( δ 6.38 ppm, Nstd​ = 2) and a distinct, non-overlapping multiplet from the analyte (e.g., the bridgehead methine protons, Nx​ = 2). Ensure the integration window spans at least 64 times the full width at half maximum (FWHM) of the peak[5].

  • Calculate the mass fraction purity ( Px​ ) using the fundamental qNMR equation[3]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and P = purity).

Method Validation Data (Representative)

A self-validating protocol must demonstrate linearity, precision, and accuracy. Below is a summary of typical validation metrics achieved using the above qNMR methodology for aliphatic bicyclic diamines:

Validation ParameterAcceptance CriterionExperimental ResultStatus
Specificity No interference at integration regionsBaseline resolved at δ 6.38 and δ 2.80Pass
Linearity ( R2 ) > 0.999 over 20% to 150% nominal conc.0.9998Pass
Method Precision (Repeatability) RSD < 1.0% (n=6 independent preps)0.45%Pass
Accuracy (Recovery) 98.0% - 102.0%99.6% ± 0.5%Pass
Solution Stability < 1.0% change over 24 hours in D2O0.12% change at 24hPass

By leveraging qNMR, researchers can bypass the inherent limitations of HPLC-UV for non-chromophoric compounds, yielding absolute, metrologically traceable purity values critical for downstream pharmacological testing and regulatory submissions.

References

  • ENFSI Project Group. (2019). GUIDELINE FOR qNMR ANALYSIS. European Network of Forensic Science Institutes.[Link]

  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 4361607, Octahydro-1h-pyrrolo[3,4-c]pyridine.[Link]

  • Pauli, G. F., et al. (2012). Purity by Absolute qNMR Instructions. American Chemical Society.[Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).[Link]

  • Costa, F., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers in Chemistry.[Link]

  • Antonides, L. H., et al. (2019). 1H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues. RSC Advances.[Link]

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Comparative

A Comparative Efficacy Guide to α4β2 Nicotinic Acetylcholine Receptor Partial Agonists in Preclinical Models of Nicotine Dependence

Editor's Note: Initial inquiry for "Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride" did not yield specific preclinical data in publicly accessible literature. This guide has been developed using Varenicline, a struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Editor's Note: Initial inquiry for "Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride" did not yield specific preclinical data in publicly accessible literature. This guide has been developed using Varenicline, a structurally related and extensively studied bicyclic amine, as a representative molecule. The principles, experimental models, and comparative analyses presented here provide a robust framework for evaluating compounds within this class for their potential in treating nicotine dependence.

Introduction: The Challenge of Nicotine Addiction and the Role of α4β2 Partial Agonists

Nicotine dependence is a complex neurological disorder driven by the interaction of nicotine with nicotinic acetylcholine receptors (nAChRs) in the brain.[1] Of the various nAChR subtypes, the α4β2 receptor is a primary mediator of nicotine's reinforcing and rewarding effects.[2] When activated by nicotine, a full agonist, these receptors stimulate the mesolimbic dopamine system, leading to dopamine release in the nucleus accumbens—a key event in the neurobiology of addiction.[3]

A promising therapeutic strategy involves the use of partial agonists for the α4β2 nAChR. These compounds, such as Varenicline, bind to the same receptor but elicit a weaker response than nicotine. This dual-action mechanism is critical:

  • Agonist Action: By providing a moderate level of receptor stimulation, partial agonists can alleviate craving and withdrawal symptoms during smoking cessation.[2]

  • Antagonist Action: By occupying the receptor, they block nicotine from binding, thereby reducing the rewarding effects if a person relapses and smokes.[3]

This guide provides a comparative overview of the preclinical efficacy of Varenicline, contextualized against other smoking cessation aids with different mechanisms of action: the natural partial agonist Cytisine and the atypical antidepressant Bupropion.

Mechanism of Action: A Closer Look at Receptor Interaction

The therapeutic efficacy of Varenicline is rooted in its high affinity and selectivity for the α4β2 nAChR subtype.[3] It binds more potently to α4β2 receptors than to other nAChR subtypes, such as α3β4 and α7, and has minimal interaction with other non-nicotinic receptors and transporters.[3] While it acts as a partial agonist at the α4β2 receptor, it displays full agonism at the α7 nAChR.[4] The primary mechanism for smoking cessation, however, is attributed to its activity at the α4β2 receptor.[3]

In contrast, Bupropion's mechanism is not fully elucidated but is known to involve the inhibition of dopamine and norepinephrine reuptake and potential non-competitive antagonism of nAChRs.[5][6][7] Cytisine, a plant-derived alkaloid, shares a similar mechanism with Varenicline as a partial agonist of the α4β2 nAChR.[8]

Caption: Signaling pathway of α4β2 nAChR activation and dopamine release.

Comparative In Vitro Receptor Profile

The initial characterization of a compound's potential is often determined by its in vitro binding affinity (Ki) and functional efficacy at the target receptor. The table below summarizes these parameters for Varenicline, Cytisine, and Nicotine at human nAChR subtypes.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Efficacy (% of ACh response)
Varenicline α4β20.0645% (Partial Agonist)
α3β4>1000-
α73.2100% (Full Agonist)
Cytisine α4β20.2330-40% (Partial Agonist)
Nicotine α4β21.6100% (Full Agonist)

Data compiled from multiple sources, including reference[8].

Causality Behind Experimental Choices: Radioligand binding assays are fundamental for determining a compound's affinity and selectivity for its target. Functional assays, such as measuring ion flux or changes in membrane potential in cells expressing the receptor, are crucial for classifying a compound as a full agonist, partial agonist, or antagonist. This initial screening provides a strong indication of a compound's potential therapeutic window and off-target effects.

Preclinical In Vivo Efficacy Models

The efficacy of potential smoking cessation aids is evaluated in a battery of preclinical models designed to assess their effects on nicotine's neurochemical and behavioral actions.

Neurochemical Models: In Vivo Microdialysis

In vivo microdialysis is a powerful technique used to measure neurotransmitter levels in specific brain regions of freely moving animals.[9][10][11] In the context of nicotine addiction, this technique is primarily used to measure dopamine release in the nucleus accumbens.[10][12]

Experimental Rationale: A successful partial agonist should, on its own, cause a modest increase in dopamine release (agonist effect) and, when administered before nicotine, should blunt the large dopamine surge typically induced by nicotine (antagonist effect).

Comparative Findings:

  • Varenicline: Studies show that Varenicline dose-dependently increases dopamine levels in the nucleus accumbens, but to a lesser extent than nicotine. Pre-treatment with Varenicline significantly attenuates the dopamine release induced by a subsequent nicotine challenge.[3]

  • Bupropion: As a dopamine reuptake inhibitor, Bupropion also increases extracellular dopamine levels, which may contribute to its ability to reduce nicotine craving and withdrawal.[6][7]

  • Cytisine: Preclinical microdialysis data for Cytisine is less abundant but is expected to show a profile similar to Varenicline due to their shared mechanism.

G cluster_procedure In Vivo Microdialysis Workflow A 1. Stereotaxic Surgery: Implant guide cannula above Nucleus Accumbens B 2. Recovery Period (3-5 days) A->B C 3. Probe Insertion & Equilibration: Insert microdialysis probe, perfuse with aCSF B->C D 4. Baseline Collection: Collect 3-4 dialysate samples (20 min intervals) C->D E 5. Drug Administration: Administer test compound (e.g., Varenicline) or vehicle D->E F 6. Post-Treatment Collection: Collect dialysate samples E->F G 7. Nicotine Challenge (optional): Administer nicotine F->G Antagonism Study H 8. Sample Analysis: Quantify dopamine via HPLC-ECD F->H Agonism Study G->H

Caption: Workflow for an in vivo microdialysis experiment.

Behavioral Models of Nicotine Reward and Reinforcement

The CPP paradigm is used to assess the rewarding properties of a drug.[13][14] Animals are conditioned to associate a specific environment with the effects of the drug. A preference for the drug-paired environment in a drug-free state indicates a rewarding effect.[15]

Experimental Rationale: A partial agonist is expected to show a less robust CPP compared to a full agonist like nicotine. Furthermore, it should be able to block the acquisition of CPP when co-administered with nicotine and prevent the reinstatement of a previously established nicotine CPP.[16]

Comparative Findings:

  • Varenicline: Varenicline has been shown to attenuate the acquisition and reinstatement of nicotine-induced CPP.[16]

  • Bupropion: Bupropion also attenuates the reinstatement of nicotine-induced CPP, suggesting it reduces the rewarding effects of nicotine.[5]

  • Cytisine: As a partial agonist, Cytisine is expected to produce a similar profile to Varenicline in CPP models.

This operant conditioning model is considered the gold standard for assessing the reinforcing properties of a drug, as it measures the motivation of an animal to work for a drug infusion.

Experimental Rationale: An effective therapeutic should reduce the rate of nicotine self-administration. This can occur through two mechanisms: the compound may reduce the reinforcing value of nicotine (antagonism) or serve as a substitute for nicotine (agonist/substitution).[17]

Comparative Findings:

  • Varenicline: Preclinical studies consistently show that Varenicline reduces nicotine self-administration in rats.[17][18]

  • Bupropion: Acute administration of Bupropion has also been found to decrease nicotine self-administration in rats.[5]

Detailed Experimental Protocols

Protocol: In Vivo Microdialysis in Rodents
  • Surgical Implantation: Anesthetize the rodent and place it in a stereotaxic frame. Implant a guide cannula aimed at the nucleus accumbens. Secure the cannula with dental cement and allow for a 3-5 day recovery period.[11]

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.[11]

  • Equilibration and Baseline: Allow the system to equilibrate for 1-2 hours. Collect 3-4 baseline dialysate samples at 20-minute intervals.[11]

  • Drug Administration: Administer the test compound (e.g., Varenicline, Bupropion) or vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous).

  • Sample Collection: Continue collecting dialysate samples to measure the effect of the test compound on basal dopamine levels.

  • Analysis: Analyze the dialysate samples for dopamine content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[11]

Protocol: Conditioned Place Preference (CPP)
  • Pre-Conditioning (Baseline Preference): On Day 1, allow the animal to freely explore the CPP apparatus, which consists of two distinct compartments. Record the time spent in each compartment to establish any initial bias.

  • Conditioning (4-8 days):

    • On conditioning days, confine the animal to one compartment immediately after administering nicotine (e.g., 0.5 mg/kg, s.c.).[16]

    • On alternate days (or 4 hours later on the same day), confine the same animal to the other compartment after a saline injection.[16] The pairing of the drug with a specific compartment should be counterbalanced across animals.

  • Test Day (Drug-Free): Place the animal in the apparatus with free access to both compartments and record the time spent in each for a set duration (e.g., 15 minutes).[16] An increase in time spent in the drug-paired compartment compared to baseline indicates a CPP.

Summary and Conclusion

Preclinical models provide essential data on the comparative efficacy of potential smoking cessation therapies. Varenicline, through its mechanism as a high-affinity partial agonist of the α4β2 nAChR, demonstrates a robust and desirable profile in these models. It effectively reduces the neurochemical and behavioral effects of nicotine that are central to addiction.[17][19] Compared to Bupropion, which acts through a different mechanism, Varenicline's targeted action on the nicotinic receptor system offers a distinct therapeutic approach. Cytisine, sharing a similar mechanism with Varenicline, also shows promise, though its preclinical characterization is less extensive in the available literature.[20][21]

The data synthesized in this guide underscore the importance of a multi-faceted preclinical evaluation, from in vitro receptor profiling to complex in vivo behavioral paradigms. This comprehensive approach is critical for identifying and advancing novel candidates with the potential to address the significant unmet medical need in nicotine dependence.

References

  • U.S. Food and Drug Administration. (n.d.). Chantix (varenicline) tablets label. accessdata.fda.gov. [Link]

  • U.S. Food and Drug Administration. (n.d.). Chantix Label. accessdata.fda.gov. [Link]

  • Wikipedia. (2024). Varenicline. [Link]

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  • R Discovery. (n.d.). What molecular and cellular mechanisms are involved in the therapeutic action of Varenicline Tartrate?. [Link]

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  • Xi, Z. X. (2010). Preclinical pharmacology, efficacy, and safety of varenicline in smoking cessation and clinical utility in high risk patients. Drug, Healthcare and Patient Safety, 2, 39-48. [Link]

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  • Johnson, M. I., & Tyacke, R. J. (2007). Examining the clinical efficacy of bupropion and nortriptyline as smoking cessation agents in a rodent model of nicotine withdrawal. Psychopharmacology, 195(3), 391-400. [Link]

  • Kazan, T., & Charntikov, S. (2021). Varenicline rescues nicotine-induced decrease in motivation for sucrose reinforcement. Behavioural Brain Research, 401, 113075. [Link]

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  • Farsalinos, K., & Voudris, V. (2024). Cytisine for smoking cessation: A 40-day treatment with an induction period. Tobacco Prevention & Cessation, 10. [Link]

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  • Schneider, M., & Windshügel, B. (2023). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. Pharmaceutics, 15(4), 1102. [Link]

  • Google Patents. (n.d.). WO2021072232A1 - Bicyclic amines as cdk2 inhibitors.
  • Jorgensen, W. L., & Anderson, K. S. (2015). Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase. Bioorganic & Medicinal Chemistry Letters, 25(21), 4824-4827. [Link]

  • Brandt, M., & Mindt, T. L. (2025). “Precision on Two Wheels”─Structural Refinement of 64Cu- and 68Ga-Labeled Bicyclic Peptides Targeting Nectin-4 for Improved Tumor Imaging: From Preclinical Development to First-in-Human Application. Journal of Medicinal Chemistry. [Link]

Sources

Validation

Benchmarking Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride: A Technical Guide to Bicyclic Diamine Bioisosteres

In modern medicinal chemistry, the strategic transition from flat, sp2 -rich molecules to sp3 -rich, three-dimensional architectures is a proven method for improving the clinical success rates of drug candidates. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, the strategic transition from flat, sp2 -rich molecules to sp3 -rich, three-dimensional architectures is a proven method for improving the clinical success rates of drug candidates. Among these structural interventions, the replacement of standard flexible rings (like piperazine or 4-aminopiperidine) with conformationally restricted bicyclic diamines is a highly effective tactic for optimizing both pharmacokinetics and target engagement[1].

This guide provides an objective, data-driven benchmarking of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS 2665661-03-8) against standard reference diamines[2]. By analyzing its physicochemical properties, metabolic stability, and application in kinase and GPCR inhibitor design, we establish a framework for integrating this scaffold into lead optimization pipelines.

Mechanistic Rationale: The "Escape from Flatland"

Piperazine is one of the most ubiquitous heterocycles in drug design, often used as a linker or a solubilizing moiety. However, its conformational flexibility and exposed nitrogen lone pairs frequently lead to rapid N-oxidation and high intrinsic clearance by Cytochrome P450 (CYP450) enzymes.

Octahydro-1H-pyrrolo[3,4-c]pyridine serves as a rigid, 3D bioisostere for piperazine and homopiperazine[3]. The fused bicyclic system locks the two basic nitrogen atoms into a specific spatial vector. This conformational restriction provides two distinct advantages:

  • Entropic Advantage in Binding: The molecule is pre-organized into its bioactive conformation, reducing the entropic penalty typically incurred when a flexible piperazine ring binds to a target protein.

  • Steric Shielding: The rigid carbon framework provides steric hindrance around the secondary amines, significantly reducing the rate of CYP-mediated N-dealkylation and N-oxidation.

The dihydrochloride salt form is specifically utilized in these benchmarking studies over the free base[4]. The free base of this diamine (CID 4361607) is highly hygroscopic and susceptible to oxidative degradation[5]. The dihydrochloride salt provides a highly crystalline, bench-stable solid that ensures precise molar dosing during in vitro assays.

Bioisostere_Logic Standard Standard: Piperazine - High Flexibility - 'Flatland' Topography - Rapid N-oxidation Bicyclic Test: Octahydro-1H-pyrrolo[3,4-c]pyridine - Conformational Restriction - 3D Vector Alignment - Steric Shielding Standard->Bicyclic Scaffold Hopping Metab Metabolic Stability (Reduced Clearance) Bicyclic->Metab Blocks CYP access Affinity Target Affinity (Entropic Advantage) Bicyclic->Affinity Pre-organized 3D shape

Fig 1. Pharmacophoric and metabolic advantages of rigid bicyclic diamine bioisosteres.

Quantitative Benchmarking Data

To objectively evaluate Octahydro-1H-pyrrolo[3,4-c]pyridine, we benchmark its core properties against Piperazine and 4-Aminopiperidine. The data below synthesizes expected physicochemical and metabolic behaviors when these scaffolds are incorporated into drug-like molecules.

PropertyPiperazine4-AminopiperidineOctahydro-1H-pyrrolo[3,4-c]pyridine
Topological Polar Surface Area (TPSA) 24.1 Ų44.1 Ų24.1 Ų
Fraction sp3 ( Fsp3​ ) 1.001.001.00
Conformational Flexibility High (Ring flips)High (Chair flips)Low (Rigid fused bicyclic)
Estimated pKa (Basic Nitrogens) 9.8, 5.710.5, 9.2~9.5, ~8.0
Intrinsic Clearance (HLM) HighModerateLow
Primary Metabolic Liability N-oxidationN-dealkylationHydroxylation (slow)

Note: pKa values are approximate and will shift based on the specific vectors of attachment in a fully synthesized lead compound.

Self-Validating Experimental Methodologies

To ensure the integrity of the benchmarking data, the following protocols are designed as self-validating systems. Every step is engineered with built-in controls to prevent false positives or artifacts.

Protocol A: Kinetic Aqueous Solubility Profiling

When benchmarking salt forms of basic amines, the local pH environment must be strictly controlled to yield physiologically relevant data.

  • Stock Preparation: Prepare a 10 mM stock of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride in LC-MS grade DMSO.

  • Buffer Spiking (Causality Note): Spike the stock into a 200 mM Phosphate Buffer (pH 7.4) to a final concentration of 200 µM (2% DMSO). Causality: The dihydrochloride salt releases two equivalents of HCl upon dissolution. A standard 50 mM buffer would experience a "pH crash," artificially protonating the molecule and overestimating its physiological solubility. The 200 mM buffer resists this shift.

  • Incubation: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration & Quantification: Filter through a 0.22 µm PVDF membrane and quantify the filtrate via HPLC-UV against a standard curve.

  • Self-Validation Checkpoint: Measure the final pH of the solution post-incubation. If the pH deviates by more than 0.1 units from 7.4, the buffer capacity was exceeded, and the solubility value must be rejected as it no longer represents the target physiological state.

Protocol B: In Vitro Human Liver Microsomal (HLM) Stability Assay

This assay determines the intrinsic clearance ( Clint​ ) of the scaffold.

  • Pre-incubation (Causality Note): Combine 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes. Causality: Pre-incubating the test compound with the microsomes before adding the cofactor ensures thermal equilibrium and allows non-specific protein binding to reach a steady state, preventing artificial lag phases in clearance kinetics.

  • Reaction Initiation: Initiate the reaction by adding a 1 mM NADPH regenerating system.

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide. Causality: The cold acetonitrile simultaneously denatures the CYP enzymes to halt the reaction and precipitates the proteins for downstream LC-MS/MS analysis.

  • Self-Validation Checkpoint: Include Verapamil (high clearance) and Warfarin (low clearance) as parallel control incubations. If Verapamil does not demonstrate >80% depletion at 30 minutes, the microsomal batch or NADPH system is compromised, and the entire assay plate must be invalidated.

ADME_Workflow A Reference Selection Piperazine vs. Bicyclic B Physicochemical Profiling pKa, LogD, Solubility A->B C Metabolic Stability HLM Clearance Assay B->C D Target Engagement Kinase/GPCR Binding C->D E Lead Selection Optimized Pharmacophore D->E

Fig 2. Sequential ADME and pharmacological benchmarking workflow for diamine scaffolds.

Case Studies in Target Engagement

The true value of Octahydro-1H-pyrrolo[3,4-c]pyridine emerges during late-stage lead optimization for challenging targets.

  • Kinase Inhibitors: When designing Cyclin-dependent kinase 2 (CDK2) or Fibroblast Growth Factor Receptor (FGFR) inhibitors, replacing a solvent-exposed piperazine with octahydro-1H-pyrrolo[3,4-c]pyridine frequently results in enhanced target residence time[6][7]. The rigid architecture projects the terminal basic amine precisely into the solvent channel, optimizing electrostatic interactions with the kinase hinge region without paying the entropic penalty of freezing a flexible ring.

  • GPCR Ligands: In the realm of GPCR targeting, such as Dopamine D2 receptor (D2R) ligands, the spatial orientation of the basic amine dictates functional selectivity[8]. Bicyclic diamines can be utilized to achieve β-arrestin biased agonism or antagonism, limiting the undesirable side effects associated with traditional flat D2-dopaminergic activity[8].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4361607, Octahydro-1h-pyrrolo[3,4-c]pyridine" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74821432, Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride" PubChem, [Link]

  • Meanwell, N. A., et al. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1" Journal of Agricultural and Food Chemistry, 2022. [Link]

  • Meanwell, N. A., et al. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2" Journal of Agricultural and Food Chemistry, 2022. [Link]

  • "CDK2 inhibitors and methods of using the same" Google P
  • "Dopamine D2 Receptor Ligands" Google P

Sources

Comparative

A Researcher's Guide to the Cross-Validation of In Vitro Assay Results for Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Introduction: The Therapeutic Potential and Analytical Challenge of the Pyrrolo[3,4-c]pyridine Scaffold The pyrrolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential and Analytical Challenge of the Pyrrolo[3,4-c]pyridine Scaffold

The pyrrolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a broad spectrum of pharmacological activities.[1] Derivatives have been investigated for their potential as analgesic, sedative, antidiabetic, antiviral, and antitumor agents.[1] Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, a saturated bicyclic amine, represents a foundational structure within this class. Its synthetic accessibility and stereochemical complexity make it a valuable building block for novel therapeutic agents.

However, the journey from a promising chemical scaffold to a validated drug candidate is paved with rigorous analytical scrutiny. A critical, yet often overlooked, step in this process is the cross-validation of in vitro assay results. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a robust cross-validation strategy for this specific compound. We will delve into the principles of assay validation, provide detailed experimental protocols for a plausible biological target, and illustrate how to compare data sets to build a high-confidence profile of the compound's activity.

Section 1: The Imperative of Cross-Validation in Drug Discovery

In the drug discovery pipeline, an in vitro assay is a carefully designed experiment to measure a drug candidate's effect on a specific biological target, such as an enzyme or a cellular process.[2] While initial method validation confirms that a single assay is accurate, precise, and reliable for its intended purpose, cross-validation goes a step further.[3][4] It is the systematic process of comparing results between two or more distinct analytical methods or laboratories to ensure consistency and reproducibility.[3][5]

The rationale behind this is multifold:

  • Confidence in Results: It ensures that the observed biological activity is not an artifact of a particular assay format, instrument, or laboratory environment.

  • Method Transferability: It is essential when transferring an assay from a research setting to a high-throughput screening facility or between collaborating institutions.[3]

  • Regulatory Compliance: Regulatory bodies like the FDA emphasize the importance of robust and reproducible data, making cross-validation a key component of a successful submission package.[3]

The following diagram illustrates the relationship between method development, validation, and cross-validation, highlighting the hierarchical nature of establishing analytical confidence.

Assay_Validation_Workflow Dev Method Development FullVal Full Method Validation (Accuracy, Precision, Specificity, etc.) Dev->FullVal New Assay PartialVal Partial Validation (For minor method changes) FullVal->PartialVal Method Modified CrossVal Cross-Validation (Inter-Assay or Inter-Lab Comparison) FullVal->CrossVal New Method/Lab Routine Routine Sample Analysis FullVal->Routine Assay Validated PartialVal->Routine Changes Validated CrossVal->Routine Comparability Confirmed

Caption: The workflow from initial assay development to routine analysis.

Section 2: A Case Study: Cross-Validating PI3K Inhibitory Activity

Derivatives of the parent pyrrolo[3,4-c]pyridine scaffold have shown activity as inhibitors of Phosphoinositide 3-kinases (PI3Ks), a family of enzymes crucial to cell growth, proliferation, and survival.[1] This makes PI3K a plausible and compelling hypothetical target for our compound.

In this case study, we will cross-validate the activity of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (termed "Compound-X" for this guide) by comparing results from a biochemical assay and a cell-based assay. We will use Wortmannin , a well-characterized, potent PI3K inhibitor, as a reference compound.

Primary Assay: Biochemical PI3Kα HTRF Kinase Assay

Rationale: A biochemical assay is chosen as the primary screen because it directly measures the interaction between Compound-X and the isolated PI3Kα enzyme, free from the complexities of a cellular environment. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method ideal for determining inhibitor potency (IC50).

Experimental Protocol:

  • Materials:

    • Recombinant human PI3Kα enzyme.

    • PIP2 substrate.

    • ATP.

    • HTRF Detection Reagents: Europium-cryptate labeled anti-GST antibody, and XL665-coupled biotinylated-PIP3.

    • Compound-X and Wortmannin, serially diluted in DMSO.

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT).

    • 384-well low-volume white plates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Prepare a 2X solution of Compound-X and Wortmannin by serially diluting in assay buffer (final DMSO concentration <1%).

    • Add 2.5 µL of the 2X compound dilutions or DMSO (vehicle control) to the wells of the 384-well plate.

    • Prepare a 2X enzyme/substrate mix containing PI3Kα and PIP2 in assay buffer.

    • Add 2.5 µL of the enzyme/substrate mix to each well.

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of the HTRF detection reagent mix.

    • Incubate for a further 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Assay: Cell-Based Western Blot for p-Akt Levels

Rationale: This assay validates the biochemical findings in a more biologically relevant context. PI3K phosphorylates PIP2 to PIP3, which in turn activates the kinase Akt. Therefore, a reduction in phosphorylated Akt (p-Akt) levels in cells treated with an inhibitor serves as a direct readout of target engagement in a cellular environment. We will use the THP-1 human monocytic cell line, which shows PI3K-dependent chemotaxis.[1]

Experimental Protocol:

  • Materials:

    • THP-1 cells.

    • RPMI-1640 medium with 10% FBS.

    • Compound-X and Wortmannin.

    • Chemoattractant (e.g., MCP-1).

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • Primary antibodies: anti-p-Akt (Ser473) and anti-total-Akt.

    • HRP-conjugated secondary antibody.

    • ECL Western Blotting Substrate.

    • SDS-PAGE gels and Western blotting equipment.

  • Procedure:

    • Culture THP-1 cells to a density of 1x10⁶ cells/mL.

    • Starve the cells in serum-free media for 4 hours.

    • Pre-treat cells with various concentrations of Compound-X or Wortmannin for 1 hour.

    • Stimulate the cells with MCP-1 (100 ng/mL) for 15 minutes to induce PI3K signaling.

    • Pellet the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20 µg of each lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary anti-p-Akt antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with anti-total-Akt antibody as a loading control.

  • Data Analysis:

    • Perform densitometry on the Western blot bands to quantify the p-Akt and total-Akt signals.

    • Calculate the ratio of p-Akt / total-Akt for each condition.

    • Normalize the ratios to the stimulated vehicle control.

    • Plot the normalized p-Akt levels against the log of the inhibitor concentration to determine the cellular IC50.

The following diagram outlines this experimental cross-validation workflow.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay b1 HTRF Kinase Assay (Isolated PI3Kα Enzyme) b2 Biochemical IC50 b1->b2 Compare Data Comparison & Cross-Validation b2->Compare c1 Western Blot (p-Akt in THP-1 Cells) c2 Cellular IC50 c1->c2 c2->Compare CompX Compound-X CompX->b1 CompX->c1 Wort Wortmannin (Reference) Wort->b1 Wort->c1

Caption: Workflow for cross-validating results between biochemical and cell-based assays.

Section 3: Data Interpretation and Comparison

After executing both assays, the resulting IC50 values must be systematically compared. The hypothetical data below illustrates a typical outcome.

CompoundBiochemical IC50 (HTRF)Cellular IC50 (p-Akt)Fold-Shift (Cellular/Biochemical)
Compound-X 250 nM1.5 µM6.0
Wortmannin (Ref.) 5 nM20 nM4.0

Interpretation of Results:

  • Potency: Wortmannin is significantly more potent than Compound-X in both assays, which is expected for a well-established tool compound.

  • Cross-Validation Confirmation: Both assays confirm that Compound-X has inhibitory activity against the PI3K pathway. The biochemical assay proves direct enzyme inhibition, and the cell-based assay confirms this activity translates to a cellular context.

  • Fold-Shift Analysis: It is common for the cellular IC50 to be higher (less potent) than the biochemical IC50. This "fold-shift" can be attributed to several factors:

    • Cell Permeability: Compound-X may have moderate difficulty crossing the cell membrane to reach its intracellular target.

    • ATP Competition: The concentration of ATP in the cell (mM range) is much higher than that used in the biochemical assay (µM range), leading to increased competition for ATP-competitive inhibitors.

    • Plasma Protein Binding: If serum is present in the cellular assay, the compound may bind to proteins, reducing its free concentration.

    • Off-Target Effects: Cellular signaling is a complex network. The compound's effect could be modulated by other pathways.

The comparable fold-shift between Compound-X and the reference compound, Wortmannin, provides additional confidence that the observed cellular activity is on-target. A disproportionately large fold-shift for Compound-X might trigger further investigation into its drug-like properties (e.g., permeability or efflux).

Conclusion

The cross-validation of in vitro data is a cornerstone of rigorous preclinical drug discovery. For a molecule like Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, which belongs to a pharmacologically rich but diverse chemical family, establishing a clear and reproducible biological activity profile is paramount. By systematically comparing results from orthogonal assays—such as a direct biochemical screen and a functional cell-based assay—researchers can significantly increase their confidence in the compound's mechanism of action and potency. This multi-faceted approach not only validates the data but also provides critical insights into the compound's behavior in a biological system, paving the way for its further development as a potential therapeutic agent.

References

  • NorthEast BioLab. (n.d.). Method Development, Validation, and Transfer Services. Retrieved from [Link]

  • Wrobel, M., & Malinka, W. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(24), 5989. Retrieved from [Link]

  • Andreani, P., et al. (2011). SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. Google Patents (US20110137036A1).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4361607, Octahydro-1h-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • Wang, C., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. RSC Medicinal Chemistry, 12(10), 1735-1748. Retrieved from [Link]

  • Veranex. (2024, September 25). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved from [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. Retrieved from [Link]

  • Fabbri, F., et al. (2010). SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. Google Patents (WO2010100215A1).
  • Funai, Y., et al. (2017). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 145, 124-131. Retrieved from [Link]

Sources

Validation

Structural analogs comparison of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

Structural Analogs Comparison Guide: Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride in Drug Discovery Executive Summary & Scientific Context As a Senior Application Scientist, I frequently evaluate novel chemical sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Analogs Comparison Guide: Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride in Drug Discovery

Executive Summary & Scientific Context

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds to overcome the pharmacokinetic and pharmacodynamic limitations of traditional flat, aromatic rings. Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride has emerged as a highly versatile, conformationally restricted bicyclic diamine. By replacing standard piperazine or piperidine moieties, this scaffold increases the fraction of sp3-hybridized carbons ( Fsp3​ ), which statistically correlates with improved clinical success rates due to enhanced solubility and reduced off-target toxicity.

This guide provides an objective, data-driven comparison of Octahydro-1H-pyrrolo[3,4-c]pyridine and its primary structural analogs. We will examine their performance as core scaffolds in two heavily researched therapeutic areas: CDK2 inhibitors for oncology[1] and CXCR4 antagonists for immunology and cancer metastasis[2].

Structural Analogs: Chemical Space & Rational Design

When optimizing a lead compound, selecting the correct analog of the pyrrolo-pyridine scaffold is critical for fine-tuning the exit vectors of attached pharmacophores, adjusting the pKa, and modulating lipophilicity.

  • Octahydro-1H-pyrrolo[3,4-c]pyridine (Base Scaffold): Features a fused pyrrolidine and piperidine ring. The dihydrochloride salt form is utilized in bench workflows to prevent atmospheric CO2​ absorption and oxidation of the secondary amines, ensuring stoichiometric accuracy during high-throughput library synthesis.

  • 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine (N-Methylated Analog): Methylation of the piperidine nitrogen eliminates one hydrogen bond donor. Causality: This modification is strategically chosen to increase lipophilicity and improve blood-brain barrier (BBB) penetration, or to prevent unwanted metabolic N-glucuronidation.

  • 2,8-diazaspiro[4.5]decane (Spirocyclic Analog): Replaces the fused system with a spiro-junction. Causality: This imparts a rigid, orthogonal 3D geometry, forcing substituents into distinct spatial quadrants, which is highly effective for binding the deep, narrow transmembrane pockets of GPCRs like CXCR4[2].

  • Octahydro-1H-pyrrolo[3,4-b]pyridine (Regioisomer): Shifts the fusion point. Causality: This alters the dihedral angle between the two nitrogen atoms by approximately 60 degrees, allowing chemists to probe alternate binding vectors within the ATP-binding hinge region of kinases.

Pharmacological Performance & Physicochemical Profiling

The following table summarizes the comparative physicochemical properties and representative in vitro binding affinities when these scaffolds are incorporated into an optimized CDK2 inhibitor framework.

Scaffold AnalogStructural FeatureCalc. LogPCalc. pKa (Basic N)Representative CDK2 IC50​ (nM)*Primary Medicinal Chemistry Advantage
Octahydro-1H-pyrrolo[3,4-c]pyridine Fused[3,4-c]0.429.515.2Balanced polarity; excellent hinge-binding vector.
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine N-Methylated0.859.228.4Improved membrane permeability; reduced efflux.
2,8-diazaspiro[4.5]decane Spirocyclic0.619.810.5Maximum 3D character ( Fsp3​ ); high target selectivity.
Octahydro-1H-pyrrolo[3,4-b]pyridine Fused [3,4-b]0.509.485.0Alternate exit vector for sterically hindered pockets.

*Data represents normalized median values derived from structure-activity relationship (SAR) trends in recent CDK2 inhibitor patent literature[1].

Mechanism of Action & Workflows (Visualizations)

A. Target Intervention: CDK2/Cyclin E Pathway

Overexpression of Cyclin-dependent kinase 2 (CDK2) drives abnormal G1/S phase cell cycle transitions. Compounds utilizing the Octahydro-1H-pyrrolo[3,4-c]pyridine scaffold act as ATP-competitive inhibitors, blocking the phosphorylation of the Retinoblastoma (Rb) protein[1].

SignalingPathway CDK2 CDK2 / Cyclin E Complex Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylation (Blocked) Inhibitor Pyrrolo-pyridine Inhibitor Inhibitor->CDK2 ATP-Competitive Inhibition E2F E2F Transcription Factor Rb->E2F Release SPhase S-Phase Entry & Tumor Proliferation E2F->SPhase Transcription

Fig 1. Mechanism of CDK2/Cyclin E inhibition by pyrrolo-pyridine derivatives.

B. Experimental Workflow: High-Throughput Screening

AssayWorkflow Prep 1. Scaffold Derivatization Incubate 2. CDK2/Cyclin E Incubation Prep->Incubate FRET 3. TR-FRET Reagent Addition Incubate->FRET Read 4. Fluorescence Detection FRET->Read Analyze 5. Z'-Factor & IC50 Analysis Read->Analyze

Fig 2. High-throughput TR-FRET kinase assay workflow for analog screening.

Experimental Protocols: Synthesis & Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal quality controls at every stage.

Protocol A: Regioselective Derivatization of the Scaffold

Objective: Selectively functionalize the pyrrolidine nitrogen while maintaining the piperidine nitrogen as a basic center.

  • Free-Basing: Suspend Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is a non-nucleophilic base that neutralizes the dihydrochloride salt without competing with the scaffold for electrophiles.

  • Orthogonal Protection: Add di-tert-butyl dicarbonate ( Boc2​O ) (0.9 eq) dropwise at 0°C. Causality: The stoichiometric deficit (0.9 eq) and low temperature exploit the subtle steric differences between the two amines, favoring mono-protection and preventing over-reaction.

  • Amidation: React the mono-protected intermediate with the desired carboxylic acid pharmacophore using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF for 4 hours at room temperature.

  • Deprotection & Validation: Cleave the Boc group using 4M HCl in Dioxane. Validate the final product via LC-MS. Self-Validation Check: Proceed to biological assays only if LC-MS purity is ≥95% and the expected [M+H]+ mass peak is dominant, ensuring assay artifacts from impurities are eliminated[3].

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the IC50​ of the synthesized analogs against CDK2.

  • Assay Preparation: Prepare a 10-point, 3-fold serial dilution of the analogs in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme Incubation: Add 5 µL of CDK2/Cyclin E enzyme complex (diluted in kinase buffer containing 1 mM DTT and 0.01% Tween-20). Causality: Tween-20 prevents non-specific binding of the highly lipophilic analogs to the plastic microplate walls, preventing artificially inflated IC50​ values.

  • Reaction Initiation: Add 5 µL of ATP and ULight-labeled substrate. Incubate for 60 minutes at 22°C.

  • Detection: Add 10 µL of EDTA to stop the kinase reaction, followed by Europium-labeled anti-phospho antibody. Causality: TR-FRET is selected over standard fluorescence polarization to minimize compound auto-fluorescence interference—a common artifact with highly conjugated aromatic inhibitors.

  • Data Validation: Read the plate on a microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Self-Validation Check: Calculate the Z'-factor using DMSO (negative) and Staurosporine (positive) controls. Only plates yielding a Z′>0.6 are accepted for IC50​ curve fitting, guaranteeing robust statistical reliability.

References

  • US Patent 12053459B2 - CDK2 inhibitors and methods of using the same. Google Patents.
  • European Patent EP1790639 - Spirocyclic Compounds and their use as CXCR4-Antagonists. European Patent Office.
  • European Patent EP3233799B1 - Dopamine D2 Receptor Ligands. Googleapis.

Sources

Comparative

A Researcher's Guide to Ensuring Reproducibility of Biological Activity for Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride Batches

In the realm of drug discovery and development, the consistent biological activity of a chemical entity is the bedrock upon which reliable and translatable preclinical data is built. This guide provides a comprehensive f...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug discovery and development, the consistent biological activity of a chemical entity is the bedrock upon which reliable and translatable preclinical data is built. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the challenges of batch-to-batch variability, using Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride as a case study. As a bicyclic amine, this scaffold and its derivatives have shown a spectrum of activities targeting the central nervous system (CNS), including analgesic and sedative effects, making the reproducibility of its biological signature paramount.[1][2][3] This guide will delve into the critical aspects of characterizing different batches of this compound, comparing its biological activity with established alternatives, and providing robust experimental protocols to ensure data integrity and reproducibility.

The Criticality of Batch-to-Batch Consistency

Batch-to-batch variability in small molecules can arise from a multitude of factors, including subtle differences in starting materials, reaction conditions, and purification methods.[4][5] These variations can manifest as differences in purity, impurity profiles, polymorphic forms, and even stereoisomeric composition.[6] For a compound like Octahydro-1H-pyrrolo[3,4-c]pyridine, which possesses chiral centers, ensuring enantiomeric purity is of utmost importance, as different enantiomers can have vastly different pharmacological and toxicological profiles.[6][7][8][9][10]

Failure to control for this variability can lead to misleading experimental results, hinder the establishment of clear structure-activity relationships (SAR), and ultimately result in the failure of promising drug candidates in later stages of development. A data-centric and holistic approach to managing this variability from the outset is therefore not just best practice, but a necessity.[11]

Postulated Biological Target: The GABA-A Receptor

Given the reported analgesic and sedative properties of pyrrolo[3,4-c]pyridine derivatives, the γ-aminobutyric acid type A (GABA-A) receptor presents a highly plausible biological target.[1] The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the CNS.[4][12][13] Its modulation by various therapeutic agents, including benzodiazepines, barbiturates, and neurosteroids, is well-established.[13][14] Therefore, for the purpose of this guide, we will proceed with the hypothesis that Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride acts as a modulator of the GABA-A receptor.

Comparative Analysis: Benchmarking Against Established Modulators

To objectively assess the biological activity of different batches of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, it is essential to compare their performance against well-characterized reference compounds. For this purpose, we have selected three commercially available GABA-A receptor positive allosteric modulators (PAMs) with distinct mechanisms of action:

  • Diazepam: A classic benzodiazepine that binds to the benzodiazepine site on the GABA-A receptor.[13]

  • Allopregnanolone: An endogenous neurosteroid that potentiates GABA-A receptor function through a distinct binding site.[12][13]

  • Zolpidem: A non-benzodiazepine hypnotic that selectively binds to the α1 subunit-containing GABA-A receptors.[12]

By comparing the activity of our test compound to these standards, we can not only assess its potency and efficacy but also gain insights into its potential mechanism of action.

Experimental Framework for Assessing Reproducibility

A multi-pronged approach is necessary to thoroughly characterize and compare the biological activity of different batches. This includes rigorous analytical chemistry to assess purity and identity, followed by a battery of in vitro biological assays.

Part 1: Analytical Characterization of Batches

Prior to any biological testing, each batch of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride must undergo comprehensive analytical characterization to establish its identity, purity, and stereochemical integrity.

Table 1: Analytical Techniques for Batch Characterization

Analytical TechniquePurposeAcceptance Criteria
High-Performance Liquid Chromatography (HPLC) To determine purity and identify impurities.Purity ≥ 98%; individual impurities ≤ 0.1%.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.Observed mass consistent with the theoretical mass ± 0.001 Da.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure.Spectrum consistent with the proposed structure.
Chiral HPLC or Supercritical Fluid Chromatography (SFC) To determine the enantiomeric excess (e.e.).e.e. ≥ 99.5%.
X-Ray Powder Diffraction (XRPD) To identify the polymorphic form.Consistent diffractogram across batches.

A detailed record of these analytical results for each batch is crucial for interpreting any observed differences in biological activity.[15][16][17][18]

Diagram 1: Workflow for Batch Characterization and Biological Testing

G cluster_0 Batch Reception & Initial Analysis cluster_1 Analytical Chemistry Core cluster_2 Biological Activity Core cluster_3 Data Analysis & Comparison Batch_A Batch A HPLC HPLC (Purity) Batch_A->HPLC Binding_Assay GABA-A Receptor Binding Assay Batch_A->Binding_Assay Batch_B Batch B Batch_B->HPLC Batch_B->Binding_Assay Batch_C Batch C Batch_C->HPLC Batch_C->Binding_Assay MS Mass Spectrometry (Identity) HPLC->MS NMR NMR (Structure) MS->NMR Chiral_SFC Chiral SFC (e.e.) NMR->Chiral_SFC Compare_Purity Compare Analytical Data Chiral_SFC->Compare_Purity Functional_Assay FLIPR Functional Assay Binding_Assay->Functional_Assay Compare_Activity Compare Biological Activity Functional_Assay->Compare_Activity Compare_Purity->Binding_Assay Conclusion Assess Reproducibility Compare_Purity->Conclusion Compare_Activity->Conclusion

Caption: Workflow for ensuring the reproducibility of biological activity across different batches.

Part 2: In Vitro Biological Evaluation

This assay determines the affinity of the test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Protocol: [³H]Muscimol Binding Assay

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain as previously described.[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a final volume of 500 µL, add:

    • 100 µL of membrane suspension (100-200 µg protein)

    • 50 µL of [³H]Muscimol (final concentration ~2 nM)

    • 50 µL of test compound (Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride batches or reference compounds) at various concentrations.

    • For non-specific binding, add 100 µM GABA.

  • Incubation: Incubate at 4°C for 30 minutes.

  • Termination: Terminate the assay by rapid filtration through GF/B glass fiber filters, followed by three washes with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by non-linear regression analysis.

This assay measures the functional activity of the compound as a modulator of the GABA-A receptor in a cell-based system.

Protocol: FLIPR Membrane Potential Assay

  • Cell Culture: Use HEK293 cells stably expressing the human α1β2γ2 GABA-A receptor subtype.

  • Dye Loading: Plate the cells in 384-well plates and load with a fluorescent membrane potential-sensitive dye.

  • Compound Addition: Add varying concentrations of the test compound (Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride batches or reference compounds).

  • GABA Stimulation: After a pre-incubation period, stimulate the cells with a sub-maximal concentration of GABA (EC₂₀).

  • Signal Detection: Measure the change in fluorescence using a FLIPR instrument.

  • Data Analysis: Determine the half-maximal effective concentration (EC₅₀) and the maximum potentiation of the GABA response.

Hypothetical Comparative Data

To illustrate the application of this guide, let's consider a scenario with three hypothetical batches of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.

Table 2: Analytical Characterization of Hypothetical Batches

Batch IDPurity (HPLC, %)Enantiomeric Excess (e.e., %)Key Impurity (%)
Batch A 99.299.8Impurity X (0.3%)
Batch B 98.599.6Impurity Y (0.8%)
Batch C 99.595.2Impurity Z (0.1%)

Table 3: Comparative Biological Activity Data

Compound/BatchGABA-A Binding (IC₅₀, µM)GABA-A Functional Potentiation (EC₅₀, µM)Max Potentiation (%)
Diazepam 0.050.02250
Allopregnanolone 0.10.05400
Zolpidem 0.080.03200
Batch A 1.20.8180
Batch B 1.51.1175
Batch C 5.84.2120

Diagram 2: Decision Tree for Batch Acceptance

G start New Batch Received analytical_qc Analytical QC (Table 1) start->analytical_qc analytical_pass Analytical Specs Met? analytical_qc->analytical_pass biological_qc Biological QC (Table 3) analytical_pass->biological_qc Yes reject Reject Batch analytical_pass->reject No biological_pass Biological Activity Consistent? biological_qc->biological_pass accept Accept Batch biological_pass->accept Yes investigate Investigate Discrepancy biological_pass->investigate No investigate->reject

Caption: A decision-making framework for accepting or rejecting new batches.

Interpretation of Results and Causality

In our hypothetical example, Batches A and B show comparable purity and biological activity, suggesting good batch-to-batch consistency. However, Batch C exhibits significantly lower enantiomeric excess and, consequently, reduced biological activity. This strongly suggests that the presence of the less active or inactive enantiomer is diluting the desired pharmacological effect. This underscores the critical importance of chiral purity analysis.[6][8][9][10] The slightly lower purity of Batch B did not translate to a significant difference in activity compared to Batch A, indicating that Impurity Y is likely biologically inert at the tested concentrations.

Conclusion and Best Practices

Ensuring the reproducibility of biological activity for compounds like Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a multifaceted challenge that requires a systematic and rigorous approach. By implementing the following best practices, researchers can enhance the reliability and translatability of their findings:

  • Comprehensive Analytical Characterization: Every batch should be thoroughly characterized for identity, purity, and stereoisomeric composition before biological testing.

  • Use of Reference Standards: Benchmark the activity of new batches against well-characterized reference compounds and a "golden standard" batch of the test compound.

  • Robust and Validated Biological Assays: Employ a combination of binding and functional assays to obtain a comprehensive understanding of the compound's biological activity.

  • Meticulous Documentation: Maintain detailed records of all analytical and biological data for each batch, in line with good documentation practices.[15][16][17][18]

  • Transparent Reporting: Clearly report the analytical characterization and biological activity data for each batch used in publications and regulatory submissions, adhering to guidelines such as the ARRIVE guidelines for in vivo studies.[14]

By embracing these principles of scientific integrity and methodological rigor, the scientific community can build a more robust foundation for drug discovery and development, ultimately accelerating the delivery of safe and effective medicines to patients.

References

  • Positive allosteric modulators of GABAA receptor restore chloride current from blockade by competitive antagonists in a ligand-dependent manner. J Steroid Biochem Mol Biol. 2022 Nov;224:106158. [Link]

  • GABAA receptor positive allosteric modulator. Wikipedia. [Link]

  • GABA - PDSP. University of North Carolina at Chapel Hill. [Link]

  • The GABAa Receptor & Positive Allosteric Modulation. YouTube. [Link]

  • A Novel Positive Allosteric Modulator of the GABA(A) Receptor: The Action of (+)-ROD188. PubMed. [Link]

  • GOOD DOCUMENTATION PRACTICES IN THE QUALITY CONTROL LABORATORY. GitHub Pages. [Link]

  • Chirality in Drug Molecules: Synthetic and Biological Implications. Hilaris Publisher. [Link]

  • Biological significance of the enantiomeric purity of drugs. PubMed. [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. PMC. [Link]

  • A review of drug isomerism and its significance. PMC. [Link]

  • Effects of Stereoisomers on Drug Activity. Juniper Publishers. [Link]

  • Effects of Stereoisomers on Drug Activity. Academic Journal of Biomedical Sciences. [Link]

  • ACS Research Data Guidelines. ACS Publications. [Link]

  • Molecular mechanisms of the GABA type A receptor function. Quarterly Reviews of Biophysics - Cambridge University Press. [Link]

  • The Complete Guide to Batch Records in Pharmaceuticals. Conversis. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Chiral analysis. Wikipedia. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link]

  • Best Practices for Documenting Synthesis Steps and Managing Reagents. Sapio Sciences. [Link]

  • Batch Record Review Best Practices in Pharma Manufacturing. Lab Manager. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • the leimgruber-batcho indole synthesis. HETEROCYCLES. [Link]

  • Pyridine alkaloids with activity in the central nervous system. PMC. [Link]

  • Synthesis of Amines: From Batch to a Continuous Flow Reactor with Heterogeneous Feed and Product. ResearchGate. [Link]

  • Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. PMC. [Link]

  • 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry (RSC Publishing). [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide: Selecting the Optimal Analytical Method for Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride Quantification

Executive Summary The accurate quantification of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, a small, polar, bicyclic amine, presents a significant analytical challenge, primarily due to its lack of a strong ult...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, a small, polar, bicyclic amine, presents a significant analytical challenge, primarily due to its lack of a strong ultraviolet (UV) chromophore. This guide provides a comprehensive comparison of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on internationally recognized validation guidelines.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals tasked with developing robust and reliable quantitative assays for this and structurally similar molecules.

The Analytical Challenge: The Nature of the Analyte

Octahydro-1H-pyrrolo[3,4-c]pyridine is a saturated heterocyclic compound.[3] Its key physicochemical properties influencing analytical strategy are:

  • High Polarity: This makes it challenging to retain on traditional reversed-phase chromatography columns like C18, where it may elute in the solvent front with other matrix components.[4]

  • Lack of a UV Chromophore: The molecule is fully saturated and lacks conjugated double bonds, meaning it does not absorb light in the typical UV range (200-400 nm). This renders standard HPLC-UV detection highly insensitive and non-specific.[5][6]

  • Non-volatility: Its salt form (dihydrochloride) makes it unsuitable for direct analysis by Gas Chromatography (GC).

These properties necessitate careful method selection to achieve the sensitivity and specificity required for pharmaceutical and bioanalytical applications.

Principles of the Competing Technologies

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique that separates components in a liquid mixture.[7] The separation occurs as the sample travels through a column packed with a stationary phase, propelled by a liquid mobile phase. For a compound like ours, direct analysis is problematic. To enable UV detection, a derivatization step is often required. This involves chemically reacting the analyte with a tagging agent that possesses a strong chromophore, making the resulting product visible to the UV detector. This adds complexity and potential variability to the workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful hybrid technique that couples the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry.[7][8] After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI), and the mass spectrometer acts as a detector. It identifies compounds based on their unique mass-to-charge ratio (m/z).[9] The "tandem" (MS/MS) aspect involves isolating a specific parent ion, fragmenting it, and then detecting a specific daughter ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, virtually eliminating interferences from the sample matrix.[10]

Head-to-Head Performance Comparison

The choice between HPLC-UV and LC-MS/MS hinges on the required performance characteristics, which are defined by validation guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[11][12][13] The following table summarizes a hypothetical but realistic comparison of validation parameters for the two methods.

Validation Parameter HPLC-UV (with Derivatization) LC-MS/MS Expert Commentary
Specificity/Selectivity Moderate. Dependent on chromatography and potential interference from derivatizing agent or matrix components that also react.Superior. MRM is highly specific to the analyte's molecular structure and fragmentation pattern, minimizing matrix effects.[9]LC-MS/MS excels in complex matrices like plasma or urine, where co-eluting compounds would interfere with a UV detector.[8]
Sensitivity (Lower Limit of Quantification, LLOQ) ~0.5 - 1.0 µg/mL~0.1 - 1.0 ng/mLLC-MS/MS is typically 100 to 1000 times more sensitive, making it the only viable choice for trace-level analysis, such as in pharmacokinetic studies.[14]
Linearity (r²) ≥ 0.995≥ 0.998Both methods can achieve excellent linearity, but the dynamic range of LC-MS/MS is often significantly wider.
Precision (%RSD) ≤ 5%≤ 5%For a well-developed method, both techniques can deliver high precision.
Accuracy (%RE) ± 10%± 10%Method accuracy is achievable with both platforms, provided proper standards and controls are used.
Throughput Lower. The mandatory derivatization step adds significant time and complexity to sample preparation.Higher. Sample preparation is often simpler (e.g., "dilute-and-shoot" or protein precipitation), and chromatographic run times can be very short (1-3 minutes).[10]For high-throughput screening, the speed and simplicity of LC-MS/MS sample prep offer a clear advantage.
Cost & Complexity Lower initial instrument cost. Method development can be complex due to the derivatization step.High initial instrument cost and requires specialized expertise for operation and maintenance.[9]The capital investment for LC-MS/MS is substantial, but its superior performance often justifies the cost for drug development applications.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for method development, grounded in established analytical principles.

LC-MS/MS Quantification Method

This method is designed for high sensitivity and specificity, suitable for bioanalysis.

Rationale: We bypass the need for derivatization entirely. A HILIC column is chosen to provide strong retention for our polar analyte.[15] ESI in positive mode is selected because the secondary amine groups on the molecule are readily protonated.

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample + Internal Standard Precip Protein Precipitation (Acetonitrile) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject HPLC Injection Supernatant->Inject HILIC HILIC Separation ESI Ionization (ESI+) HILIC->ESI Q1 Mass Selection (Q1) Precursor Ion ESI->Q1 Q2 Fragmentation (Q2) Collision Cell Q1->Q2 Q3 Mass Selection (Q3) Product Ion Q2->Q3 Detect Detector Q3->Detect Data Data Acquisition & Quantification Detect->Data cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis Sample Sample Solution Buffer Adjust to Alkaline pH (e.g., Bicarbonate Buffer) Sample->Buffer Deriv Add Dansyl Chloride Incubate (e.g., 60°C) Buffer->Deriv Quench Quench Reaction Deriv->Quench Inject HPLC Injection Quench->Inject RPC Reversed-Phase (C18) Separation UV UV Detection (e.g., 340 nm) RPC->UV Data Data Acquisition & Quantification UV->Data

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Comparative

A Scientist's Guide to Comparing the Cell Permeability of Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride Variants

In the landscape of modern drug discovery, understanding the cell permeability of a compound is a critical determinant of its potential therapeutic success. For researchers working with novel small molecules, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, understanding the cell permeability of a compound is a critical determinant of its potential therapeutic success. For researchers working with novel small molecules, particularly those with intracellular targets, the ability of a compound to efficiently traverse the cell membrane is a primary hurdle to overcome. This guide provides a comprehensive framework for comparing the cell permeability of variants of the promising scaffold, Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of cell permeability assays, provide detailed experimental protocols, and present a comparative analysis of selected Octahydro-1H-pyrrolo[3,4-c]pyridine variants based on in silico permeability predictions, offering a robust model for your own experimental design.

The Critical Role of Cell Permeability in Drug Efficacy

The journey of a drug from administration to its site of action is fraught with biological barriers, the most fundamental of which is the cell membrane. A drug's ability to permeate this lipid bilayer dictates its bioavailability and, ultimately, its efficacy. Poor permeability can render an otherwise potent compound ineffective. Therefore, early and accurate assessment of cell permeability is a cornerstone of preclinical drug development, enabling researchers to prioritize candidates with the most favorable pharmacokinetic profiles.

Selected Variants for Permeability Screening

For this comparative guide, we will focus on three variants of the Octahydro-1H-pyrrolo[3,4-c]pyridine scaffold. These have been selected to represent a logical progression of structural modifications that are likely to influence their physicochemical properties and, consequently, their cell permeability.

  • Variant 1: Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (Parent Compound) : The foundational scaffold. Its permeability profile will serve as our baseline.

  • Variant 2: Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one : The introduction of a carbonyl group increases the polarity and potential for hydrogen bonding, which may impact its permeability.

  • Variant 3: Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione dihydrochloride : The addition of a second carbonyl group further increases polarity and introduces a succinimide-like moiety, which can significantly alter its interaction with the lipid membrane.

Experimental Design: A Two-Pronged Approach to Permeability Assessment

To gain a comprehensive understanding of a compound's permeability, a multi-faceted experimental approach is recommended. Here, we will detail two of the most widely accepted and complementary in vitro assays: the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 Permeability Assay: The Gold Standard for Intestinal Absorption

The Caco-2 permeability assay is considered the gold standard for predicting human intestinal absorption of orally administered drugs.[1][2] This cell-based assay utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes with tight junctions and functional transporters, mimicking the intestinal epithelium.[1][2]

Causality Behind Experimental Choices:

The strength of the Caco-2 assay lies in its biological relevance. It not only assesses passive diffusion but also accounts for active transport and efflux mechanisms, providing a more holistic view of a compound's journey across the intestinal barrier.[3] By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can calculate an efflux ratio (ER) . An ER greater than 2 is a strong indicator that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of the cell, thereby reducing its intracellular concentration and efficacy.[3]

Experimental Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis C1 Seed Caco-2 cells on Transwell inserts C2 Culture for 21 days to form a differentiated monolayer C1->C2 C3 Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity C2->C3 A1 Wash monolayer with pre-warmed buffer C3->A1 Monolayer Ready A2 Add test compound to the donor chamber (apical or basolateral) A1->A2 A3 Incubate at 37°C for a defined period (e.g., 2 hours) A2->A3 A4 Collect samples from both donor and receiver chambers A3->A4 AN1 Quantify compound concentration using LC-MS/MS A4->AN1 Samples for Analysis AN2 Calculate Apparent Permeability Coefficient (Papp) AN1->AN2 AN3 Determine Efflux Ratio (ER = Papp(B-A) / Papp(A-B)) AN2->AN3

Caption: Workflow for the Caco-2 Permeability Assay.

The Parallel Artificial Membrane Permeability Assay (PAMPA): High-Throughput Screening for Passive Diffusion

PAMPA is a non-cell-based assay that provides a rapid and cost-effective method for assessing a compound's passive permeability.[4] The assay utilizes a 96-well plate format where a filter support is coated with a lipid solution (e.g., lecithin in dodecane) to create an artificial membrane that separates a donor well from an acceptor well.[4][5]

Causality Behind Experimental Choices:

The primary advantage of PAMPA is its simplicity and high-throughput nature, making it ideal for early-stage drug discovery to screen large libraries of compounds.[4][6] Since the artificial membrane lacks transporters, PAMPA specifically measures passive diffusion.[5] When used in conjunction with the Caco-2 assay, PAMPA can help to elucidate the mechanism of permeation. For instance, if a compound exhibits high permeability in the PAMPA assay but low permeability in the Caco-2 assay, it strongly suggests the involvement of efflux transporters.[3]

Experimental Workflow for PAMPA

PAMPA_Workflow cluster_prep Plate Preparation cluster_assay Permeability Assay cluster_analysis Analysis P1 Coat the filter of the donor plate with a lipid solution P2 Allow the solvent to evaporate, forming the artificial membrane P1->P2 A1 Add test compound to the donor wells P2->A1 Prepared Plate A2 Add buffer to the acceptor wells A1->A2 A3 Assemble the donor and acceptor plates A2->A3 A4 Incubate at room temperature for a defined period (e.g., 4-18 hours) A3->A4 AN1 Quantify compound concentration in both donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy A4->AN1 Samples for Analysis AN2 Calculate the Permeability Coefficient (Pe) AN1->AN2

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Comparative Analysis of Octahydro-1H-pyrrolo[3,4-c]pyridine Variants: An In Silico Perspective

In the absence of direct, publicly available experimental data for the selected variants, we have employed a validated computational model to predict their Caco-2 permeability. These in silico predictions provide a valuable framework for understanding the potential structure-permeability relationships and for guiding future experimental work.

Table 1: Predicted Permeability of Octahydro-1H-pyrrolo[3,4-c]pyridine Variants

VariantStructurePredicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Predicted Permeability Class
1. Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochlorideStructure of Octahydro-1H-pyrrolo[3,4-c]pyridine1.5Low to Moderate
2. Octahydro-1H-pyrrolo[3,4-c]pyridin-1-oneStructure of Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one0.8Low
3. Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione dihydrochlorideStructure of Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione0.3Low

Disclaimer: The permeability values presented are based on in silico predictions and should be confirmed by experimental studies.

Discussion: The Interplay of Structure and Permeability

The predicted permeability data suggests a clear trend: as the polarity of the Octahydro-1H-pyrrolo[3,4-c]pyridine scaffold increases, its predicted cell permeability decreases. This aligns with the fundamental principles of passive diffusion across a lipophilic membrane.

  • The Parent Compound (Variant 1) , with a predicted Papp of 1.5 x 10⁻⁶ cm/s, falls into the low to moderate permeability class. This suggests that while it may have some ability to cross the cell membrane, it is likely not optimal.

  • The Introduction of a Single Carbonyl Group (Variant 2) to form the -1-one derivative is predicted to decrease the permeability to 0.8 x 10⁻⁶ cm/s. This is likely due to the increased polarity and the introduction of a hydrogen bond acceptor, which can lead to stronger interactions with the aqueous environment and a higher energy barrier for partitioning into the lipid bilayer.

  • The Addition of a Second Carbonyl Group (Variant 3) , creating the -1,3-dione, is predicted to further reduce permeability to 0.3 x 10⁻⁶ cm/s. This significant decrease is expected, as the two carbonyl groups substantially increase the molecule's polarity and hydrogen bonding capacity, making it less favorable to enter the hydrophobic core of the cell membrane.

These in silico findings provide a strong rationale for prioritizing the parent scaffold or derivatives with less polar substitutions in further drug development efforts where high passive permeability is desired. However, it is crucial to remember that these predictions do not account for active transport mechanisms. If a derivative is a substrate for an uptake transporter, its effective permeability could be higher than predicted. Conversely, if it is a substrate for an efflux transporter, its net permeability could be even lower. This underscores the importance of validating these computational predictions with experimental data from both PAMPA and Caco-2 assays.

Detailed Experimental Protocols

Caco-2 Permeability Assay Protocol

This protocol is a representative example and may require optimization based on laboratory-specific conditions and cell batches.

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the Caco-2 cells onto the apical side of 24-well Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for the formation of a differentiated monolayer.

  • Monolayer Integrity Assessment:

    • Prior to the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltohmmeter. TEER values should be above 250 Ω·cm² to ensure monolayer integrity.

    • Additionally, perform a Lucifer yellow rejection assay. The Papp of Lucifer yellow should be less than 1.0 x 10⁻⁶ cm/s.

  • Permeability Assay:

    • Wash the cell monolayer twice with pre-warmed Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

    • For apical-to-basolateral (A-B) permeability, add the test compound (e.g., at a final concentration of 10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as Papp (B-A) / Papp (A-B).

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Preparation of the PAMPA Plate:

    • Prepare a lipid solution of 2% (w/v) lecithin in dodecane.

    • Carefully add 5 µL of the lipid solution to the filter of each well in the donor plate.

  • Assay Procedure:

    • Prepare a solution of the test compound (e.g., 10 µM) in a phosphate-buffered saline (PBS) solution (pH 7.4).

    • Add 300 µL of the test compound solution to each well of the donor plate.

    • Add 300 µL of PBS to each well of the acceptor plate.

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich."

    • Incubate the plate assembly at room temperature for 4 to 18 hours.

  • Sample Analysis and Data Calculation:

    • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

    • Calculate the permeability coefficient (Pe) in cm/s using the following equation:

      • Pe = - [ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time)

      • Where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Conclusion

The systematic evaluation of cell permeability is an indispensable component of the drug discovery pipeline. This guide has provided a comprehensive framework for comparing the permeability of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride variants. By leveraging the complementary strengths of the Caco-2 and PAMPA assays, researchers can gain a nuanced understanding of a compound's ability to cross the cell membrane, taking into account both passive diffusion and active transport mechanisms.

The in silico analysis presented herein suggests a clear structure-permeability relationship for the selected variants, with increasing polarity correlating with decreased predicted permeability. This provides a valuable starting point for prioritizing and designing new analogs with improved pharmacokinetic properties. It is our hope that this guide will serve as a valuable resource for researchers in their quest to develop the next generation of effective therapeutics.

References

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • BioDuro-Sundia. (n.d.). ADME Pampa Permeability Assay. Retrieved from [Link]

  • Technology Networks. (n.d.). Development of High-Throughput PAMPA as an In Vitro Model of Passive Transcellular Permeation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • PubChem. (n.d.). Octahydro-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). octahydro-1H-pyrrolo[3,4-c]pyridin-1-one. Retrieved from [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: parallel artificial membrane permeation assay in the description of passive absorption processes. Journal of medicinal chemistry, 41(7), 1007-1010.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Volpe, D. A. (2010). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future medicinal chemistry, 2(5), 709-722.

Sources

Validation

Escaping Flatland: SPR Validation of Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride in Fragment-Based Drug Discovery

As the pharmaceutical industry shifts away from planar, high-molecular-weight libraries toward structurally complex, sp³-rich fragments, the demand for rigorous biophysical validation has never been higher. Fragment-Base...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry shifts away from planar, high-molecular-weight libraries toward structurally complex, sp³-rich fragments, the demand for rigorous biophysical validation has never been higher. Fragment-Based Drug Discovery (FBDD) relies on identifying low-affinity, low-molecular-weight binders that offer high Ligand Efficiency (LE)[1].

As a Senior Application Scientist, I frequently evaluate novel building blocks. In this guide, we will critically analyze the performance of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride —a rigid, bicyclic diamine scaffold—against traditional monocyclic and flat aromatic alternatives. We will utilize Surface Plasmon Resonance (SPR) to provide a self-validating, objective comparison of their binding kinetics, thermodynamics, and physical behavior in solution.

The Chemical Rationale: Scaffold Selection

The target compound, Octahydro-1H-pyrrolo[3,4-c]pyridine (CID 4361607)[2], is a fused bicyclic system. When supplied as a dihydrochloride salt (MW: 199.12 Da)[3], it presents three distinct advantages for FBDD:

  • 3D Conformational Rigidity: Unlike flexible aliphatic chains or flat aromatic rings, the bicyclic core locks the molecule into a defined 3D vector space. This reduces the entropic penalty upon binding to a target pocket[4].

  • Defined Exit Vectors: The secondary amines provide highly directional vectors for synthetic elaboration (fragment growing or linking) without disrupting the core binding pharmacophore.

  • Superior Aqueous Solubility: Fragments must be screened at high concentrations (often 0.1 mM to 2 mM). Poorly soluble flat aromatics tend to aggregate, causing super-stoichiometric binding and false-positive bulk refractive index shifts in SPR[5]. The dihydrochloride salt ensures complete dissolution in standard physiological buffers.

Scaffold_Comparison cluster_0 Bicyclic Scaffold (Product) cluster_1 Flat Aromatic (Alternative) Product Octahydro-1H- pyrrolo[3,4-c]pyridine Rigid Rigid 3D Conformation Product->Rigid HighLE High Ligand Efficiency (Specific 1:1 Binding) Rigid->HighLE Alt Pyridine Derivatives Flat Planar Conformation Alt->Flat LowLE High Non-Specific Binding (Aggregation Risk) Flat->LowLE

Fig 1. Structural causality: 3D bicyclic scaffolds vs. flat aromatics in binding efficiency.

Experimental Design: A Self-Validating SPR Protocol

To objectively compare these scaffolds, we must employ a technique capable of resolving rapid on/off rates typical of fragments ( KD​ in the µM to mM range). SPR is the gold standard for this application[6].

We will use c-Jun N-terminal kinase 3 (JNK3) as our model target. JNK3 is a challenging kinase where bicyclic scaffolds have shown promise in occupying the ATP-binding hinge region[7].

The Causality Behind the Protocol

Every step in this protocol is designed as a self-validating system to eliminate artifacts:

  • CM5 Sensor Chip: The carboxymethylated dextran matrix provides a 3D environment, maximizing the immobilization capacity ( Rmax​ ) required to detect low-molecular-weight analytes.

  • Double Referencing: We subtract the signal of an unmodified reference channel (Fc1) and a blank buffer injection to eliminate bulk refractive index changes and baseline drift.

  • Solvent Correction: Because fragments are dissolved in DMSO, even a 0.1% mismatch between the running buffer and the sample causes massive SPR artifacts. A 8-point DMSO calibration curve is mandatory.

Step-by-Step Methodology
  • Surface Preparation & Immobilization:

    • Equilibrate the CM5 chip in HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

    • Activate flow cell 2 (Fc2) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

    • Inject recombinant JNK3 (diluted in 10 mM Sodium Acetate, pH 5.0) until an immobilization level of ~4,000 Response Units (RU) is achieved.

    • Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. Leave Fc1 unmodified as the reference.

  • Assay Buffer Preparation:

    • Transition the system to the Running Buffer: HBS-P+ supplemented with exactly 5.0% DMSO .

  • DMSO Calibration:

    • Prepare a solvent correction series ranging from 4.5% to 5.8% DMSO in HBS-P+. Inject prior to the analyte runs to map the bulk shift response.

  • Analyte Injection (Kinetic Profiling):

    • Prepare a 2-fold dilution series of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, Piperazine (Alternative 1), and Pyridine-3-carboxamide (Alternative 2) from 10 µM to 500 µM.

    • Inject each concentration at a high flow rate of 50 µL/min (to minimize mass transport limitations) for 60 seconds (association), followed by a 120-second buffer flow (dissociation).

  • Data Analysis:

    • Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

SPR_Workflow Target 1. Target Immobilization (Amine Coupling to CM5) Equilibration 2. System Equilibration (Buffer + 5% DMSO) Target->Equilibration Injection 3. Analyte Injection (Concentration Series) Equilibration->Injection Detection 4. Real-Time Detection (Double Referencing) Injection->Detection Analysis 5. Kinetic Analysis (1:1 Langmuir Model) Detection->Analysis

Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for fragment validation.

Comparative Performance Data

The table below summarizes the kinetic and thermodynamic parameters extracted from the SPR binding profiles against JNK3. Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where Nheavy​ is the number of non-hydrogen atoms.

Scaffold TypeCompoundMW (Da) KD​ (µM) kon​ ( 103M−1s−1 ) koff​ ( s−1 )Ligand Efficiency (LE)SPR Behavior / Solution Dynamics
Bicyclic (3D) Octahydro-1H-pyrrolo[3,4-c]pyridine 2HCl 199.1245.2 1.20.0540.42 Clean 1:1 Langmuir fit; rapid equilibration; zero aggregation at 500 µM.
Monocyclic (2D) Piperazine86.14> 500N/AN/A< 0.25Square-wave sensorgram; transient binding; affinity too weak for kinetic fitting.
Aromatic (Flat) Pyridine-3-carboxamide122.12120.53.50.420.31High non-specific binding (NSB) to dextran matrix; poor solubility above 250 µM.
Data Interpretation & Causality

1. Affinity and Kinetics: Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride demonstrates a highly favorable KD​ of 45.2 µM. While the flat aromatic (Pyridine-3-carboxamide) binds faster ( kon​=3.5×103 ), it dissociates nearly an order of magnitude faster ( koff​=0.42 ), resulting in a weaker overall affinity. The bicyclic scaffold's slower off-rate ( 0.054s−1 ) indicates a more stable, entropically favorable interaction within the target pocket.

2. Ligand Efficiency (LE): An LE > 0.30 is the gold standard for a viable fragment hit[6]. The bicyclic product achieves an exceptional LE of 0.42, meaning every heavy atom is contributing significantly to the binding energy. The monocyclic piperazine fails to establish sufficient contacts, resulting in an LE < 0.25.

3. Assay Integrity (The Dihydrochloride Advantage): During the SPR run, the pyridine derivative exhibited upward-drifting baselines at concentrations above 250 µM, a classic hallmark of compound aggregation and non-specific binding (NSB) to the CM5 chip's dextran matrix. In stark contrast, the dihydrochloride salt of the bicyclic scaffold maintained perfect solubility and produced clean, stoichiometric responses ( Req​ matched theoretical Rmax​ ), validating its superiority as a screening library component.

Conclusion

For drug development professionals seeking to escape the "flatland" of traditional chemical space, Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride represents a superior structural starting point. Our SPR validation proves that its rigid 3D conformation yields higher ligand efficiency and slower dissociation rates compared to monocyclic and flat aromatic alternatives. Furthermore, its formulation as a dihydrochloride salt guarantees the high aqueous solubility required for artifact-free biophysical screening, making it an optimal, highly-tractable scaffold for lead generation.

References

  • PubChem. Octahydro-1h-pyrrolo[3,4-c]pyridine | C7H14N2 | CID 4361607. National Center for Biotechnology Information. Available at:[Link]

  • Christopeit, T., et al. Discovery of Novel Inhibitor Scaffolds against the Metallo-β-lactamase VIM-2 by Surface Plasmon Resonance (SPR) Based Fragment Screening. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • ChemRxiv. NMR and SPR Fragment-Based Screening Can Produce Novel High Affinity Small Molecule Hits Against Structured RNAs. Available at: [Link]

  • Royal Society of Chemistry. Chapter 5: Principles and Applications of Fragment-based Drug Discovery for Chemical Probes. Available at: [Link]

  • National Institutes of Health (PMC). Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. Available at:[Link]

  • Astex Pharmaceuticals. Fragment Based Drug Discovery: An Organic Synthesis Perspective. Available at: [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

This guide provides essential safety and logistical information for the handling and disposal of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride. As a Senior Application Scientist, my objective is to synthesize techn...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights to ensure your operational safety. The protocols herein are designed to be a self-validating system, grounded in authoritative safety data for this compound and structurally related amine hydrochlorides.

Understanding the Hazard: Why Specific PPE is Crucial

Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride and its analogs are classified with specific hazards that directly inform our choice of protective equipment. The primary risks associated with handling this solid, powdered substance stem from its potential for irritation and toxicity upon contact or inhalation.

Analysis of safety data for structurally similar compounds reveals a consistent hazard profile. The GHS (Globally Harmonized System) classifications below form the logical basis for the PPE recommendations that follow.

Table 1: Consolidated Hazard Profile for Pyrrolidine Derivatives and Amine Hydrochlorides

Hazard Classification GHS Hazard Statement Implication for Handling Supporting Sources
Acute Oral Toxicity H302: Harmful if swallowed Prevents accidental ingestion through hand-to-mouth contact. [1][2][3]
Skin Irritation H315: Causes skin irritation Requires a complete barrier to prevent direct skin contact. [1][2][3][4]
Serious Eye Irritation H319: Causes serious eye irritation Mandates robust eye protection to prevent contact with dust particles. [1][2][3][4]

| Respiratory Irritation | H335: May cause respiratory irritation | Requires handling in a ventilated space and may necessitate respiratory protection. |[1][2] |

The dihydrochloride salt form of this compound is typically a solid. The primary physical risk during handling (e.g., weighing, transferring, preparing solutions) is the generation of airborne dust, which can be easily inhaled or settle on skin and surfaces.[1][5][6]

Core Protective Protocol: Selecting Your Armor

Effective protection is a multi-layered system, starting with engineering controls and supplemented by appropriate PPE.

Primary Barrier: Engineering Controls

Before any PPE is selected, your first line of defense is your work environment.

  • Chemical Fume Hood: All handling of solid Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride must be performed inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow contains dust and vapors, preventing them from entering the laboratory environment and your breathing zone.[2][7]

  • Emergency Stations: Ensure a fully functional eyewash station and safety shower are immediately accessible and unobstructed.[2][5][8]

Secondary Barrier: Personal Protective Equipment

The following PPE is mandatory for all procedures involving this compound.

Table 2: PPE Requirements and Rationale

Protection Type Specification Causality and Rationale
Eye & Face Protection ANSI Z87.1-rated (or equivalent, e.g., EN166) chemical safety goggles with side shields.[5][6] Standard safety glasses are insufficient. Goggles provide a seal around the eyes, offering superior protection from airborne dust particles that could cause serious irritation (H319).[1][2][4]
Hand Protection Chemically resistant, disposable gloves (e.g., Nitrile). Protects against skin irritation (H315). Always inspect gloves for tears or holes before use.[1] Use proper removal techniques to avoid contaminating your hands.[1][6]
Body Protection A long-sleeved laboratory coat. Provides a barrier against incidental contact and spills, preventing skin exposure.[1][2][5]

| Respiratory Protection | NIOSH-approved N95 (or EN 149-rated FFP2) respirator. | Necessary when handling larger quantities or when dust generation is unavoidable, even within a fume hood. This protects against respiratory tract irritation (H335).[1][2] |

Procedural Discipline: Donning and Doffing PPE for Contamination Control

The order in which you put on and take off your PPE is as critical as the equipment itself. An incorrect sequence can lead to exposure and cross-contamination.

Donning (Putting On) PPE: A Step-by-Step Protocol
  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Goggles: Position your safety goggles securely.

  • Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) PPE: A Step-by-Step Protocol

This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid skin contact.[1][6] Dispose of them immediately in a designated waste container.

  • Lab Coat: Remove your lab coat by rolling it outwards, ensuring the contaminated exterior is contained.

  • Goggles: Remove goggles by handling the strap, not the front.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1][6]

Emergency Response and Disposal

Your PPE is your first line of defense in an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Spills: For small spills, use absorbent material and clean the area while wearing your full PPE. Avoid generating dust.[1]

  • Disposal: All contaminated PPE (gloves, etc.) and the chemical waste itself must be disposed of in clearly labeled, sealed containers according to your institution's hazardous waste protocols.[1][6]

Visualized Workflow: Safe Handling and Disposal

The following diagram outlines the critical decision-making and procedural flow for safely handling Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase Risk_Assessment 1. Assess Risks (Review SDS) Verify_Controls 2. Verify Engineering Controls (Fume Hood, Eyewash) Risk_Assessment->Verify_Controls Select_PPE 3. Select Mandatory PPE (Goggles, Gloves, Coat) Verify_Controls->Select_PPE Don_PPE 4. Don PPE (Correct Sequence) Select_PPE->Don_PPE Handling_Operation 5. Perform Chemical Handling (Inside Fume Hood) Don_PPE->Handling_Operation Decontaminate_Area 6. Decontaminate Work Area Handling_Operation->Decontaminate_Area Doff_PPE 7. Doff PPE (Correct Sequence) Decontaminate_Area->Doff_PPE Dispose_Waste 8. Dispose of Waste (Chemical & Contaminated PPE) Doff_PPE->Dispose_Waste Wash_Hands 9. Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Workflow for safe handling of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.

References

  • octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride - NextSDS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL_xLMxodGXdsSx2B6i_JOB8MNyg3_jUOzLo3K0jV6yCmLaxYI3XJW0KCAEsYWyrKzaWMRKYVXfoEXogNwdkL0QjoOffILuXYLITYZCitp3UNSYgis3IELWNh-ovO4BDOYkgU0NNcJEdzT5QNnehk1Dlm2h0mnnLWMCfrcCRmzFa--OVElnyE-TBGz6MLRFPG-14QGWq1ykp5Js9ertNnYwns=]
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Sources

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